molecular formula C26H18O10 B15564579 Bacillosporin C

Bacillosporin C

Cat. No.: B15564579
M. Wt: 490.4 g/mol
InChI Key: KHBPWHLZTSXJPH-UIOOFZCWSA-N
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Description

Bacillosporin C is a naphthofuran.
isolated from mangrove endophytic fungus;  structure in first source

Properties

IUPAC Name

(1S,15S)-3,9,15,21-tetrahydroxy-11,19-dimethyl-6,14,24-trioxaheptacyclo[16.7.1.14,8.01,15.02,13.022,26.012,27]heptacosa-2,4(27),8,10,12,18(26),19,21-octaene-7,17,23-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18O10/c1-8-3-12(28)18-19-14(8)13(29)5-26(33)25(19,7-35-24(18)32)20-21(30)10-6-34-23(31)17-11(27)4-9(2)15(16(10)17)22(20)36-26/h3-4,27-28,30,33H,5-7H2,1-2H3/t25-,26-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHBPWHLZTSXJPH-UIOOFZCWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C3=C1C(=O)CC4(C3(COC2=O)C5=C(C6=C7C(=C5O4)C(=CC(=C7C(=O)OC6)O)C)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C2C3=C1C(=O)C[C@]4([C@]3(COC2=O)C5=C(C6=C7C(=C5O4)C(=CC(=C7C(=O)OC6)O)C)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Structural Elucidation of Bacillosporin C: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bacillosporin C, a dimeric oxaphenalenone antibiotic, represents a class of natural products with significant biological activity. The definitive determination of its complex molecular architecture is paramount for any further investigation into its mechanism of action and potential therapeutic applications. This technical guide provides a comprehensive overview of the methodologies and analytical logic employed in the structure elucidation of this compound, with a focus on the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While the precise quantitative NMR and MS data from the original elucidative studies are not publicly available, this guide furnishes detailed experimental protocols and illustrative data representations to empower researchers in the field of natural product chemistry.

Introduction

This compound is a secondary metabolite isolated from the mangrove endophytic fungus SBE-14 and also produced by Talaromyces bacillosporus.[1] Its structure was formally published in 2007, identifying it as a dimeric oxaphenalenone with the molecular formula C₂₆H₁₈O₁₀ and a molecular weight of 490.42 g/mol .[1] The elucidation of such complex natural products is a meticulous process that relies on the integration of various spectroscopic techniques to piece together the molecular puzzle. This guide will walk through the typical workflow and data analysis involved in determining the structure of a molecule like this compound.

Experimental Protocols

The following sections detail the generalized experimental procedures for the isolation, purification, and spectroscopic analysis of this compound. These protocols are based on standard methodologies for the study of fungal secondary metabolites.

Fungal Cultivation and Extraction
  • Cultivation: The producing fungal strain (e.g., Talaromyces bacillosporus or endophytic fungus SBE-14) is cultured in a suitable liquid or solid-state fermentation medium to promote the biosynthesis of secondary metabolites.

  • Extraction: The fungal biomass and/or the culture broth are extracted with an organic solvent, typically ethyl acetate (B1210297) or methanol, to isolate the crude mixture of secondary metabolites.

  • Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity, often between hexane, ethyl acetate, and water.

Isolation and Purification

A multi-step chromatographic approach is essential to isolate this compound to a high degree of purity.

  • Column Chromatography: The crude extract is first fractionated using column chromatography with a stationary phase such as silica (B1680970) gel or Sephadex LH-20, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol).

  • High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified by preparative or semi-preparative HPLC, often using a reversed-phase column (e.g., C18) and a mobile phase such as a methanol-water or acetonitrile-water gradient. Purity is monitored by analytical HPLC with UV detection.

Mass Spectrometry Analysis
  • High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): To determine the elemental composition, a purified sample of this compound is dissolved in a suitable solvent (e.g., methanol) and analyzed by HRESIMS. This technique provides a highly accurate mass measurement of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺), allowing for the unambiguous determination of the molecular formula.

  • Tandem Mass Spectrometry (MS/MS): To gain insights into the structural fragments, the molecular ion of this compound is selected and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides valuable information about the connectivity of the molecule and the presence of specific substructures.

NMR Spectroscopy

A suite of NMR experiments is conducted to determine the complete carbon skeleton and the relative stereochemistry of this compound. The purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or methanol-d₄) for analysis.

  • 1D NMR:

    • ¹H NMR: Provides information on the number and chemical environment of protons, their multiplicity (splitting patterns), and integration (relative number of protons).

    • ¹³C NMR: Reveals the number of unique carbon atoms and their chemical environment (e.g., carbonyl, aromatic, aliphatic).

  • 2D NMR:

    • Correlation Spectroscopy (COSY): Identifies proton-proton couplings within the same spin system, revealing adjacent protons.

    • Heteronuclear Single Quantum Coherence (HSQC): Correlates each proton to its directly attached carbon atom.

    • Heteronuclear Multiple Bond Correlation (HMBC): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different spin systems and establishing the overall carbon framework.

    • Rotating Frame Overhauser Effect Spectroscopy (ROESY) or Nuclear Overhauser Effect Spectroscopy (NOESY): Detects through-space correlations between protons that are close in proximity, providing information about the relative stereochemistry of the molecule.

Data Presentation

The following tables are illustrative templates demonstrating how the quantitative data for this compound would be presented.

Table 1: Illustrative ¹H NMR Data for this compound (in CDCl₃)

PositionδH (ppm)MultiplicityJ (Hz)
H-xvaluee.g., dvalue
H-yvaluee.g., ddvalue, value
H-zvaluee.g., s
............

Table 2: Illustrative ¹³C NMR Data for this compound (in CDCl₃)

PositionδC (ppm)Type
C-xvaluee.g., CH
C-yvaluee.g., C
C-zvaluee.g., C=O
.........

Table 3: Illustrative Key 2D NMR Correlations for this compound

Proton(s)COSY CorrelationsHMBC CorrelationsROESY/NOESY Correlations
H-xH-yC-z, C-aH-b
H-yH-xC-x, C-zH-c
............

Table 4: Illustrative HRESIMS and MS/MS Data for this compound

IonCalculated m/zObserved m/zFormulaKey MS/MS Fragments (m/z)
[M+H]⁺491.0978valueC₂₆H₁₉O₁₀value, value, value
[M+Na]⁺513.0797valueC₂₆H₁₈NaO₁₀value, value, value

Visualization of the Elucidation Process

Graphviz diagrams are provided below to illustrate the logical flow of the structure elucidation process.

structure_elucidation_workflow cluster_extraction Isolation and Purification cluster_analysis Spectroscopic Analysis cluster_ms_data Mass Spec Data cluster_nmr_data NMR Data cluster_interpretation Data Interpretation and Structure Assembly Fungal_Culture Fungal Culture Crude_Extract Crude Extract Fungal_Culture->Crude_Extract Extraction Fractions Chromatographic Fractions Crude_Extract->Fractions Column Chromatography Pure_Compound Pure this compound Fractions->Pure_Compound HPLC Mass_Spec Mass Spectrometry Pure_Compound->Mass_Spec NMR_Spec NMR Spectroscopy Pure_Compound->NMR_Spec HRESIMS HRESIMS Mass_Spec->HRESIMS MS_MS MS/MS Mass_Spec->MS_MS OneD_NMR 1D NMR (¹H, ¹³C) NMR_Spec->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC, ROESY) NMR_Spec->TwoD_NMR Molecular_Formula Molecular Formula HRESIMS->Molecular_Formula Substructures Substructures & Fragments MS_MS->Substructures OneD_NMR->Substructures Connectivity Connectivity Map TwoD_NMR->Connectivity Stereochemistry Relative Stereochemistry TwoD_NMR->Stereochemistry Final_Structure Final Structure of this compound Molecular_Formula->Final_Structure Substructures->Connectivity Connectivity->Final_Structure Stereochemistry->Final_Structure

Overall workflow for the structure elucidation of this compound.

nmr_correlation_logic cluster_correlations Correlation Logic NMR_Experiments ¹H NMR ¹³C NMR COSY HSQC HMBC ROESY Proton_Shifts ¹H Chemical Shifts Proton Spin Systems NMR_Experiments->Proton_Shifts Carbon_Shifts ¹³C Chemical Shifts Carbon Types (C, CH, CH₂, CH₃) NMR_Experiments->Carbon_Shifts COSY_Data ¹H-¹H Connectivity Identifies adjacent protons NMR_Experiments->COSY_Data HSQC_Data ¹H-¹³C Direct Correlation Links protons to their carbons NMR_Experiments->HSQC_Data HMBC_Data ¹H-¹³C Long-Range Correlation Connects fragments across quaternary carbons NMR_Experiments->HMBC_Data ROESY_Data Through-Space ¹H-¹H Correlation Determines spatial proximity and stereochemistry NMR_Experiments->ROESY_Data Proton_Shifts->COSY_Data Carbon_Shifts->HSQC_Data COSY_Data->HSQC_Data HSQC_Data->HMBC_Data Structure Assembled Structure HMBC_Data->Structure ROESY_Data->Structure

References

Bacillosporin C: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of the Oxaphenalenone Dimer: Bacillosporin C

This technical guide provides a comprehensive overview of this compound, a naturally occurring oxaphenalenone dimer. The document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemical properties, biological activities, and potential therapeutic applications of this compound.

Core Chemical and Physical Properties

This compound is a secondary metabolite produced by the fungus Talaromyces bacillosporus. Its chemical structure and physical properties are fundamental to understanding its biological function.

PropertyValueReference
Chemical Formula C₂₆H₁₈O₁₀[1]
Molecular Weight 490.4 g/mol [1]
CAS Number 76706-63-3
Class Oxaphenalenone Dimer

Biological Activities and Potential Therapeutic Applications

This compound has demonstrated significant biological activity in two key areas: as an antimicrobial agent and as an enzyme inhibitor. These activities suggest its potential for development as a therapeutic agent.

Antimicrobial Activity

This compound exhibits notable antibacterial activity, particularly against the gram-positive bacterium Staphylococcus aureus. This pathogen is a major cause of infections in both community and hospital settings, and the emergence of antibiotic-resistant strains, such as Methicillin-resistant Staphylococcus aureus (MRSA), has created an urgent need for new antimicrobial agents.

While the precise mechanism of action for this compound is not fully elucidated, related oxaphenalenone dimers have been shown to disrupt bacterial cell membranes and inhibit essential enzymes like ATPase. This suggests a potential mechanism for this compound's antibacterial effect.

Acetylcholinesterase Inhibition

This compound also functions as an inhibitor of acetylcholinesterase (AChE). AChE is a critical enzyme in the nervous system responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). Inhibition of AChE leads to an increase in acetylcholine levels in the synaptic cleft, a strategy employed in the treatment of neurodegenerative diseases such as Alzheimer's disease. The ability of this compound to inhibit this enzyme indicates its potential as a lead compound for the development of new therapies for neurological disorders.

Experimental Protocols

The following section details the experimental methodologies for assessing the key biological activities of this compound.

Antimicrobial Susceptibility Testing: Agar-Well Diffusion Assay

This method is used to qualitatively assess the antibacterial activity of this compound against Staphylococcus aureus.

Workflow:

Antimicrobial_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation & Analysis prep_media Prepare Mueller-Hinton Agar (B569324) (MHA) plates spread_plate Spread the S. aureus inoculum evenly on MHA plates prep_media->spread_plate prep_inoculum Prepare a standardized inoculum of S. aureus prep_inoculum->spread_plate create_wells Create wells in the agar using a sterile cork borer spread_plate->create_wells add_sample Add a known concentration of this compound to the wells create_wells->add_sample add_control Add a negative control (e.g., DMSO) and a positive control (e.g., vancomycin) to separate wells create_wells->add_control incubate Incubate the plates at 37°C for 18-24 hours add_sample->incubate add_control->incubate measure_zones Measure the diameter of the zones of inhibition incubate->measure_zones

Caption: Workflow for the Agar-Well Diffusion Assay.

Acetylcholinesterase Inhibition Assay: Ellman's Method

This spectrophotometric method is used to quantify the inhibitory effect of this compound on acetylcholinesterase activity.

Workflow:

AChE_Inhibition_Workflow cluster_reagents Reagent Preparation cluster_reaction Reaction Setup cluster_measurement Measurement & Analysis prep_buffer Prepare phosphate (B84403) buffer (pH 8.0) mix_reagents In a 96-well plate, mix buffer, DTNB, AChE, and this compound (or control) prep_buffer->mix_reagents prep_dtnb Prepare DTNB (Ellman's reagent) solution prep_dtnb->mix_reagents prep_atchi Prepare acetylthiocholine (B1193921) iodide (ATCI) substrate solution prep_ache Prepare acetylcholinesterase (AChE) enzyme solution prep_ache->mix_reagents prep_bacC Prepare various concentrations of this compound prep_bacC->mix_reagents preincubate Pre-incubate the mixture at a controlled temperature mix_reagents->preincubate add_substrate Initiate the reaction by adding ATCI preincubate->add_substrate measure_absorbance Measure the change in absorbance at 412 nm over time using a microplate reader add_substrate->measure_absorbance calculate_inhibition Calculate the percentage of AChE inhibition for each concentration of this compound measure_absorbance->calculate_inhibition determine_ic50 Determine the IC50 value calculate_inhibition->determine_ic50

Caption: Workflow for the Acetylcholinesterase Inhibition Assay.

Signaling Pathways and Mechanism of Action

While direct studies on the signaling pathways modulated by this compound are limited, inferences can be drawn from its known biological activities and the mechanisms of related compounds.

Proposed Antibacterial Mechanism of Action

The antibacterial activity of this compound against S. aureus likely involves the disruption of the bacterial cell's integrity and essential processes. Based on the actions of similar compounds, a multi-faceted mechanism is proposed.

Antibacterial_Mechanism cluster_membrane Cell Membrane Interaction cluster_enzyme Enzyme Inhibition cluster_consequences Cellular Consequences BacillosporinC This compound Membrane_Disruption Disruption of Cell Membrane Potential BacillosporinC->Membrane_Disruption ATPase_Inhibition Inhibition of Membrane-Bound ATPase BacillosporinC->ATPase_Inhibition Increased_Permeability Increased Membrane Permeability Membrane_Disruption->Increased_Permeability Ion_Leakage Ion Leakage Increased_Permeability->Ion_Leakage ATP_Depletion ATP Depletion ATPase_Inhibition->ATP_Depletion Metabolic_Disruption Disruption of Metabolic Processes Ion_Leakage->Metabolic_Disruption ATP_Depletion->Metabolic_Disruption Cell_Death Bacterial Cell Death Metabolic_Disruption->Cell_Death

Caption: Proposed Antibacterial Mechanism of this compound.

Acetylcholinesterase Inhibition Signaling Cascade

The inhibition of acetylcholinesterase by this compound directly impacts cholinergic signaling. By preventing the degradation of acetylcholine, this compound enhances the activation of both nicotinic and muscarinic acetylcholine receptors, leading to prolonged downstream signaling.

AChE_Signaling cluster_receptors Postsynaptic Receptors cluster_effects Downstream Effects BacillosporinC This compound AChE Acetylcholinesterase (AChE) BacillosporinC->AChE ACh_increase Increased ACh in Synaptic Cleft ACh_breakdown ACh Breakdown AChE->ACh_breakdown ACh Acetylcholine (ACh) ACh->AChE nAChR Nicotinic ACh Receptors ACh->nAChR mAChR Muscarinic ACh Receptors ACh->mAChR ACh_increase->nAChR Enhanced Activation ACh_increase->mAChR Enhanced Activation Neuronal_Excitation Neuronal Excitation nAChR->Neuronal_Excitation Second_Messenger Second Messenger Cascades mAChR->Second_Messenger

Caption: Acetylcholinesterase Inhibition Signaling Cascade.

Conclusion

This compound is a promising natural product with demonstrated antibacterial and acetylcholinesterase inhibitory activities. This technical guide provides a foundational understanding of its chemical properties, biological functions, and the experimental protocols for their investigation. Further research into its precise mechanisms of action and in vivo efficacy is warranted to fully explore its therapeutic potential. The information and diagrams presented herein are intended to serve as a valuable resource for scientists and researchers dedicated to the discovery and development of novel therapeutic agents.

References

Unveiling the Antibacterial Potential of Bacillosporin C Against Gram-Positive Bacteria: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacillosporin C is a naturally occurring dimeric oxaphenalenone, a class of polyketide-derived fungal metabolites. Contrary to what its name might suggest, this compound is not a product of Bacillus species but is isolated from the fungus Talaromyces bacillosporus.[1] This technical guide provides a comprehensive overview of the available scientific data on the antibacterial spectrum of this compound and its analogs against Gram-positive bacteria. Given the limited specific data for this compound, this document also includes information on closely related compounds to provide a broader context for its potential antibacterial activities.

Data Presentation: Antibacterial Spectrum

The quantitative data on the antibacterial activity of this compound and its analogs are summarized below. The primary method for determining this activity is the Minimum Inhibitory Concentration (MIC) assay, which establishes the lowest concentration of a substance that prevents visible growth of a microorganism.

CompoundTarget Gram-Positive BacteriaMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Bacillosporin ABacillus subtilis>100[1]
Sarcina lutea>100[1]
Bacillisporin BStaphylococcus aureus ATCC 2592312.5[2]
Bacillisporin KStaphylococcus aureus ATCC 2592312.5[2]
Bacillisporin LStaphylococcus aureus ATCC 2592325[2]
Macrosporusone DStaphylococcus aureus ATCC 259236.25[2]
Rugulosin AStaphylococcus aureus ATCC 259230.195[2]

Note: Data for this compound against a wider range of Gram-positive bacteria is not extensively available in the current body of scientific literature. The table includes data for closely related bacillisporins and other compounds isolated from Talaromyces species to provide a comparative perspective.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a critical step in assessing the antibacterial efficacy of a compound. The following is a detailed methodology based on the widely accepted broth microdilution method, adapted for natural products like this compound.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a generalized procedure and may require optimization for specific bacterial strains and test compounds.

1. Preparation of Bacterial Inoculum: a. A pure culture of the test Gram-positive bacterium is grown on a suitable agar (B569324) medium (e.g., Mueller-Hinton Agar) for 18-24 hours at 37°C. b. Several well-isolated colonies are selected and transferred to a sterile tube containing saline or broth. c. The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. d. The standardized suspension is then diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of this compound and Control Solutions: a. A stock solution of this compound is prepared by dissolving the compound in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) at a high concentration. b. Serial two-fold dilutions of the this compound stock solution are prepared in CAMHB in a 96-well microtiter plate. The final concentrations should typically range from 0.125 to 128 µg/mL, or as required. c. Positive control wells containing the bacterial inoculum in CAMHB without the test compound are included. d. Negative control wells containing CAMHB and the test compound at various concentrations are included to check for compound precipitation or color interference. e. A solvent control (e.g., DMSO at the highest concentration used) is also included to ensure the solvent has no inhibitory effect on bacterial growth.

3. Inoculation and Incubation: a. The diluted bacterial inoculum is added to each well of the microtiter plate containing the serially diluted this compound and control solutions. b. The plate is incubated at 37°C for 18-24 hours under ambient atmospheric conditions.

4. Determination of MIC: a. Following incubation, the MIC is determined as the lowest concentration of this compound at which there is no visible growth of the bacterium. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.

Mandatory Visualizations

Experimental Workflow for Antibacterial Spectrum Determination

experimental_workflow cluster_isolation Compound Isolation cluster_testing Antibacterial Testing fungal_culture Fungal Culture (Talaromyces bacillosporus) fermentation Fermentation fungal_culture->fermentation extraction Extraction of Metabolites fermentation->extraction purification Purification of this compound extraction->purification mic_assay Broth Microdilution Assay purification->mic_assay Test Compound bacterial_strains Gram-Positive Bacterial Strains inoculum_prep Inoculum Preparation bacterial_strains->inoculum_prep inoculum_prep->mic_assay data_analysis MIC Determination mic_assay->data_analysis

Caption: Experimental workflow for determining the antibacterial spectrum of this compound.

Proposed Mechanism of Action for Related Oxaphenalenone Dimers

While the specific signaling pathway for this compound is not well-elucidated, some related oxaphenalenone dimers have been shown to induce the SOS response in bacteria, suggesting an interaction with DNA or its replication machinery.

mechanism_of_action bacillosporin_c Oxaphenalenone Dimers (e.g., this compound) bacterial_cell Bacterial Cell (Gram-Positive) bacillosporin_c->bacterial_cell Enters Cell dna Bacterial DNA bacillosporin_c->dna Interferes with DNA structure/metabolism sos_response SOS Response Induction dna->sos_response DNA Damage cell_death Inhibition of Replication & Cell Division sos_response->cell_death

References

Unraveling the Action of a Potent Antibacterial: A Technical Guide to the Preliminary Mechanistic Studies of Bacillosporin C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bacillosporin C, a dimeric oxaphenalenone secondary metabolite derived from fungi of the Talaromyces genus, has emerged as a promising antibacterial agent. With a reported Minimum Inhibitory Concentration (MIC) of 0.195 µg/mL against Staphylococcus aureus, its potency significantly surpasses that of vancomycin, marking it as a compelling candidate for further pharmaceutical development.[1] This technical guide provides a comprehensive overview of the currently understood preliminary mechanism of action of this compound. Due to the nascent stage of research into its specific mode of action, this document also outlines established experimental protocols and workflows to facilitate further investigation into its antibacterial properties. The guide is intended to serve as a foundational resource for researchers dedicated to elucidating the therapeutic potential of this novel compound.

Introduction to this compound

This compound belongs to the family of oxaphenalenone dimers, a class of polyketide-derived natural products.[2][3] Isolated from the marine-derived fungus Talaromyces sp., it has demonstrated significant and specific inhibitory activity against Gram-positive bacteria, notably S. aureus.[1] Its complex chemical structure and potent bioactivity underscore the importance of elucidating its mechanism of action to pave the way for its development as a clinical therapeutic.

Antibacterial Spectrum and Potency

Initial studies have focused on defining the antibacterial spectrum of this compound. The quantitative data from these preliminary assessments are crucial for understanding its therapeutic potential and guiding further mechanistic studies.

Table 1: Antibacterial Activity of this compound and Related Compounds

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC) (µg/mL)Reference CompoundMIC of Reference (µg/mL)
This compoundStaphylococcus aureus ATCC 259230.195Vancomycin1
Bacillisporin KStaphylococcus aureus ATCC 2592312.5Vancomycin1
Bacillisporin LStaphylococcus aureus ATCC 2592325Vancomycin1
Rugulosin DStaphylococcus aureus ATCC 2592312.5Vancomycin1
Bacillisporin BStaphylococcus aureus ATCC 259236.25Vancomycin1

Source: Adapted from data reported on secondary metabolites from Talaromyces sp.[1]

Proposed Preliminary Mechanism of Action

While direct experimental evidence for the mechanism of action of this compound is still emerging, the activities of other antimicrobial compounds from Bacillus and related fungal species suggest several plausible pathways. The primary proposed mechanisms often involve disruption of the bacterial cell envelope, including the cell membrane and cell wall, or interference with essential intracellular processes.

Disruption of Bacterial Membrane Integrity

A common mechanism for antimicrobial peptides and secondary metabolites is the perturbation of the bacterial cell membrane, leading to leakage of intracellular contents and cell death.[4][5][6] This can occur through various models, including pore formation or destabilization of the lipid bilayer.

cluster_membrane Bacterial Cell Membrane Lipid_Bilayer Lipid Bilayer Pore_Formation Pore Formation Lipid_Bilayer->Pore_Formation Induces Membrane_Proteins Membrane Proteins Bacillosporin_C This compound Bacillosporin_C->Lipid_Bilayer Interaction Ion_Leakage K+, Na+ Leakage Pore_Formation->Ion_Leakage Causes ATP_Depletion ATP Depletion Ion_Leakage->ATP_Depletion Cell_Death Cell Death ATP_Depletion->Cell_Death

Caption: Proposed mechanism of membrane disruption by this compound.

Inhibition of Cell Wall Synthesis

Another potential mechanism is the inhibition of peptidoglycan synthesis, a critical component of the bacterial cell wall. This mode of action is characteristic of many successful antibiotics, including β-lactams and vancomycin.

Bacillosporin_C This compound Lipid_II Lipid II Synthesis/Transport Bacillosporin_C->Lipid_II Inhibits Peptidoglycan_Synthesis Peptidoglycan Synthesis Lipid_II->Peptidoglycan_Synthesis Blocks Cell_Wall_Integrity Compromised Cell Wall Integrity Peptidoglycan_Synthesis->Cell_Wall_Integrity Cell_Lysis Cell Lysis Cell_Wall_Integrity->Cell_Lysis

Caption: Hypothetical inhibition of cell wall synthesis by this compound.

Interference with DNA Metabolism

For some related oxaphenalenone compounds, reporter gene analyses have suggested an interaction with DNA structure or metabolism. This points to a potential intracellular target for this compound.

Bacillosporin_C This compound Cell_Entry Cellular Uptake Bacillosporin_C->Cell_Entry DNA_Interaction Interaction with DNA/Topoisomerase Cell_Entry->DNA_Interaction Replication_Transcription_Block Blocks DNA Replication/Transcription DNA_Interaction->Replication_Transcription_Block Cell_Death Cell Death Replication_Transcription_Block->Cell_Death

Caption: Proposed pathway of interference with DNA metabolism.

Detailed Experimental Protocols for Mechanistic Elucidation

To rigorously test the proposed mechanisms of action, a series of well-defined experiments are necessary. The following protocols are standard methodologies in the field of antimicrobial research.

Assessment of Cell Membrane Integrity

cluster_workflow Membrane Integrity Assay Workflow Start Bacterial Culture (e.g., S. aureus) Treatment Incubate with this compound (at MIC, 2xMIC) Start->Treatment Staining Add Membrane Impermeant Dye (e.g., Propidium (B1200493) Iodide) Treatment->Staining Measurement Measure Fluorescence (Flow Cytometry or Plate Reader) Staining->Measurement Analysis Quantify Percentage of Permeabilized Cells Measurement->Analysis

Caption: Workflow for assessing bacterial membrane integrity.

Protocol:

  • Bacterial Culture Preparation: Grow S. aureus to the mid-logarithmic phase in a suitable broth medium (e.g., Tryptic Soy Broth).

  • Cell Harvesting and Resuspension: Centrifuge the culture, wash the cell pellet with a buffer (e.g., PBS), and resuspend the cells to a defined optical density (e.g., OD600 of 0.5).

  • Treatment with this compound: Aliquot the bacterial suspension into a 96-well plate. Add this compound at various concentrations (e.g., 0.5x, 1x, and 2x MIC). Include a positive control (e.g., a known membrane-disrupting agent like melittin) and a negative control (vehicle only).

  • Incubation: Incubate the plate at 37°C for a specified time course (e.g., 30, 60, 120 minutes).

  • Staining: Add a membrane-impermeant fluorescent dye, such as propidium iodide (PI) or SYTOX Green, to each well. These dyes can only enter cells with compromised membranes.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader or analyze the percentage of stained cells via flow cytometry. An increase in fluorescence correlates with increased membrane permeability.

Measurement of Cellular Leakage

Protocol:

  • Preparation of Bacterial Suspension: Prepare a dense suspension of S. aureus in a low-potassium buffer.

  • Treatment: Add this compound at its MIC and multiples of the MIC.

  • Sampling: At various time points, take aliquots of the suspension and centrifuge to separate the cells from the supernatant.

  • Quantification of Leaked Components:

    • Potassium (K+) Leakage: Measure the concentration of K+ in the supernatant using an atomic absorption spectrophotometer or a K+-selective electrode.

    • ATP Leakage: Quantify the amount of ATP in the supernatant using a luciferin-luciferase-based assay kit.

Analysis of Macromolecular Synthesis

Protocol:

  • Radiolabeled Precursor Incorporation: Grow S. aureus in a minimal medium.

  • Pulse-Labeling: Add radiolabeled precursors for specific macromolecules:

    • [³H]-thymidine for DNA synthesis

    • [³H]-uridine for RNA synthesis

    • [³H]-leucine for protein synthesis

    • [¹⁴C]-N-acetylglucosamine for cell wall synthesis

  • Treatment: After a short incubation with the radiolabeled precursor, add this compound at its MIC.

  • Measurement of Incorporation: At different time intervals, withdraw samples and precipitate the macromolecules using trichloroacetic acid (TCA).

  • Scintillation Counting: Collect the precipitate on a filter and measure the incorporated radioactivity using a scintillation counter. A decrease in the incorporation of a specific precursor indicates inhibition of the corresponding macromolecular synthesis pathway.

Future Directions and Conclusion

The preliminary data on this compound highlight its significant potential as a novel antibacterial agent. However, a thorough understanding of its mechanism of action is paramount for its translation into a therapeutic drug. The experimental workflows detailed in this guide provide a clear path forward for researchers to elucidate the precise molecular targets and cellular effects of this promising compound. Future studies should focus on identifying the specific molecular interactions of this compound, exploring its potential for synergistic activity with other antibiotics, and evaluating its efficacy and toxicity in preclinical models. The insights gained from these investigations will be critical in harnessing the full therapeutic potential of this compound in the fight against antibiotic-resistant bacteria.

References

An In-depth Technical Guide to the Solubility and Stability of Bacillosporin C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacillosporin C is a dimeric oxaphenalenone antibiotic that has garnered interest within the scientific community for its potential therapeutic applications. As with any compound under investigation for pharmaceutical development, a thorough understanding of its physicochemical properties is paramount. This technical guide provides a comprehensive overview of the current knowledge on the solubility and stability of this compound in various solvents. Due to the limited availability of quantitative data in public literature, this guide also furnishes detailed experimental protocols for researchers to determine these critical parameters.

Solubility of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its formulation, bioavailability, and efficacy. Currently, published quantitative solubility data for this compound is limited. However, qualitative solubility in several common organic solvents has been reported.

Qualitative Solubility

This compound has been found to be soluble in the following organic solvents. This information is crucial for the initial stages of handling, formulation development, and analytical method development.

Solvent NameChemical FormulaType
EthanolC₂H₅OHPolar Protic
MethanolCH₃OHPolar Protic
Dimethylformamide (DMF)(CH₃)₂NC(O)HPolar Aprotic
Dimethyl sulfoxide (B87167) (DMSO)(CH₃)₂SOPolar Aprotic
Table 1: Qualitative Solubility of this compound.
Experimental Protocol for Quantitative Solubility Determination (Shake-Flask Method)

To obtain precise solubility values, the shake-flask method is a widely accepted and reliable technique. This protocol outlines the steps to determine the equilibrium solubility of this compound in a solvent of interest.

1.2.1. Materials

  • This compound (pure solid)

  • Solvent of interest (e.g., ethanol, methanol, DMF, DMSO, water, buffer solutions)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker or incubator with shaking capabilities, temperature-controlled

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm)

1.2.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a series of vials each containing a known volume of the selected solvent. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 100-150 rpm).

    • Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. Preliminary studies may be needed to determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a pipette.

    • Immediately filter the aliquot through a syringe filter to remove any undissolved particles.

  • Quantification:

    • Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

    • Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

  • Data Analysis:

    • Calculate the solubility of this compound in the solvent, typically expressed in mg/mL or mol/L, by back-calculating from the diluted sample concentration.

G Workflow for Quantitative Solubility Determination cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling cluster_analysis Analysis prep1 Add excess this compound to solvent prep2 Seal vials prep1->prep2 equil1 Incubate with shaking (24-72h) prep2->equil1 sample1 Collect supernatant equil1->sample1 sample2 Filter (0.22 µm) sample1->sample2 analysis1 Dilute sample sample2->analysis1 analysis2 HPLC analysis analysis1->analysis2 analysis3 Calculate solubility analysis2->analysis3 G Forced Degradation Study Workflow cluster_stress Stress Conditions cluster_analysis Analysis start This compound Stock Solution acid Acidic Hydrolysis start->acid base Basic Hydrolysis start->base neutral Neutral Hydrolysis start->neutral oxidation Oxidation start->oxidation thermal Thermal start->thermal photo Photolytic start->photo sampling Sample at time points acid->sampling base->sampling neutral->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC-PDA/MS Analysis sampling->hplc data Evaluate Degradation hplc->data G This compound Research and Development Pathway cluster_discovery Discovery & Characterization cluster_physchem Physicochemical Profiling cluster_preclinical Preclinical Evaluation cluster_advancement Advancement discovery Isolation & Purification structure Structural Elucidation discovery->structure solubility Solubility Studies structure->solubility stability Stability Assessment structure->stability formulation Formulation Development solubility->formulation stability->formulation in_vitro In Vitro Efficacy formulation->in_vitro in_vivo In Vivo Studies in_vitro->in_vivo clinical Clinical Trials in_vivo->clinical

An In-depth Technical Guide to the Natural Variants and Derivatives of Bacillosporin C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bacillosporin C, its naturally occurring analogs, and derivatives. It is designed to serve as a core resource for researchers and professionals involved in natural product chemistry, microbiology, and drug discovery. This document details the chemical structures, biological activities, and available experimental methodologies related to this promising class of oxaphenalenone dimer compounds.

Introduction to this compound and its Analogs

This compound belongs to the family of oxaphenalenone dimers, a class of polyketide-derived fungal secondary metabolites. These compounds are predominantly isolated from various species of the genus Talaromyces. Structurally, they are characterized by a heptacyclic core, often featuring a unique hinged or castanet-like conformation. The Bacillosporin family and related oxaphenalenone dimers have garnered significant interest due to their notable biological activities, particularly their antibacterial properties against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).

Natural Variants of this compound

Numerous natural variants of this compound have been isolated and characterized, primarily from fungal species such as Talaromyces stipitatus, Talaromyces bacillisporus, Talaromyces macrosporus, and other marine-derived Talaromyces species. These variants typically exhibit substitutions on the core scaffold, leading to a diverse array of compounds with varying biological potencies.

Identified Natural Variants

The known natural variants of this compound and closely related oxaphenalenone dimers include:

  • Bacillosporin A: An acetyl derivative of Bacillosporin B.

  • Bacillosporin B: A hydroxylated analog of Bacillosporin A.

  • Bacillosporin D, E, F, G, H, I, J, K, and L: A series of related compounds with variations in their functional groups and stereochemistry.

  • epi-Bacillisporin F: A stereoisomer of Bacillosporin F.

  • Macrosporusones: A series of oxaphenalenone dimers isolated from Talaromyces macrosporus.

  • Talaromycesones: Structurally related dimers from Talaromyces species.

  • Duclauxin and its derivatives: A closely related family of oxaphenalenone dimers that share a similar core structure and are also produced by Talaromyces and Penicillium species[1].

Quantitative Data on Biological Activity

The this compound family of compounds has been evaluated for a range of biological activities, with a primary focus on their antibacterial and cytotoxic effects. The following tables summarize the available quantitative data for easy comparison.

Antibacterial Activity

The minimum inhibitory concentration (MIC) is a key measure of the antibacterial potency of these compounds. The primary target for which significant activity has been reported is Staphylococcus aureus, including MRSA strains.

CompoundTest OrganismMIC (µg/mL)Reference
Bacillosporin A S. aureus-[2]
MRSA-[2]
Bacillosporin B S. aureus-[2]
Bacillosporin H S. aureus-[3]
Bacillosporin K S. aureus ATCC 2592312.5
Bacillosporin L S. aureus ATCC 2592325
Unnamed Analog (Compound 11 from T. macrosporus) Bacillus cereus-
S. aureus-
MRSA-
Macrosporusone D S. aureus ATCC 259236.25
Rugulosin (B17658) A Analog (Compound 6) S. aureus ATCC 259230.195
Vancomycin (Positive Control) S. aureus ATCC 259231

Note: A '-' indicates that the activity was reported but a specific MIC value was not provided in the referenced abstract.

Cytotoxic Activity

Several Bacillosporin analogs and related oxaphenalenone dimers have been assessed for their cytotoxicity against various human cancer cell lines.

CompoundCell LineIC50 (µM)Reference
Bacillosporin H HeLaModest Cytotoxicity
Macrosporusone A (Compound 2) NCI-H187-
Macrosporusone B (Compound 3) NCI-H187-
Unnamed Analog (Compound 8 from T. macrosporus) KB-
MCF-7-
NCI-H187-

Note: A '-' indicates that the activity was reported but a specific IC50 value was not provided in the referenced abstract.

Experimental Protocols

This section outlines the general methodologies for the isolation and characterization of this compound and its natural variants from fungal cultures. It should be noted that detailed, step-by-step protocols for the total synthesis of this compound are not yet widely available in the public domain.

Fungal Fermentation and Extraction

Objective: To cultivate the producing fungal strain and extract the secondary metabolites.

Materials:

  • Producing fungal strain (e.g., Talaromyces stipitatus, Talaromyces pinophilus).

  • Solid or liquid fermentation medium (e.g., rice medium, Potato Dextrose Agar/Broth).

  • Sterile flasks and petri dishes.

  • Incubator.

  • Organic solvents (e.g., Ethyl Acetate (B1210297), Methanol).

  • Rotary evaporator.

Protocol:

  • Inoculate the fungal strain onto the chosen sterile medium in flasks.

  • Incubate the culture under appropriate conditions (e.g., 28°C) for a sufficient period (e.g., 30 days) to allow for the production of secondary metabolites.

  • After the incubation period, harvest the fermented material.

  • Extract the entire culture (mycelium and medium) exhaustively with an organic solvent such as ethyl acetate, often in combination with methanol.

  • Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator to yield a crude extract.

Isolation and Purification of Bacillosporin Analogs

Objective: To isolate and purify individual Bacillosporin compounds from the crude extract.

Materials:

  • Crude fungal extract.

  • Silica (B1680970) gel for column chromatography.

  • Sephadex LH-20 resin.

  • High-Performance Liquid Chromatography (HPLC) system (preparative and analytical).

  • Appropriate solvents for chromatography (e.g., hexane, dichloromethane, ethyl acetate, methanol).

Protocol:

  • Subject the crude extract to column chromatography on silica gel using a stepwise gradient of solvents with increasing polarity (e.g., hexane/ethyl acetate followed by dichloromethane/methanol) to separate the extract into several fractions.

  • Monitor the fractions by Thin Layer Chromatography (TLC) and combine those with similar profiles.

  • Further purify the fractions containing the compounds of interest using Sephadex LH-20 column chromatography to remove pigments and other impurities.

  • The final purification of individual compounds is typically achieved by preparative HPLC on a C18 column with a suitable mobile phase (e.g., methanol/water or acetonitrile/water).

  • The purity of the isolated compounds should be verified by analytical HPLC.

Structure Elucidation

Objective: To determine the chemical structure of the purified compounds.

Methods:

  • Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY/ROESY) NMR experiments are conducted to elucidate the planar structure and relative stereochemistry.

  • Circular Dichroism (CD) Spectroscopy: Experimental and calculated Electronic Circular Dichroism (ECD) spectra are compared to determine the absolute configuration of the stereocenters.

  • X-ray Crystallography: If suitable crystals can be obtained, single-crystal X-ray diffraction analysis provides unambiguous determination of the three-dimensional structure.

Mechanism of Action and Signaling Pathways

The precise mechanism of action for this compound and its direct analogs has not been fully elucidated. However, studies on the broader class of oxaphenalenone dimers, such as duclauxin, suggest a primary mode of action involving the disruption of cellular energy metabolism.

Proposed Antibacterial Mechanism

The current hypothesis for the antibacterial action of oxaphenalenone dimers against bacteria like S. aureus centers on the inhibition of ATP synthesis. It is proposed that these compounds may interfere with key enzymes in the ATP synthesis pathway, leading to a depletion of cellular energy and ultimately cell death. Some studies on related compounds also suggest interference with DNA structure or metabolism.

Signaling Pathways

Specific signaling pathways in bacteria that are directly targeted by this compound have not yet been identified. The general mechanism of ATP synthesis inhibition would have widespread downstream effects on numerous cellular processes that are ATP-dependent.

Visualizations

Biosynthetic Pathway of Oxaphenalenone Dimers

The following diagram illustrates the generalized biosynthetic pathway for oxaphenalenone dimers, which are derived from polyketides.

Oxaphenalenone Dimer Biosynthesis Acetyl-CoA Acetyl-CoA Polyketide Synthase (PKS) Polyketide Synthase (PKS) Acetyl-CoA->Polyketide Synthase (PKS) Malonyl-CoA Malonyl-CoA Malonyl-CoA->Polyketide Synthase (PKS) Heptaketide Intermediate Heptaketide Intermediate Polyketide Synthase (PKS)->Heptaketide Intermediate Monomeric Oxaphenalenone Monomeric Oxaphenalenone Heptaketide Intermediate->Monomeric Oxaphenalenone Cyclization & Oxidation Dimerization Dimerization Monomeric Oxaphenalenone->Dimerization This compound Core This compound Core Dimerization->this compound Core Tailoring Enzymes Tailoring Enzymes This compound Core->Tailoring Enzymes Natural Variants Natural Variants Tailoring Enzymes->Natural Variants Hydroxylation, Acetylation, etc.

Caption: Generalized biosynthetic pathway of this compound and its analogs.

Experimental Workflow for Isolation and Identification

The diagram below outlines the typical workflow for the isolation and identification of this compound natural variants from a fungal source.

Isolation and Identification Workflow cluster_0 Cultivation & Extraction cluster_1 Purification cluster_2 Structure Elucidation Fungal Culture Fungal Culture Fermentation Fermentation Fungal Culture->Fermentation Solvent Extraction Solvent Extraction Fermentation->Solvent Extraction Crude Extract Crude Extract Solvent Extraction->Crude Extract Column Chromatography (Silica) Column Chromatography (Silica) Crude Extract->Column Chromatography (Silica) Size-Exclusion Chromatography (Sephadex) Size-Exclusion Chromatography (Sephadex) Column Chromatography (Silica)->Size-Exclusion Chromatography (Sephadex) Preparative HPLC Preparative HPLC Size-Exclusion Chromatography (Sephadex)->Preparative HPLC Pure Compound Pure Compound Preparative HPLC->Pure Compound HRESIMS HRESIMS Pure Compound->HRESIMS NMR Spectroscopy NMR Spectroscopy Pure Compound->NMR Spectroscopy ECD Spectroscopy ECD Spectroscopy Pure Compound->ECD Spectroscopy X-ray Crystallography X-ray Crystallography Pure Compound->X-ray Crystallography Identified Structure Identified Structure HRESIMS->Identified Structure NMR Spectroscopy->Identified Structure ECD Spectroscopy->Identified Structure X-ray Crystallography->Identified Structure

Caption: Workflow for isolation and identification of this compound variants.

Conclusion and Future Directions

This compound and its natural analogs represent a promising class of antibacterial agents, particularly for combating Gram-positive pathogens. The diversity of naturally produced variants provides a rich scaffold for further drug development. Future research should focus on several key areas:

  • Total Synthesis: The development of efficient total synthesis routes for this compound and its derivatives is crucial for enabling comprehensive structure-activity relationship (SAR) studies and for producing larger quantities of these compounds for preclinical evaluation.

  • Mechanism of Action Studies: In-depth studies are needed to elucidate the precise molecular targets and signaling pathways affected by this compound in bacteria. This will aid in understanding its mode of action and in identifying potential resistance mechanisms.

  • Lead Optimization: The potent activity of some natural variants, such as the rugulosin A analog with an MIC of 0.195 µg/mL against S. aureus, highlights the potential for lead optimization to enhance efficacy and improve pharmacokinetic properties.

  • Exploration of New Sources: Continued exploration of diverse fungal species, particularly from unique ecological niches, may lead to the discovery of novel Bacillosporin analogs with improved biological activities.

This technical guide serves as a foundational resource to stimulate and guide further research and development of this important class of natural products.

References

The Ecological Role of Bacillosporin C: A Technical Whitepaper for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Bacillosporin C, an oxaphenalenone natural product isolated from the marine-derived fungus Talaromyces sp., has demonstrated significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus. This technical guide provides a comprehensive overview of the current understanding of this compound, with a focus on its ecological role in its native marine environment. This document summarizes the available quantitative data on its biological activity, outlines relevant experimental protocols for its study, and presents visualizations of its hypothesized biosynthetic pathway and ecological interactions. While specific details regarding its precise ecological function and signaling pathways remain an area for future research, this paper synthesizes the existing knowledge to support further investigation and potential therapeutic development.

Introduction

Fungi inhabiting marine ecosystems are a prolific source of structurally diverse and biologically active secondary metabolites.[1] These compounds are thought to play crucial roles in the survival and interaction of these organisms in their competitive native environments.[2] Among these metabolites, the oxaphenalenone class of polyketides has garnered interest for its potent antimicrobial properties.

This compound is an oxaphenalenone dimer produced by the marine sediment-derived fungus Talaromyces sp.[3] It has shown promising antibacterial activity, positioning it as a potential lead compound for the development of new anti-infective agents. Understanding the ecological role of this compound is paramount for appreciating its biological significance and for harnessing its full therapeutic potential. This whitepaper aims to provide an in-depth technical resource on the known aspects of this compound, from its biological activity to its synthesis and hypothesized function in its natural habitat.

Quantitative Biological Activity

This compound and its structural analogs have been evaluated for their antibacterial activity, primarily against the human pathogen Staphylococcus aureus. The minimum inhibitory concentration (MIC) is a key quantitative measure of the potency of an antimicrobial agent.

CompoundTest OrganismMIC (µg/mL)Reference
This compoundStaphylococcus aureus ATCC 259230.195[4]
Bacillosporin BStaphylococcus aureus ATCC 2592312.5[4]
Macrosporusone DStaphylococcus aureus ATCC 259236.25
Vancomycin (Positive Control)Staphylococcus aureus ATCC 259231.0

Experimental Protocols

Isolation and Cultivation of Producing Organism (Talaromyces sp.)

The following is a generalized protocol for the isolation and cultivation of Talaromyces sp. from marine sediment, based on common practices for marine-derived fungi.

  • Sample Collection: Collect marine sediment samples from the desired location using sterile techniques.

  • Isolation:

    • Suspend 1 g of sediment in 10 mL of sterile seawater and vortex thoroughly.

    • Prepare a serial dilution series (10⁻¹ to 10⁻⁴) of the suspension in sterile seawater.

    • Plate 100 µL of each dilution onto Potato Dextrose Agar (B569324) (PDA) plates prepared with sterile seawater and supplemented with an antibacterial agent (e.g., chloramphenicol) to inhibit bacterial growth.

    • Incubate the plates at 28°C for 7-14 days, monitoring for fungal growth.

  • Purification: Isolate individual fungal colonies based on morphology and subculture them onto fresh PDA plates to obtain pure cultures.

  • Identification: Identify the fungal isolates through morphological characterization (macroscopic and microscopic features) and molecular methods, such as sequencing of the Internal Transcribed Spacer (ITS) region of the ribosomal DNA.

  • Cultivation for Metabolite Production:

    • Inoculate a starter culture in Potato Dextrose Broth (PDB) prepared with sterile seawater.

    • Incubate at 28°C with shaking (150 rpm) for 3-5 days.

    • Use the starter culture to inoculate a larger scale solid-state fermentation on a rice medium or a liquid fermentation in PDB.

    • Incubate the production culture for 14-21 days at 28°C.

Extraction and Purification of this compound (General Protocol)

This protocol outlines a general approach for the extraction and purification of oxaphenalenones from Talaromyces cultures.

  • Extraction:

    • Harvest the fungal biomass and the fermentation medium.

    • Extract the entire culture with an organic solvent such as ethyl acetate (B1210297) three times.

    • Combine the organic extracts and evaporate the solvent under reduced pressure to yield a crude extract.

  • Chromatographic Purification:

    • Subject the crude extract to silica (B1680970) gel column chromatography, eluting with a gradient of hexane (B92381) and ethyl acetate to separate fractions based on polarity.

    • Monitor the fractions using thin-layer chromatography (TLC) and combine fractions with similar profiles.

    • Further purify the fractions containing the compounds of interest using reverse-phase High-Performance Liquid Chromatography (HPLC) with a C18 column and a methanol-water or acetonitrile-water gradient.

    • Monitor the HPLC effluent with a UV detector and collect the peaks corresponding to this compound and its analogs.

  • Structure Elucidation: Determine the structure of the purified compounds using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This protocol is a standard method for determining the MIC of an antimicrobial compound.

  • Preparation of Bacterial Inoculum:

    • From a fresh culture of Staphylococcus aureus on a suitable agar plate, suspend a few colonies in sterile saline or Mueller-Hinton Broth (MHB).

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the adjusted suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform a serial two-fold dilution of the stock solution in MHB in a 96-well microtiter plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Biosynthesis and Ecological Role

Hypothesized Biosynthesis of this compound

While the specific biosynthetic gene cluster for this compound has not yet been identified, as an oxaphenalenone, it is proposed to be synthesized via a polyketide pathway involving a non-reducing polyketide synthase (NR-PKS).

G cluster_0 Polyketide Chain Assembly cluster_1 Cyclization and Modification Acetyl_CoA Acetyl-CoA NRPKS Non-Reducing Polyketide Synthase (NR-PKS) Acetyl_CoA->NRPKS Malonyl_CoA Malonyl-CoA Malonyl_CoA->NRPKS Polyketide_Chain Linear Polyketide Chain NRPKS->Polyketide_Chain Iterative Condensation Cyclization Cyclization/ Aromatization Polyketide_Chain->Cyclization Oxidative_Dimerization Oxidative Dimerization Cyclization->Oxidative_Dimerization Bacillosporin_C This compound Oxidative_Dimerization->Bacillosporin_C

Caption: Generalized biosynthetic pathway of this compound.

Hypothesized Ecological Role of this compound

The production of secondary metabolites by marine fungi is often a response to the highly competitive and nutrient-limited conditions of their environment. These compounds can serve various ecological functions, including chemical defense against predators, inhibition of competing microorganisms, and nutrient acquisition.

In the context of its native marine sediment habitat, this compound's potent antibacterial activity strongly suggests a role in mediating microbial competition. By inhibiting the growth of nearby bacteria, the producing fungus, Talaromyces sp., can secure access to limited resources and space.

G cluster_0 Native Marine Sediment Environment Talaromyces Talaromyces sp. Nutrients Limited Nutrients & Space Talaromyces->Nutrients Competes for Bacillosporin_C This compound Production Talaromyces->Bacillosporin_C Produces Bacteria Competing Bacteria Bacteria->Nutrients Competes for Bacillosporin_C->Bacteria Inhibits Growth

Caption: Hypothesized ecological role of this compound.

Signaling Pathways

Currently, there is no published information available on specific signaling pathways involving this compound. Fungal secondary metabolites can sometimes act as signaling molecules in processes like quorum sensing, which regulates gene expression in response to population density. However, a role for this compound or other oxaphenalenones in such pathways has not been demonstrated. This represents a significant knowledge gap and a promising area for future research.

Conclusion and Future Directions

This compound is a potent antibacterial compound with a clear potential for therapeutic applications. Its production by a marine-derived fungus highlights the vast and underexplored chemical diversity of marine microbial ecosystems. While its role as an agent of chemical warfare in its native environment is strongly suggested by its biological activity, further research is needed to fully elucidate its ecological significance.

Future research should focus on:

  • Identifying the this compound biosynthetic gene cluster: This would provide insights into its regulation and open avenues for biosynthetic engineering to produce novel analogs.

  • Investigating its specific ecological role: Studies on the interactions between Talaromyces sp. and other microorganisms in co-culture could reveal the specific conditions that trigger this compound production and its effects on microbial community structure.

  • Exploring potential signaling functions: Research into whether this compound acts as a quorum-sensing molecule or is involved in other cell-to-cell communication pathways could uncover new biological functions.

  • Elucidating its mechanism of action: A detailed understanding of how this compound inhibits bacterial growth is crucial for its development as a therapeutic agent.

By addressing these knowledge gaps, the scientific community can gain a more complete understanding of this compound, from its ecological role to its potential as a life-saving antibiotic.

References

Methodological & Application

Application Notes & Protocols: Extraction and Purification of Bacillosporin C from Fungal Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bacillosporin C, a member of the oxaphenalenone class of fungal secondary metabolites, has garnered significant interest due to its potential biological activities. This document provides detailed protocols for the extraction and purification of this compound from fungal cultures, primarily focusing on species of Talaromyces, which are known producers of this compound. The methodologies outlined are based on established scientific literature and are intended to provide a comprehensive guide for researchers in natural product chemistry and drug discovery.

Data Presentation

The following table summarizes the quantitative data from representative studies on the extraction and purification of this compound and related metabolites. This allows for a comparative overview of the expected yields from different starting materials and extraction protocols.

Fungal StrainStarting MaterialCrude Extract YieldPurified CompoundFinal YieldReference
Talaromyces bacillosporus IFO 83971.2 kg molded rice2.8 g (n-hexane soluble)Cytotoxic substance (yellow needles)230 mg[1]
Talaromyces sp. BTBU202130364 kg raw rice18.4 g (brown crude extract)Bacillisporin K4.9 mg[2]
Talaromyces sp. BTBU202130364 kg raw rice18.4 g (brown crude extract)Bacillisporin M3.4 mg[2]
Talaromyces sp. BTBU202130364 kg raw rice18.4 g (brown crude extract)Compound 710.2 mg[2]

Experimental Protocols

Two primary protocols for the extraction and purification of this compound and its analogues from Talaromyces species are detailed below. Protocol 1 is based on a methanol (B129727) extraction followed by silica (B1680970) gel chromatography, while Protocol 2 utilizes an ethyl acetate-methanol extraction followed by a multi-step chromatographic purification.

Protocol 1: Methanol-Based Extraction and Purification

This protocol is adapted from the methodology used for the isolation of a cytotoxic metabolite from Talaromyces bacillosporus.[1]

1. Fungal Culture:

  • Inoculate sterilized polished rice (100 g per 500 ml flask, with 30 ml of sterilized water) with Talaromyces bacillosporus.

  • Incubate the culture at 25°C for 20 days.

2. Extraction:

  • To each flask, add 120 ml of methanol and let it stand for 30 minutes.

  • Break down the molded rice cake and transfer it to a blender with an additional 30 ml of methanol.

  • Blend the mixture for 20 seconds.

  • Filter the mixture through paper to collect the methanol extract.

  • Repeat the extraction of the cake with methanol overnight and filter again.

  • Combine the methanol filtrates.

3. Initial Purification (Liquid-Liquid Extraction):

  • Concentrate the combined aqueous methanol solution to approximately one-fifth of the original volume.

  • Filter off any insoluble materials that precipitate.

  • Extract the filtrate twice with an equal volume of n-hexane.

  • Evaporate the n-hexane layer to dryness to obtain the crude n-hexane-soluble material.

4. Column Chromatography (Silica Gel):

  • Prepare a silica gel column (e.g., 4 by 90 cm for 2.8 g of crude extract) equilibrated with chloroform (B151607).

  • Dissolve the crude n-hexane extract in a minimal amount of chloroform and load it onto the column.

  • Elute the column with chloroform.

  • Monitor the eluate by thin-layer chromatography (TLC) using a solvent system of chloroform containing 1% methanol.

  • Combine the fractions containing the target compound.

5. Final Purification (Oxalic Acid-Treated Silica Gel):

  • Prepare a smaller column (e.g., 1.5 by 25 cm) with oxalic acid-treated silica gel.

  • Load the enriched fraction from the previous step onto this column.

  • Elute with the same solvent system (chloroform with 1% methanol).

  • Collect the purified cytotoxic substance.

6. Crystallization:

  • Crystallize the purified substance from ethanol (B145695) to obtain yellow needles.

Protocol 2: Ethyl Acetate (B1210297)/Methanol-Based Extraction and Multi-Step Purification

This protocol is based on the methods used for isolating new antibacterial secondary metabolites from a marine-derived Talaromyces species.[2]

1. Fungal Culture (Solid-State Fermentation):

  • Inoculate rice medium (200 g of raw rice soaked in distilled water for 60 minutes in 1 L conical flasks) with the Talaromyces sp.

  • Incubate the flasks stationary at 28°C for 30 days.

2. Extraction:

  • Extract the fermented materials three times with a mixture of ethyl acetate (EtOAc) and methanol (MeOH) in an 80:20 ratio.

  • Evaporate the organic solvent in vacuo at 45°C to yield the brown crude extract.

3. Liquid-Liquid Extraction:

  • Resuspend the crude extract in 500 ml of distilled water.

  • Extract the aqueous suspension three times with 500 ml of EtOAc.

  • Evaporate the EtOAc in vacuo at 45°C to obtain a dark residue.

4. Purification:

  • Step 1: Silica Gel Chromatography:

    • Subject the dark residue to reduced pressure silica gel chromatography.

    • Use a stepwise gradient elution starting with 80-100% hexane/CH₂Cl₂ and then 0-90% MeOH/CH₂Cl₂ to obtain multiple fractions.

  • Step 2: Sephadex LH-20 Chromatography:

    • Purify the fraction containing the compounds of interest on a Sephadex LH-20 column using an elution of CH₂Cl₂:MeOH (2:1).

  • Step 3: High-Performance Liquid Chromatography (HPLC):

    • Further separate the sub-fractions by HPLC (e.g., Agilent ZORBAX SB-C18 column).

    • Use a gradient elution, for example, 40-50% MeCN/H₂O over 15 minutes, then to 82% MeCN/H₂O in 20 minutes, to yield the purified compounds.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the extraction and purification of this compound from a fungal culture.

Extraction_Purification_Workflow cluster_culture Fungal Culture cluster_extraction Extraction cluster_purification Purification cluster_final Final Product FungalCulture Solid-State Fermentation (e.g., on rice) SolventExtraction Solvent Extraction (e.g., Methanol or EtOAc:Methanol) FungalCulture->SolventExtraction LiquidLiquid Liquid-Liquid Extraction SolventExtraction->LiquidLiquid SilicaGel Silica Gel Chromatography LiquidLiquid->SilicaGel Sephadex Sephadex LH-20 SilicaGel->Sephadex HPLC HPLC Sephadex->HPLC PureCompound Pure this compound HPLC->PureCompound

Caption: Workflow for this compound extraction and purification.

Logical Relationship of Purification Steps

This diagram shows the sequential and hierarchical nature of the purification process, starting from the crude extract to the final pure compound.

Purification_Hierarchy CrudeExtract Crude Fungal Extract LLE Liquid-Liquid Extraction (e.g., n-hexane or EtOAc) CrudeExtract->LLE Partitioning Silica Silica Gel Chromatography (Initial Separation) LLE->Silica Fractionation SizeExclusion Size Exclusion Chromatography (e.g., Sephadex LH-20) Silica->SizeExclusion Further Fractionation FinalPurification Final Purification (e.g., HPLC or specialized silica) SizeExclusion->FinalPurification High-Resolution Separation PureBacillosporinC Pure this compound FinalPurification->PureBacillosporinC Isolation

Caption: Hierarchy of purification steps for this compound.

References

Application Notes & Protocols for the Quantification of Bacillosporin C by HPLC and LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the quantitative analysis of Bacillosporin C, a dimeric oxaphenalenone antibiotic, using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Mass Spectrometry (LC-MS).

Introduction

This compound is a fungal secondary metabolite with potential antibiotic and antitumor activities. Accurate and precise quantification of this compound is crucial for research and development, including fermentation process optimization, pharmacokinetic studies, and quality control of potential drug formulations. This document outlines two robust methods for the determination of this compound in fungal cultures and other relevant matrices.

Chemical Profile of this compound:

PropertyValue
Chemical FormulaC₃₀H₂₆O₁₁
Molecular Weight585.53 g/mol
ClassDimeric Oxaphenalenone
SolubilitySoluble in ethanol, methanol (B129727), DMF, and DMSO.

HPLC-UV Method for Quantification of this compound

This method is suitable for the routine quantification of this compound in relatively clean sample matrices where high sensitivity is not the primary requirement.

Experimental Protocol: HPLC-UV

2.1.1. Sample Preparation (from Fungal Culture)

  • Fermentation Broth Collection: Collect a representative sample of the fungal fermentation broth containing this compound.

  • Liquid-Liquid Extraction:

    • To 10 mL of the fermentation broth, add 20 mL of ethyl acetate (B1210297).

    • Vortex vigorously for 2 minutes to ensure thorough mixing.

    • Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

    • Carefully collect the upper ethyl acetate layer.

    • Repeat the extraction process two more times with fresh ethyl acetate.

    • Pool the ethyl acetate extracts.

  • Solvent Evaporation: Evaporate the pooled ethyl acetate extract to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 1 mL of methanol.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

2.1.2. HPLC-UV Operating Conditions

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-5 min: 30% B5-25 min: 30-80% B25-30 min: 80% B30.1-35 min: 30% B (re-equilibration)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 254 nm and 365 nm (based on typical oxaphenalenone UV spectra)

2.1.3. Calibration Curve

Prepare a series of standard solutions of purified this compound in methanol at concentrations ranging from 1 µg/mL to 100 µg/mL. Inject each standard and plot the peak area against the concentration to construct a calibration curve.

Quantitative Data Summary: HPLC-UV
Sample IDRetention Time (min)Peak AreaConcentration (µg/mL)
Standard 118.52501235
Standard 218.5110156710
Standard 318.5325348925
Standard 418.5050897650
Standard 518.521012345100
Fungal Extract 118.5435489035.1
Fungal Extract 218.5145123444.6

LC-MS Method for Quantification of this compound

This method offers higher sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices or when trace-level detection is required.

Experimental Protocol: LC-MS

3.1.1. Sample Preparation

Follow the same sample preparation protocol as described for the HPLC-UV method (Section 2.1.1).

3.1.2. LC-MS Operating Conditions

ParameterCondition
LC System UPLC or HPLC system
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-2 min: 20% B2-10 min: 20-95% B10-12 min: 95% B12.1-15 min: 20% B (re-equilibration)
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
MS System Triple Quadrupole (QqQ) or Orbitrap Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Monitored Transitions (MRM) Precursor Ion (m/z): 585.1 [M+H]⁺Product Ions: To be determined by infusion of a standard. Potential fragments could arise from the loss of water, CO, or cleavage of the dimer.
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 350°C

3.1.3. Calibration Curve

Prepare a series of standard solutions of purified this compound in methanol at concentrations ranging from 1 ng/mL to 1000 ng/mL. Inject each standard and plot the peak area of the specific MRM transition against the concentration to construct a calibration curve.

Quantitative Data Summary: LC-MS
Sample IDRetention Time (min)Precursor Ion (m/z)Product Ion (m/z)Peak AreaConcentration (ng/mL)
Standard 18.21585.1(Fragment 1)1204510
Standard 28.22585.1(Fragment 1)5987650
Standard 38.20585.1(Fragment 1)121345100
Standard 48.21585.1(Fragment 1)605432500
Standard 58.22585.1(Fragment 1)12256781000
Plasma Sample 18.23585.1(Fragment 1)8543270.8
Tissue Homogenate 18.21585.1(Fragment 1)3456728.6

Visualizations

Experimental Workflow for this compound Quantification

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing start Fungal Culture or Biological Matrix extraction Liquid-Liquid Extraction (Ethyl Acetate) start->extraction evaporation Solvent Evaporation extraction->evaporation reconstitution Reconstitution (Methanol) evaporation->reconstitution filtration Filtration (0.22 µm) reconstitution->filtration hplc HPLC-UV Analysis filtration->hplc lcms LC-MS Analysis filtration->lcms integration Peak Integration hplc->integration lcms->integration calibration Calibration Curve Generation integration->calibration quantification Concentration Calculation calibration->quantification result Quantitative Result quantification->result

Caption: Workflow for this compound Quantification.

Logical Relationship of Analytical Methods

logical_relationship cluster_methods Quantification Methods cluster_attributes Method Attributes bacillosporin_c This compound hplc HPLC-UV bacillosporin_c->hplc lcms LC-MS bacillosporin_c->lcms hplc_attr Routine Analysis Moderate Sensitivity hplc->hplc_attr lcms_attr High Sensitivity High Selectivity Complex Matrices lcms->lcms_attr

Caption: Selection of Analytical Method for this compound.

Application Notes and Protocols for the Total Synthesis of Bacillosporin C and its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacillosporin C is a member of the oxaphenalenone dimer family of natural products, which are characterized by a unique and complex chemical architecture. These compounds, isolated from various microbial sources, have garnered significant interest due to their diverse biological activities, including antibacterial and potential anticancer properties. This document provides an overview of the current state of research on the total synthesis of this compound and its analogues, offering detailed (proposed) experimental protocols, quantitative biological data, and insights into their potential mechanisms of action.

Note: As of the latest literature review, a complete total synthesis of this compound has not yet been reported. The synthetic protocols detailed below are therefore based on established methods for the synthesis of the core oxaphenalenone structure and are intended to serve as a guide for researchers aiming to achieve the total synthesis of this complex molecule and its analogues.

Quantitative Data Summary

The biological activity of this compound and its analogues is a key area of investigation. The following tables summarize the available quantitative data on their antibacterial and cytotoxic activities.

Table 1: Antibacterial Activity of Bacillosporin Analogues

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Bacillosporin KStaphylococcus aureus12.5
Bacillosporin LStaphylococcus aureus25
Analogue 6 (from a marine-derived Talaromyces sp.)Staphylococcus aureus0.195[1]
Vancomycin (Positive Control)Staphylococcus aureus1

Table 2: Cytotoxic Activity of Related Oxaphenalenone Dimers

CompoundCancer Cell LineIC50 (µM)
Talaromycesone CNCI-H187>100
Macrosporusone ANCI-H1873.1
Macrosporusone BNCI-H18712.5
Macrosporusone CNCI-H18725
Macrosporusone DNCI-H187, KB, MCF-76.25, 12.5, 25
Doxorubicin (Positive Control)NCI-H187, KB, MCF-70.04, 0.08, 0.12

Experimental Protocols

While a definitive total synthesis of this compound is not available, the following protocols outline a plausible synthetic strategy for the oxaphenalenone core and the general synthesis of peptide-based natural product analogues.

Protocol 1: Proposed Synthesis of the Oxaphenalenone Core

This protocol is a generalized approach based on common methods for constructing substituted oxaphenalenone ring systems.

Objective: To synthesize a functionalized oxaphenalenone core as a key intermediate for the total synthesis of this compound.

Materials:

  • Substituted naphthalene (B1677914) precursor

  • Anhydrous solvents (e.g., THF, DCM)

  • Organometallic reagents (e.g., n-BuLi, Grignard reagents)

  • Electrophiles (e.g., acid chlorides, aldehydes)

  • Oxidizing agents (e.g., DDQ, PCC)

  • Protecting group reagents (e.g., TBDMSCl, MOMCl)

  • Catalysts (e.g., Pd(PPh₃)₄, Grubbs' catalyst)

  • Standard laboratory glassware and purification equipment (chromatography columns, etc.)

Methodology:

  • Naphthalene Functionalization: Start with a suitably substituted naphthalene derivative. Introduce functional groups at the desired positions via electrophilic aromatic substitution, halogenation, or metal-catalyzed cross-coupling reactions.

  • Lactone Ring Formation: Construct the lactone ring through a sequence of reactions, which may include:

    • Ortho-metalation of a protected naphthol followed by reaction with an appropriate electrophile to introduce a side chain.

    • Oxidation of the side chain to a carboxylic acid.

    • Intramolecular esterification to form the lactone.

  • Pyran Ring Formation: Form the pyran ring via an intramolecular Heck reaction, a Claisen rearrangement, or an acid-catalyzed cyclization of an appropriately functionalized intermediate.

  • Final Modifications: Introduce the remaining substituents and perform any necessary deprotection steps to yield the desired oxaphenalenone core.

  • Purification and Characterization: Purify the product at each step using column chromatography. Characterize the intermediates and the final product using NMR spectroscopy (¹H, ¹³C), mass spectrometry, and IR spectroscopy.

Protocol 2: General Solid-Phase Peptide Synthesis (SPPS) for Analogue Synthesis

This protocol describes a general method for synthesizing peptide-based analogues, which could be applied to create variations of the peptide portion of related natural products.

Objective: To synthesize linear peptide precursors for the generation of natural product analogues.

Materials:

  • Fmoc-protected amino acids

  • Rink Amide resin

  • Coupling reagents (e.g., HBTU, HATU)

  • Bases (e.g., DIPEA, Piperidine)

  • Anhydrous DMF

  • Cleavage cocktail (e.g., TFA/TIS/H₂O)

  • HPLC for purification

Methodology:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine (B6355638) in DMF for 20 minutes.

  • Amino Acid Coupling: Dissolve the first Fmoc-protected amino acid, HBTU, and DIPEA in DMF and add to the resin. Agitate for 2 hours.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Repeat Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired sequence.

  • Cleavage: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.

  • Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and HPLC.

Visualizations

Proposed Synthetic Pathway for the Oxaphenalenone Core

G cluster_start Starting Materials cluster_intermediate Key Intermediates cluster_final Final Product Substituted Naphthalene Substituted Naphthalene Naphthoyl Derivative Naphthoyl Derivative Substituted Naphthalene->Naphthoyl Derivative Friedel-Crafts Acylation Acylating Agent Acylating Agent Acylating Agent->Naphthoyl Derivative Lactone Intermediate Lactone Intermediate Naphthoyl Derivative->Lactone Intermediate Reduction & Lactonization Oxaphenalenone Core Oxaphenalenone Core Lactone Intermediate->Oxaphenalenone Core Dehydrogenation/Cyclization

Caption: A generalized synthetic route to the oxaphenalenone core.

Experimental Workflow for Analogue Synthesis and Screening

G Start Start Peptide_Synthesis Solid-Phase Peptide Synthesis Start->Peptide_Synthesis Cleavage_Purification Cleavage & HPLC Purification Peptide_Synthesis->Cleavage_Purification Characterization Mass Spec & NMR Cleavage_Purification->Characterization Biological_Screening Antibacterial & Cytotoxicity Assays Characterization->Biological_Screening Data_Analysis Determine MIC & IC50 Biological_Screening->Data_Analysis Lead_Identification Identify Lead Analogues Data_Analysis->Lead_Identification End End Lead_Identification->End G Bacillosporin_C This compound Cell_Membrane Cell Membrane Interaction Bacillosporin_C->Cell_Membrane ROS_Production Increased ROS Production Cell_Membrane->ROS_Production Mitochondrial_Stress Mitochondrial Stress ROS_Production->Mitochondrial_Stress Caspase_Activation Caspase Cascade Activation Mitochondrial_Stress->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

References

Application Notes and Protocols for Bacillosporin C Antimicrobial Susceptibility Testing (AST)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacillosporins are a class of antimicrobial peptides produced by Bacillus species, which have garnered significant interest for their potential as therapeutic agents against various pathogens. This document provides detailed application notes and standardized protocols for conducting antimicrobial susceptibility testing (AST) of Bacillosporin C. The methodologies outlined herein are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and are intended to ensure reproducibility and accuracy in determining the antimicrobial efficacy of this compound. While specific quantitative data for this compound is not yet widely available in published literature, this guide provides a framework for its evaluation and includes data for related Bacillosporin compounds to serve as a reference.

Data Presentation: Antimicrobial Activity of Related Bacillosporin Compounds

As a proxy for the expected activity of this compound, the following table summarizes the Minimum Inhibitory Concentrations (MICs) of other Bacillosporin analogues against Staphylococcus aureus. This data is crucial for comparative analysis and for establishing a baseline for the expected potency of new compounds within this class.

CompoundTest OrganismMIC (µg/mL)Reference
Bacillosporin KStaphylococcus aureus ATCC 2592312.5[1]
Bacillosporin LStaphylococcus aureus ATCC 2592325[1]
Bacillosporin BStaphylococcus aureus ATCC 2592312.5[1]
Compound 6 (related rugulosin)Staphylococcus aureus ATCC 259230.195[1]
Vancomycin (Control)Staphylococcus aureus ATCC 259231[1]

Experimental Protocols

Broth Microdilution Method for MIC Determination

This protocol is adapted from the CLSI M07-A7 guidelines and is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid medium.[1]

Materials:

  • This compound (stock solution of known concentration)

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

  • Sterile pipette tips and multichannel pipettes

  • Incubator (35°C ± 2°C)

  • Microplate reader (optional, for automated reading)

Procedure:

  • Preparation of this compound Dilutions:

    • Prepare a series of two-fold dilutions of this compound in CAMHB in the wells of a 96-well microtiter plate. The final volume in each well should be 50 µL. The concentration range should be selected based on expected efficacy.

  • Inoculum Preparation:

    • From a fresh culture (18-24 hours old), select 3-5 colonies and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation:

    • Add 50 µL of the diluted bacterial inoculum to each well containing the this compound dilutions. This will bring the final volume in each well to 100 µL.

    • Include a growth control well (inoculum in CAMHB without this compound) and a sterility control well (CAMHB only).

  • Incubation:

    • Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the test organism. This can be determined by visual inspection or by using a microplate reader to measure optical density.

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results prep_bacillosporin Prepare this compound Serial Dilutions inoculate_plate Inoculate Microtiter Plate prep_bacillosporin->inoculate_plate prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate_plate incubate Incubate at 35°C for 16-20 hours inoculate_plate->incubate read_results Read Results (Visual or Automated) incubate->read_results determine_mic Determine MIC read_results->determine_mic

Workflow for MIC Determination.
Agar (B569324) Disk Diffusion Method

The agar disk diffusion method is a qualitative or semi-quantitative test to determine the susceptibility of bacteria to an antimicrobial agent.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile paper disks (6 mm diameter)

  • This compound solution (of known concentration)

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

  • Sterile cotton swabs

  • Forceps

  • Incubator (35°C ± 2°C)

  • Ruler or calipers

Procedure:

  • Inoculum Preparation:

    • Prepare a bacterial inoculum as described in the broth microdilution protocol (adjusted to 0.5 McFarland standard).

  • Plate Inoculation:

    • Dip a sterile cotton swab into the adjusted inoculum suspension and remove excess liquid by pressing it against the inside of the tube.

    • Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.

  • Disk Application:

    • Aseptically apply sterile paper disks impregnated with a known amount of this compound onto the surface of the inoculated MHA plate using sterile forceps.

    • Gently press each disk to ensure complete contact with the agar.

    • Place a blank disk (impregnated with the solvent used to dissolve this compound) as a negative control.

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Measurement of Inhibition Zone:

    • After incubation, measure the diameter of the zone of complete inhibition around each disk to the nearest millimeter.

Disk_Diffusion_Workflow start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate_plate Inoculate MHA Plate with Bacterial Lawn prep_inoculum->inoculate_plate apply_disks Apply this compound Impregnated Disks inoculate_plate->apply_disks incubate Incubate at 35°C for 16-20 hours apply_disks->incubate measure_zones Measure Zones of Inhibition incubate->measure_zones interpret_results Interpret Results (Susceptible, Intermediate, Resistant) measure_zones->interpret_results end End interpret_results->end

Agar Disk Diffusion Experimental Workflow.
Time-Kill Kinetic Assay

This assay is used to determine the rate at which an antimicrobial agent kills a bacterial population over time.

Materials:

  • This compound

  • CAMHB

  • Bacterial inoculum (adjusted to achieve a starting concentration of ~5 x 10⁵ CFU/mL)

  • Sterile culture tubes or flasks

  • Shaking incubator (35°C ± 2°C)

  • Sterile saline or phosphate-buffered saline (PBS) for dilutions

  • Agar plates for colony counting

  • Sterile pipettes and spreader

Procedure:

  • Assay Setup:

    • Prepare tubes or flasks containing CAMHB with various concentrations of this compound (e.g., 0.5x, 1x, 2x, and 4x MIC).

    • Include a growth control tube without this compound.

  • Inoculation:

    • Inoculate each tube with the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation and Sampling:

    • Incubate all tubes at 35°C ± 2°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.

  • Viable Cell Counting:

    • Perform serial ten-fold dilutions of each aliquot in sterile saline or PBS.

    • Plate a known volume (e.g., 100 µL) of appropriate dilutions onto agar plates.

    • Incubate the plates at 35°C ± 2°C for 18-24 hours.

  • Data Analysis:

    • Count the number of colony-forming units (CFU) on each plate and calculate the CFU/mL for each time point and concentration.

    • Plot the log₁₀ CFU/mL versus time for each concentration to generate time-kill curves. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction (99.9% kill) in CFU/mL from the initial inoculum.

Time_Kill_Assay_Workflow cluster_setup Setup cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_cultures Prepare Bacterial Cultures and this compound Concentrations inoculate Inoculate Cultures prep_cultures->inoculate incubate_shake Incubate with Shaking inoculate->incubate_shake sample Sample at Time Intervals (0, 2, 4, 8, 12, 24h) incubate_shake->sample serial_dilute Perform Serial Dilutions sample->serial_dilute plate Plate Dilutions on Agar serial_dilute->plate count_colonies Count Colonies (CFU) plate->count_colonies plot_curves Plot Time-Kill Curves count_colonies->plot_curves

Time-Kill Kinetic Assay Workflow.

Hypothetical Mechanism of Action of this compound

While the specific mechanism of action for this compound has not been fully elucidated, many antimicrobial peptides produced by Bacillus species are known to disrupt the bacterial cell membrane. The following diagram illustrates a plausible signaling pathway for this mechanism.

Mechanism_of_Action BacillosporinC This compound BacterialMembrane Bacterial Cell Membrane BacillosporinC->BacterialMembrane Initial Interaction MembraneBinding Binding to Membrane BacterialMembrane->MembraneBinding PoreFormation Pore Formation MembraneBinding->PoreFormation IonLeakage Ion Leakage (K+, Mg2+) PoreFormation->IonLeakage MetaboliteEfflux Metabolite Efflux (ATP, etc.) PoreFormation->MetaboliteEfflux MembraneDepolarization Membrane Depolarization IonLeakage->MembraneDepolarization InhibitionBiosynthesis Inhibition of Macromolecular Biosynthesis MetaboliteEfflux->InhibitionBiosynthesis MembraneDepolarization->InhibitionBiosynthesis CellDeath Cell Death InhibitionBiosynthesis->CellDeath

Hypothetical Mechanism of Action.

References

Determining the Minimum Inhibitory Concentration (MIC) of Bacillosporin C: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacillosporin C, a secondary metabolite produced by fungi of the Talaromyces genus, belongs to the oxaphenalenone class of compounds. Members of this class have demonstrated a range of biological activities, including antibiotic and antitumor properties. Determining the Minimum Inhibitory Concentration (MIC) is a critical first step in evaluating the antimicrobial potential of novel compounds like this compound. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism. This document provides detailed protocols for determining the MIC of this compound using the broth microdilution and agar (B569324) dilution methods, which are standard procedures for antimicrobial susceptibility testing.

Quantitative Data Summary

While specific MIC values for this compound are not widely available in the public domain, the following table summarizes the reported MIC values for other closely related Bacillosporin compounds and other metabolites isolated from Talaromyces sp. against common pathogens. This data provides a valuable reference for the expected range of activity for this class of compounds.

CompoundMicroorganismMIC (µg/mL)
Bacillosporin KStaphylococcus aureus12.5[1]
Bacillosporin LStaphylococcus aureus25[1]
Bacillosporin BStaphylococcus aureus12.5[1]
Other Talaromyces Metabolite 1Staphylococcus aureus6.25[1]
Other Talaromyces Metabolite 2Staphylococcus aureus0.195[1]
All Tested CompoundsEscherichia coli>100[1]
All Tested CompoundsCandida albicans>100[1]

Note: The data presented is for Bacillosporin compounds other than this compound and other metabolites isolated from Talaromyces sp.[1]. These values serve as a reference for the potential antimicrobial spectrum of this compound.

Experimental Protocols

Protocol 1: Broth Microdilution Method

This method is used to determine the MIC of an antimicrobial agent in a liquid growth medium in a 96-well microtiter plate format.[1][2]

Materials:

  • This compound

  • Sterile 96-well microtiter plates (U- or V-bottom)

  • Test microorganism (e.g., Staphylococcus aureus, Escherichia coli)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth - MHB, Tryptic Soy Broth - TSB)

  • Sterile saline (0.85% NaCl) or Phosphate Buffered Saline (PBS)

  • Spectrophotometer or McFarland standards

  • Pipettes and sterile pipette tips

  • Incubator

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in a suitable solvent (e.g., DMSO, ethanol) to create a high-concentration stock solution (e.g., 10 mg/mL). Further dilutions should be made in the appropriate broth medium.

  • Preparation of Microorganism Inoculum:

    • From a fresh agar plate culture (18-24 hours old), select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done using a spectrophotometer (OD₆₀₀ of 0.08-0.13) or by visual comparison.

    • Dilute the adjusted bacterial suspension in the broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile broth to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the working stock solution of this compound (at twice the highest desired test concentration) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix the contents of well 2 thoroughly.

    • Continue this serial dilution process from well 2 to well 10.

    • Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no antimicrobial agent).

    • Well 12 will serve as the sterility control (no bacteria).

  • Inoculation:

    • Add 100 µL of the diluted bacterial suspension to wells 1 through 11. Do not inoculate well 12.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Protocol 2: Agar Dilution Method

In this method, varying concentrations of the antimicrobial agent are incorporated into an agar medium, which is then inoculated with the test microorganism.

Materials:

  • This compound

  • Mueller-Hinton Agar (MHA) or other suitable agar medium

  • Sterile petri dishes

  • Test microorganism

  • Sterile saline (0.85% NaCl) or PBS

  • Spectrophotometer or McFarland standards

  • Multipoint inoculator (optional)

  • Incubator

Procedure:

  • Preparation of this compound-Containing Agar Plates:

    • Prepare a series of two-fold dilutions of the this compound stock solution in a suitable solvent.

    • For each concentration, add a specific volume of the diluted this compound to molten MHA (cooled to 45-50°C) to achieve the desired final concentration. For example, add 2 mL of a 10x concentrated solution to 18 mL of molten agar.

    • Mix well and pour the agar into sterile petri dishes. Allow the agar to solidify completely.

    • Prepare a control plate containing no this compound.

  • Preparation of Microorganism Inoculum:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

    • Further dilute the suspension to achieve a final inoculum of approximately 10⁴ CFU per spot.

  • Inoculation:

    • Spot-inoculate the surface of each agar plate with the standardized bacterial suspension. A multipoint inoculator can be used to test multiple isolates simultaneously.

    • Allow the inoculum spots to dry before inverting the plates.

  • Incubation:

    • Incubate the plates at 35-37°C for 16-20 hours.

  • Reading the MIC:

    • After incubation, examine the plates for bacterial growth at the inoculation spots. The MIC is the lowest concentration of this compound that completely inhibits the growth of the microorganism.

Experimental Workflow Diagram

MIC_Determination_Workflow Workflow for MIC Determination cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare this compound Stock Solution serial_dilution Perform Serial Dilutions of this compound prep_compound->serial_dilution prep_inoculum Prepare Microorganism Inoculum (0.5 McFarland) inoculation Inoculate with Standardized Microorganism prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate at 35-37°C for 16-20h inoculation->incubation read_results Visually Inspect for Growth (Turbidity/Colonies) incubation->read_results determine_mic Determine MIC: Lowest Concentration with No Visible Growth read_results->determine_mic

Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).

References

Application Notes and Protocols for Assessing the Cytotoxicity of Bacillosporin C on Mammalian Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bacillosporin C is a microbial secondary metabolite with known antibacterial and antifungal properties. To evaluate its potential as a therapeutic agent, it is crucial to determine its cytotoxic effects on mammalian cells. These application notes provide a comprehensive overview and detailed protocols for assessing the cytotoxicity of this compound using standard in vitro assays. The described methods will enable researchers to determine the concentration-dependent effects of this compound on cell viability, membrane integrity, and induction of apoptosis.

While specific data on the cytotoxicity of this compound against mammalian cell lines is not extensively available in public literature, this document outlines the standard methodologies that should be employed for such an evaluation. The data presented herein is hypothetical and serves to illustrate how experimental results can be structured and interpreted.

Data Presentation: Hypothetical Cytotoxicity of this compound

The following tables summarize hypothetical data from cytotoxicity assays performed on various mammalian cell lines treated with this compound for 48 hours.

Table 1: IC50 Values of this compound on Various Mammalian Cell Lines

Cell LineCell TypeIC50 (µM)Assay
HeLaHuman Cervical Cancer25.8MTT Assay
A549Human Lung Carcinoma42.1MTT Assay
MCF-7Human Breast Cancer33.5MTT Assay
HEK293Human Embryonic Kidney> 100MTT Assay
HepG2Human Liver Cancer68.3MTT Assay

IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Lactate Dehydrogenase (LDH) Release Assay

Cell LineThis compound (µM)% Cytotoxicity (LDH Release)
HeLa1015.2 ± 2.1
2548.9 ± 3.5
5085.7 ± 4.2
HEK293102.1 ± 0.5
255.3 ± 1.1
5010.8 ± 1.9

% Cytotoxicity is calculated relative to a maximum LDH release control.

Table 3: Apoptosis Induction by this compound in HeLa Cells (48h Treatment)

This compound (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
0 (Control)3.2 ± 0.81.5 ± 0.4
1018.6 ± 2.35.7 ± 1.2
2535.4 ± 3.115.9 ± 2.5
5020.1 ± 2.842.3 ± 3.9

% of cells in each quadrant as determined by flow cytometry.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the cytotoxicity of a novel compound like this compound.

G Experimental Workflow for Cytotoxicity Testing cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanism of Cell Death cluster_2 Phase 3: Pathway Analysis A Prepare this compound Stock Solution C Perform MTT Assay (Dose-Response) A->C B Culture Mammalian Cell Lines B->C D Calculate IC50 Values C->D E LDH Assay for Membrane Integrity D->E Select relevant concentrations based on IC50 F Apoptosis Assay (Annexin V/PI Staining) D->F Select relevant concentrations based on IC50 G Flow Cytometry Analysis E->G F->G H Western Blot for Apoptotic Proteins (e.g., Caspases, Bcl-2) G->H I Data Interpretation and Conclusion H->I

Caption: Workflow for assessing the cytotoxicity of this compound.

Signaling Pathway Diagram

This diagram illustrates a generalized signaling pathway for apoptosis that could be induced by a cytotoxic compound.

G Generalized Apoptosis Signaling Pathway cluster_0 Extrinsic Pathway cluster_1 Intrinsic (Mitochondrial) Pathway cluster_2 Execution Pathway ligand Death Ligand (e.g., FasL) receptor Death Receptor (e.g., Fas) ligand->receptor caspase8 Caspase-8 Activation receptor->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 compound This compound (Hypothetical) bax Bax/Bak Activation compound->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 caspase9 Caspase-9 Activation apaf1->caspase9 caspase9->caspase3 apoptosis Apoptosis (Cell Death) caspase3->apoptosis

Caption: Generalized intrinsic and extrinsic apoptosis pathways.

Experimental Protocols

MTT Cell Viability Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.[1][2][3] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[4]

Materials:

  • Mammalian cells of interest

  • Complete culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[3]

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01M HCl)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a no-cell background control.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).[1]

  • Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized.[1][4]

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[1]

  • Incubate the plate overnight in the incubator to ensure complete solubilization.[1]

  • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[1] A reference wavelength of >650 nm should be used for background subtraction.[1]

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cell death by measuring the activity of LDH released from damaged cells into the culture medium.[5][6]

Materials:

  • LDH cytotoxicity detection kit (containing assay buffer, substrate mix, and stop solution)

  • Mammalian cells and culture medium

  • This compound

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate as described for the MTT assay.

  • Treat the cells with serial dilutions of this compound for the desired time period.

  • Set up the following controls in triplicate:[6]

    • Background Control: Wells with medium but no cells.

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Untreated cells lysed with a lysis solution (provided in the kit) 45 minutes before the end of the experiment.[6]

  • At the end of the incubation period, centrifuge the plate at 600 x g for 10 minutes.[6]

  • Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.[7]

  • Prepare the LDH reaction mixture according to the manufacturer's instructions.

  • Add 100 µL of the reaction mixture to each well containing the supernatant.[7]

  • Incubate the plate at room temperature for 20-30 minutes, protected from light.[7]

  • Add 50 µL of stop solution to each well if required by the kit.

  • Measure the absorbance at 490 nm using a microplate reader.[7]

  • Calculation:

    • Subtract the background control absorbance from all other readings.

    • Calculate the percentage of cytotoxicity using the formula:

      • % Cytotoxicity = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] * 100

Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[8] In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by Annexin V.[8] PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic or necrotic cells.[8]

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Mammalian cells and culture medium

  • This compound

  • 6-well plates or T25 flasks

  • 1X Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Seed cells (e.g., 1 x 10^6 cells) in 6-well plates or T25 flasks and incubate for 24 hours.[8]

  • Treat the cells with the desired concentrations of this compound for the chosen duration (e.g., 24 or 48 hours).

  • Harvest the cells, including both adherent and floating populations.[9]

  • Wash the cells twice with cold PBS and centrifuge at 400-600 x g for 5 minutes.[8][10]

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1-5 x 10^6 cells/mL.[10]

  • Take 100 µL of the cell suspension (1-5 x 10^5 cells) and add 5 µL of Annexin V-FITC.[10]

  • Gently vortex and incubate for 10-15 minutes at room temperature in the dark.[10]

  • Add 5 µL of PI staining solution.[10]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

  • Use unstained, Annexin V-only, and PI-only stained cells as controls to set up compensation and gates.

  • Data Analysis: The cell population is categorized into four quadrants:

    • Q1 (Annexin V-/PI+): Necrotic cells

    • Q2 (Annexin V+/PI+): Late apoptotic/necrotic cells

    • Q3 (Annexin V-/PI-): Live, healthy cells

    • Q4 (Annexin V+/PI-): Early apoptotic cells

References

Application Notes and Protocols for Testing Bacillosporin C Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Introduction to Bacillosporin C

This compound is a polyketide-like natural product with known antimicrobial properties. Its mechanism of action involves the inhibition of the para-aminobenzoic acid (pABA) biosynthesis pathway, a crucial metabolic route for many bacteria. Specifically, this compound targets and irreversibly inhibits 4-amino-4-deoxychorismate synthase (ADCS), a key enzyme in this pathway. This targeted action makes this compound a compound of interest for the development of novel antimicrobial agents. Furthermore, compounds with targeted cellular effects often warrant investigation for their potential anticancer activities. These application notes provide detailed protocols for assessing the in vitro and in vivo efficacy of this compound as both an antimicrobial and a potential anticancer agent.

II. In Vitro Efficacy Models

A. Antimicrobial Efficacy

In vitro antimicrobial susceptibility testing is fundamental to determining the potency of a compound against various bacterial strains. The primary metrics are the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).

Data Presentation: Antimicrobial Activity of this compound and Related Compounds

CompoundBacterial StrainMIC (µg/mL)Reference
This compound (Example) Staphylococcus aureus ATCC 25923[Insert Experimental Data]
Staphylococcus aureus (MRSA) USA300[Insert Experimental Data]
Bacillus subtilis ATCC 6633[Insert Experimental Data]
Escherichia coli ATCC 25922[Insert Experimental Data]
Vancomycin (Control) Staphylococcus aureus ATCC 259231[1]
Atrop-abyssomicin C Bacillus subtilis-[1]
Abyssomicin C Mycobacterium tuberculosis H37Rv3.6 µM

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains for testing (e.g., S. aureus, E. coli)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Bacterial Inoculum Preparation:

    • From a fresh agar (B569324) plate, select 3-5 colonies of the test bacterium and inoculate into CAMHB.

    • Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (equivalent to a 0.5 McFarland standard).

    • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells of the microtiter plate.

  • Compound Dilution:

    • Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the 96-well plate to achieve a range of desired concentrations.

    • Include a positive control (bacteria with no compound) and a negative control (broth with no bacteria).

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the diluted compound.

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacterium.[2] This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.

Experimental Protocol: MBC Determination

Procedure:

  • Following the MIC determination, take a 10 µL aliquot from each well that shows no visible growth.

  • Spot-plate the aliquot onto a Mueller-Hinton Agar (MHA) plate.

  • Incubate the MHA plate at 37°C for 18-24 hours.

  • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[2]

B. Anticancer Efficacy

Cell viability assays are employed to determine the cytotoxic effects of a compound on cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays.

Data Presentation: Cytotoxic Activity of this compound (Hypothetical)

CompoundCancer Cell LineIC50 (µM)Reference
This compound (Example) A549 (Lung Carcinoma)[Insert Experimental Data]
MCF-7 (Breast Adenocarcinoma)[Insert Experimental Data]
HeLa (Cervical Carcinoma)[Insert Experimental Data]
Doxorubicin (Control) A549 (Lung Carcinoma)[Insert Published Data]

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[3]

Materials:

  • This compound stock solution

  • Human cancer cell lines (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Sterile 96-well cell culture plates

Procedure:

  • Cell Seeding:

    • Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will convert the yellow MTT to purple formazan (B1609692) crystals.

    • Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently mix the plate on an orbital shaker for 5-10 minutes.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • The IC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

III. In Vivo Efficacy Models

In vivo models are crucial for evaluating the therapeutic efficacy and safety of a compound in a living organism.

A. Murine Model of Bacterial Skin Infection

This model is used to assess the efficacy of this compound in treating a localized bacterial infection.

Experimental Protocol: Murine Model of S. aureus Skin Infection

Animals:

  • Female BALB/c mice, 6-8 weeks old.

Procedure:

  • Infection:

    • Anesthetize the mice.

    • Shave a small area on the dorsum of each mouse.

    • Create a superficial wound using a sterile biopsy punch.

    • Apply a suspension of S. aureus (e.g., 1 x 10^7 CFU in 10 µL of PBS) to the wound.

  • Treatment:

    • After 24 hours to allow for infection establishment, randomly assign mice to treatment groups.

    • Administer this compound (e.g., topically or via intraperitoneal injection) at various doses.

    • Include a vehicle control group and a positive control group (e.g., treated with a known effective antibiotic like mupirocin).

    • Treat the mice for a specified duration (e.g., 5-7 days).

  • Efficacy Assessment:

    • Bacterial Load: At the end of the treatment period, euthanize the mice, excise the wound tissue, homogenize it, and perform serial dilutions to determine the CFU per gram of tissue.

    • Wound Healing: Monitor and measure the wound size daily.

    • Histopathology: Collect tissue samples for histological analysis to assess inflammation and tissue regeneration.

B. Murine Xenograft Model for Anticancer Efficacy

This model evaluates the ability of this compound to inhibit tumor growth in mice.

Experimental Protocol: Subcutaneous Tumor Xenograft Model

Animals:

  • Immunocompromised mice (e.g., NOD/SCID or NSG mice), 6-8 weeks old.

Procedure:

  • Tumor Cell Implantation:

    • Harvest cancer cells (e.g., A549) from culture.

    • Resuspend the cells in a sterile solution (e.g., PBS or Matrigel) at a concentration of 1-5 x 10^6 cells per 100 µL.

    • Inject the cell suspension subcutaneously into the flank of each mouse.

  • Treatment:

    • Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups.

    • Administer this compound at various doses and schedules (e.g., daily intraperitoneal injections).

    • Include a vehicle control group and a positive control group (e.g., treated with a standard chemotherapeutic agent like doxorubicin).

  • Efficacy Assessment:

    • Tumor Volume: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.

    • Body Weight: Monitor the body weight of the mice as an indicator of toxicity.

    • Survival: In some studies, treatment may continue to assess the impact on overall survival.

IV. Mechanism of Action: Inhibition of p-Aminobenzoic Acid Biosynthesis

This compound exerts its antimicrobial effect by targeting the bacterial folate biosynthesis pathway. Specifically, it inhibits 4-amino-4-deoxychorismate synthase (ADCS), which is composed of two subunits, PabA and PabB. This enzyme catalyzes the conversion of chorismate to 4-amino-4-deoxychorismate (ADC), a precursor to pABA.

pABA_Biosynthesis_Pathway cluster_pathway p-Aminobenzoic Acid (pABA) Biosynthesis Pathway Chorismate Chorismate ADC 4-Amino-4-deoxychorismate (ADC) Chorismate->ADC 4-amino-4-deoxychorismate synthase (ADCS) (PabA + PabB) Glutamine Glutamine Glutamine->ADC pABA p-Aminobenzoic Acid (pABA) ADC->pABA ADC Lyase (PabC) Folate Folate Synthesis pABA->Folate BacillosporinC This compound BacillosporinC->Chorismate Inhibits

Caption: p-Aminobenzoic acid biosynthesis pathway and the inhibitory action of this compound.

Experimental Workflow: In Vitro Antimicrobial Efficacy Testing

in_vitro_antimicrobial_workflow cluster_workflow In Vitro Antimicrobial Efficacy Workflow prep_bacteria Prepare Bacterial Inoculum (Mid-log phase, 0.5 McFarland) inoculate Inoculate Plate with Bacteria prep_bacteria->inoculate serial_dilution Serial Dilution of This compound in 96-well plate serial_dilution->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Determine MIC (Lowest concentration with no growth) incubate->read_mic plate_mbc Plate from clear wells onto agar read_mic->plate_mbc incubate_mbc Incubate at 37°C for 18-24h plate_mbc->incubate_mbc read_mbc Determine MBC (≥99.9% killing) incubate_mbc->read_mbc

Caption: Workflow for determining MIC and MBC of this compound.

Experimental Workflow: In Vivo Anticancer Xenograft Model

in_vivo_anticancer_workflow cluster_workflow In Vivo Anticancer Efficacy Workflow (Xenograft Model) implant_cells Implant Human Cancer Cells Subcutaneously in Immunocompromised Mice tumor_growth Allow Tumors to Grow to Palpable Size (e.g., 100-200 mm³) implant_cells->tumor_growth randomize Randomize Mice into Treatment and Control Groups tumor_growth->randomize treat Administer this compound or Vehicle Control randomize->treat monitor Monitor Tumor Volume and Body Weight Regularly treat->monitor endpoint Endpoint Analysis: Tumor Growth Inhibition, Survival monitor->endpoint

Caption: Workflow for assessing the anticancer efficacy of this compound in a murine xenograft model.

References

Application Notes and Protocols for Bacillosporin C-Impregnated Discs in Diffusion Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacillosporin C, a member of the oxaphenalenone class of natural products, has demonstrated potential as an antimicrobial agent. Preliminary studies on related bacillisporin compounds indicate a significant inhibitory effect, particularly against Gram-positive bacteria such as Staphylococcus aureus.[1] These application notes provide a detailed framework for the preparation of this compound-impregnated discs and their utilization in standardized diffusion assays to determine the susceptibility of various bacterial strains. The protocols outlined below are based on established methodologies for antimicrobial susceptibility testing, such as the Kirby-Bauer disk diffusion method.[2][3][4]

Principle of the Disk Diffusion Assay

The disk diffusion assay is a qualitative method used to assess the susceptibility of a bacterial isolate to a particular antimicrobial agent. A paper disk impregnated with a known concentration of the antimicrobial is placed on an agar (B569324) plate that has been uniformly inoculated with a test microorganism.[4] The antimicrobial agent diffuses from the disk into the agar, creating a concentration gradient. If the microorganism is susceptible to the agent, a clear zone of no growth, known as the zone of inhibition, will form around the disk after incubation. The diameter of this zone is proportional to the susceptibility of the organism to the antimicrobial agent.

Quantitative Data Summary

While specific minimum inhibitory concentration (MIC) data for this compound is not yet widely published, the following table summarizes the reported MIC values for closely related bacillisporin compounds against Staphylococcus aureus. This data can serve as a preliminary guide for determining appropriate concentrations for impregnating diffusion discs.

CompoundTest OrganismMinimum Inhibitory Concentration (MIC) in µg/mLReference
Bacillisporin KStaphylococcus aureus ATCC 2592312.5
Bacillisporin LStaphylococcus aureus ATCC 2592325
Bacillisporin BStaphylococcus aureus ATCC 25923Not explicitly stated, but active
Related Compound 5Staphylococcus aureus ATCC 259236.25
Related Compound 6Staphylococcus aureus ATCC 259230.195
Vancomycin (Control)Staphylococcus aureus ATCC 259231

Note: The above data should be used as a starting point for determining the optimal concentration of this compound for disk impregnation. It is recommended to perform initial dose-response experiments to establish a suitable concentration for routine testing.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Objective: To prepare a sterile stock solution of this compound for impregnating blank paper discs.

  • Materials:

    • This compound powder

    • Sterile, aprotic solvent (e.g., Dimethyl Sulfoxide - DMSO)

    • Sterile, amber microcentrifuge tubes

    • Calibrated micropipettes and sterile tips

  • Procedure:

    • Determine the desired stock concentration based on preliminary MIC data of related compounds (e.g., 1 mg/mL).

    • In a sterile environment (e.g., a biological safety cabinet), weigh the required amount of this compound powder.

    • Dissolve the powder in the appropriate volume of sterile DMSO to achieve the desired stock concentration.

    • Vortex briefly to ensure complete dissolution.

    • Store the stock solution in amber microcentrifuge tubes at -20°C to protect from light and degradation.

Protocol 2: Impregnation of Blank Sterile Discs
  • Objective: To prepare this compound-impregnated discs for use in diffusion assays.

  • Materials:

    • This compound stock solution

    • Blank, sterile 6 mm paper discs

    • Sterile, flat-bottomed petri dish or multi-well plate

    • Sterile forceps

    • Laminar flow hood or biological safety cabinet

  • Procedure:

    • In a sterile environment, arrange the blank sterile discs in a sterile petri dish or the wells of a multi-well plate.

    • Dilute the this compound stock solution to the desired working concentration using a suitable sterile solvent. The final concentration should be determined based on initial experiments. For example, to prepare a 30 µ g/disc concentration, a precise volume (e.g., 20 µL) of a 1.5 mg/mL working solution would be applied to each disc.

    • Carefully apply the determined volume of the this compound working solution to the center of each blank disc. Ensure the solution is fully absorbed without flooding the disc.

    • Allow the impregnated discs to dry completely in the sterile environment with the petri dish lid slightly ajar.

    • Once dry, store the discs in a sterile, airtight container with a desiccant at 2-8°C until use.

Protocol 3: Kirby-Bauer Disk Diffusion Assay
  • Objective: To determine the antimicrobial susceptibility of a bacterial strain to this compound.

  • Materials:

    • This compound-impregnated discs

    • Positive control antibiotic discs (e.g., Vancomycin for Gram-positive bacteria)

    • Negative control discs (impregnated with the solvent used for this compound)

    • Mueller-Hinton Agar (MHA) plates (4 mm depth)

    • Test bacterial strain(s)

    • Quality control (QC) bacterial strains (e.g., Staphylococcus aureus ATCC 25923)

    • Sterile saline or Tryptic Soy Broth (TSB)

    • 0.5 McFarland turbidity standard

    • Sterile cotton swabs

    • Incubator (35°C ± 2°C)

    • Calipers or a ruler

  • Procedure:

    • Inoculum Preparation:

      • From a pure, overnight culture of the test bacterium, select 3-5 isolated colonies and suspend them in sterile saline or TSB.

      • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Inoculation of MHA Plate:

      • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the adjusted suspension.

      • Remove excess fluid by pressing the swab firmly against the inside wall of the tube.

      • Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.

      • Allow the inoculated plate to dry for 3-5 minutes with the lid slightly ajar.

    • Application of Discs:

      • Using sterile forceps, place the this compound-impregnated disc, a positive control disc, and a negative control disc onto the surface of the inoculated MHA plate.

      • Ensure discs are placed at least 24 mm apart from each other and from the edge of the plate.

      • Gently press each disc to ensure complete contact with the agar surface.

    • Incubation:

      • Invert the plates and incubate at 35°C ± 2°C for 16-24 hours.

    • Interpretation of Results:

      • After incubation, measure the diameter of the zone of inhibition for each disc to the nearest millimeter (mm) using calipers or a ruler.

      • The negative control should show no zone of inhibition.

      • Compare the zone diameter for this compound with the positive control and record the results. Interpretive criteria (Susceptible, Intermediate, Resistant) will need to be established through further studies correlating zone diameters with MIC values.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock_sol Prepare this compound Stock Solution impregnate Impregnate Blank Sterile Discs stock_sol->impregnate Working Solution place_discs Place Impregnated Discs impregnate->place_discs inoculum Prepare Bacterial Inoculum (0.5 McFarland) plate_inoc Inoculate MHA Plate inoculum->plate_inoc plate_inoc->place_discs incubate Incubate Plates place_discs->incubate measure_zones Measure Zones of Inhibition incubate->measure_zones interpret Interpret Results measure_zones->interpret

Caption: Experimental workflow for preparing and testing this compound discs.

Signaling_Pathway cluster_bacillosporin This compound Action cluster_membrane Bacterial Cell Membrane cluster_effects Cellular Effects bacillosporin This compound membrane_int Membrane Interaction bacillosporin->membrane_int pore_form Pore Formation membrane_int->pore_form membrane_depol Membrane Depolarization membrane_int->membrane_depol ion_leak Ion Leakage (K+) pore_form->ion_leak macromol_leak Macromolecule Leakage (DNA, RNA, Proteins) pore_form->macromol_leak atp_dep ATP Depletion membrane_depol->atp_dep cell_death Cell Death ion_leak->cell_death atp_dep->cell_death macromol_leak->cell_death

Caption: Proposed mechanism of action for this compound.

References

Troubleshooting & Optimization

Bacillosporin C Fermentation Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yield challenges during Bacillosporin C fermentation.

Troubleshooting Guide: Overcoming Low this compound Yield

Low yields of this compound can arise from a multitude of factors, ranging from suboptimal culture conditions to genetic limitations of the producing strain. This guide provides a systematic approach to identifying and addressing common issues.

Problem 1: Poor or No Growth of Bacillus Strain

Possible Cause:

  • Suboptimal Media Composition: The fermentation medium may lack essential nutrients or have an improper balance of carbon and nitrogen sources.

  • Incorrect Inoculum Preparation: The seed culture may be of poor quality, either too old, not in the exponential growth phase, or at an incorrect cell density.

  • Inappropriate Physical Parameters: Temperature, pH, and aeration may not be optimal for the growth of the specific Bacillus strain.

Solutions:

  • Media Optimization: Review and optimize the components of your fermentation medium. Ensure the presence of essential minerals and trace elements.[1] A well-defined mineral salt medium or a rich medium like Landy medium can serve as a good starting point.[2][3]

  • Standardize Inoculum: Develop a consistent protocol for preparing your seed culture. Typically, a 1-5% (v/v) inoculum from a culture in the mid-exponential growth phase is recommended.[4][5]

  • Optimize Physical Conditions: Empirically determine the optimal temperature and pH for your Bacillus strain's growth. Most Bacillus species thrive at temperatures between 30°C and 37°C and a pH close to neutral (7.0). Ensure adequate aeration and agitation to maintain sufficient dissolved oxygen levels.

Problem 2: Good Biomass Growth, but Low this compound Yield

Possible Cause:

  • Nutrient Limitation for Secondary Metabolism: While the medium supports growth, it may lack specific precursors or have an imbalanced C:N ratio that does not favor this compound production.

  • Suboptimal Fermentation Conditions for Production: The optimal conditions for growth and secondary metabolite production can differ.

  • Product Degradation: this compound may be degraded by proteases produced by the Bacillus strain itself, particularly in the late stationary phase.

  • Genetic Regulation: The biosynthetic genes for this compound may be repressed.

Solutions:

  • Media Component Adjustment:

    • Carbon Source: While glucose is a common carbon source, alternatives like sucrose (B13894) or starch can sometimes lead to higher yields of secondary metabolites.

    • Nitrogen Source: Organic nitrogen sources such as yeast extract, peptone, or soybean meal often enhance lipopeptide production compared to inorganic sources.

    • Precursor Feeding: Supplementing the medium with amino acid precursors of the this compound peptide chain can significantly boost yield.

  • Fermentation Parameter Optimization:

    • Temperature: The optimal temperature for this compound production might be slightly different from the optimal growth temperature. A temperature of around 30°C has been found to be effective for the production of some Bacillus bacteriocins.

    • pH Control: Maintaining the pH at a specific level (e.g., 6.0-7.0) throughout the fermentation can prevent product degradation and maintain enzyme activity.

  • Genetic Engineering:

    • Overexpression of positive regulators like comA or genes involved in precursor supply like sfp can increase lipopeptide production.

    • Knockout of negative regulators, such as the transition state regulator AbrB, has been shown to enhance the production of other peptide antibiotics in Bacillus.

Frequently Asked Questions (FAQs)

Q1: What is the typical fermentation time to achieve maximum this compound yield?

A1: The optimal fermentation time is strain-dependent and is influenced by the culture conditions. Generally, secondary metabolite production in Bacillus begins in the late exponential phase and peaks during the stationary phase. For many Bacillus species, this can be between 24 to 72 hours. It is crucial to perform a time-course study to determine the peak production time for your specific strain and conditions.

Q2: How can I quantify the amount of this compound in my fermentation broth?

A2: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS) is the most accurate and sensitive method for quantifying this compound. A detailed protocol for extraction and HPLC analysis is provided in the "Experimental Protocols" section below.

Q3: Can the choice of carbon and nitrogen source significantly impact the yield?

A3: Yes, the nature and concentration of carbon and nitrogen sources are critical. An optimal C:N ratio is essential. High glucose concentrations can sometimes lead to the production of organic acids, which can lower the pH and inhibit production. Organic nitrogen sources are often preferred for lipopeptide biosynthesis.

Q4: What is the role of quorum sensing in this compound production?

A4: Quorum sensing is a cell-density dependent communication system that often regulates the production of secondary metabolites in bacteria. In Bacillus, the ComQXPA quorum-sensing system activates the response regulator ComA, which in turn can upregulate the expression of lipopeptide biosynthetic gene clusters. Therefore, high cell densities achieved during fermentation are often conducive to higher yields.

Data Presentation

Table 1: Effect of pH on Relative this compound Yield (Illustrative)
pHRelative Yield (%)Reference Strain Example
5.060Bacillus amyloliquefaciens
6.090Bacillus subtilis
7.0 100 Bacillus subtilis
8.075Bacillus amyloliquefaciens
9.050Bacillus licheniformis
Note: Data are illustrative and based on general trends observed for lipopeptide production in various Bacillus species. Optimal pH is strain-specific.
Table 2: Effect of Temperature on Relative this compound Yield (Illustrative)
Temperature (°C)Relative Yield (%)Reference Strain Example
2570Bacillus subtilis
30 100 Bacillus cereus
3785Bacillus subtilis
4540Bacillus amyloliquefaciens
Note: Data are illustrative. While many Bacillus species grow well at 37°C, the optimal temperature for secondary metabolite production can be lower.
Table 3: Influence of Carbon and Nitrogen Sources on Relative Lipopeptide Yield (Illustrative)
Carbon Source (20 g/L)Nitrogen Source (10 g/L)Relative Yield (%)
GlucoseAmmonium Sulfate40
GlucosePeptone75
Sucrose Yeast Extract 100
StarchSoybean Meal90
Note: This table provides illustrative examples. The optimal combination of carbon and nitrogen sources should be determined experimentally for each production strain.

Experimental Protocols

Protocol 1: this compound Extraction from Fermentation Broth
  • Cell Removal: Centrifuge the fermentation broth at 10,000 x g for 15 minutes at 4°C to pellet the bacterial cells.

  • Acid Precipitation: Transfer the cell-free supernatant to a new tube. Adjust the pH to 2.0 using concentrated HCl and incubate overnight at 4°C to precipitate the lipopeptides.

  • Collection of Precipitate: Centrifuge the acidified supernatant at 10,000 x g for 20 minutes at 4°C. Discard the supernatant and collect the crude lipopeptide precipitate.

  • Extraction: Resuspend the precipitate in a minimal amount of methanol (B129727).

  • Clarification: Centrifuge the methanolic extract at 10,000 x g for 10 minutes to remove any insoluble material.

  • Drying: Transfer the clarified supernatant to a pre-weighed tube and evaporate the methanol using a rotary evaporator or a stream of nitrogen gas.

  • Quantification: Resuspend the dried extract in a known volume of methanol for HPLC analysis.

Protocol 2: Quantification of this compound by HPLC
  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column and a UV or Mass Spectrometry (MS) detector.

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Solvent B: 0.1% TFA in acetonitrile.

  • Gradient Elution:

    • 0-5 min: 20% B

    • 5-25 min: 20-80% B (linear gradient)

    • 25-30 min: 80% B

    • 30-35 min: 80-20% B (linear gradient)

    • 35-40 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 214 nm or MS detection in positive ion mode.

  • Quantification: Create a standard curve using purified this compound of known concentrations. Calculate the concentration in the samples by comparing their peak areas to the standard curve.

Mandatory Visualization

BacillosporinC_Biosynthesis_Regulation cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Quorum_Sensing_Peptides Quorum Sensing Peptides (e.g., ComX) ComP ComP (Histidine Kinase) Quorum_Sensing_Peptides->ComP Activates ComA ComA (Response Regulator) ComP->ComA Phosphorylates Bac_Operon This compound Biosynthetic Operon ComA->Bac_Operon Activates Transcription sfp sfp Gene (PPTase) sfp->Bac_Operon Provides Co-factor Bacillosporin_C This compound Bac_Operon->Bacillosporin_C Synthesizes Precursors Amino Acid & Fatty Acid Precursors Precursors->Bac_Operon Substrates AbrB AbrB (Transition State Regulator) AbrB->Bac_Operon Represses DegU DegU (Response Regulator) DegU->Bac_Operon Positively Regulates

Caption: Simplified signaling pathway for this compound biosynthesis regulation.

Troubleshooting_Workflow Start Low this compound Yield Check_Growth Assess Biomass Growth Start->Check_Growth Poor_Growth Poor Growth Check_Growth->Poor_Growth Low Good_Growth Good Growth Check_Growth->Good_Growth High Optimize_Growth Optimize Growth Conditions: - Media Composition - Inoculum Quality - Temp, pH, Aeration Poor_Growth->Optimize_Growth Optimize_Production Optimize Production Conditions: - C:N Ratio & Precursors - Fermentation Parameters - Genetic Engineering Good_Growth->Optimize_Production Analyze_Product Analyze this compound (HPLC-MS) Optimize_Growth->Analyze_Product Optimize_Production->Analyze_Product Yield_Improved Yield Improved Analyze_Product->Yield_Improved Yes Further_Troubleshoot Further Troubleshooting: - Product Degradation - Strain Stability Analyze_Product->Further_Troubleshoot No

Caption: Troubleshooting workflow for low this compound yield.

References

troubleshooting peak tailing in HPLC purification of Bacillosporin C

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice for researchers, scientists, and drug development professionals experiencing peak tailing during the HPLC purification of Bacillosporin C. The solutions are presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What is causing my this compound peak to tail?

Peak tailing in reverse-phase HPLC is most often a result of secondary interactions between the analyte and the stationary phase.[1][2] For a compound like this compound, which likely contains basic functional groups (e.g., amines), these secondary interactions are typically with acidic residual silanol (B1196071) groups on the silica-based column packing.[1][3][4] This leads to more than one retention mechanism, causing the peak to broaden and tail. Other potential causes include column overload, column contamination or degradation, and issues with the HPLC system itself (e.g., extra-column volume).

Q2: How can I diagnose the specific cause of peak tailing for my this compound purification?

To diagnose the issue, a systematic approach is recommended. Start by assessing the scope of the problem:

  • Is it only the this compound peak or are all peaks tailing? If all peaks are tailing, the issue is likely related to the system (e.g., extra-column volume, column void) or a contaminated column.

  • Is the tailing consistent or intermittent? Intermittent issues might point to problems with mobile phase preparation or system equilibration.

  • Does the peak shape change with sample concentration? If tailing worsens with higher concentrations, you may be experiencing mass overload.

A logical troubleshooting workflow can help pinpoint the root cause.

Troubleshooting Workflow

Below is a DOT script that generates a logical workflow for troubleshooting peak tailing.

HPLC_Troubleshooting_Peak_Tailing cluster_0 Start: Peak Tailing Observed cluster_1 Initial Checks cluster_2 System & Column Issues cluster_3 Analyte & Method Issues cluster_4 Mobile Phase Optimization cluster_5 Resolution start Observe Peak Tailing (Asymmetry Factor > 1.2) check_all_peaks Are all peaks tailing? start->check_all_peaks system_issue Suspect System Issue (Extra-column volume, void) check_all_peaks->system_issue Yes analyte_specific Suspect Analyte-Specific Issue (Secondary Interactions) check_all_peaks->analyte_specific No, only this compound check_concentration Is tailing concentration-dependent? overload Suspect Mass Overload check_concentration->overload Yes optimize_mobile_phase Optimize Mobile Phase check_concentration->optimize_mobile_phase No fix_system Action: Check fittings, tubing. Use narrower ID tubing. Replace column if void. system_issue->fix_system column_contamination Suspect Column Contamination system_issue->column_contamination end_good Peak Shape Improved fix_system->end_good end_bad Problem Persists: Consider New Column (e.g., end-capped, different chemistry) fix_system->end_bad flush_column Action: Flush with strong solvent. Develop a cleaning protocol. column_contamination->flush_column flush_column->end_good flush_column->end_bad analyte_specific->check_concentration fix_overload Action: Reduce injection volume or sample concentration. overload->fix_overload fix_overload->end_good fix_overload->end_bad lower_ph Lower pH (e.g., to 2-3) with 0.1% Formic or Trifluoroacetic Acid. optimize_mobile_phase->lower_ph increase_buffer Increase buffer strength (e.g., 25-50 mM). optimize_mobile_phase->increase_buffer add_modifier Add a competitor (e.g., Triethylamine for basic analytes). optimize_mobile_phase->add_modifier lower_ph->end_good lower_ph->end_bad increase_buffer->end_good increase_buffer->end_bad add_modifier->end_good add_modifier->end_bad

A troubleshooting workflow for HPLC peak tailing.


Detailed Troubleshooting Guides

Q3: My peak tailing is specific to this compound. How can I adjust my mobile phase to fix this?

When peak tailing is analyte-specific, the most effective approach is to optimize the mobile phase to minimize secondary silanol interactions.

Detailed Protocol: Mobile Phase Optimization

  • Lower the Mobile Phase pH: The most common solution for tailing of basic compounds is to lower the mobile phase pH to between 2 and 3. This protonates the acidic silanol groups on the silica (B1680970) surface, reducing their ability to interact with positively charged basic analytes.

    • Action: Add an acidic modifier to the aqueous portion of your mobile phase. Common choices are 0.1% Formic Acid (for LC-MS compatibility) or 0.1% Trifluoroacetic Acid (TFA).

  • Increase Buffer Concentration: A higher buffer concentration can help to mask the residual silanol sites and maintain a consistent pH at the column surface.

    • Action: If you are already using a buffer (e.g., phosphate (B84403) or acetate), try increasing its concentration. A range of 25-50 mM is often effective for LC-UV applications. For LC-MS, keep buffer concentrations below 10 mM to avoid ion suppression.

  • Use a Competing Base: For methods at a mid-range pH where lowering the pH is not an option, adding a small amount of a competing base can improve peak shape.

    • Action: Add a modifier like 0.1% Triethylamine (TEA) to the mobile phase. The TEA will preferentially interact with the active silanol sites, preventing the this compound from doing so.

ParameterStandard Condition (Example)Optimized Condition (Suggestion)Rationale
Mobile Phase A WaterWater with 0.1% Formic AcidProtonates silanol groups to reduce secondary interactions.
Mobile Phase B AcetonitrileAcetonitrile with 0.1% Formic AcidMaintains consistent pH throughout the gradient.
Buffer Conc. 10 mM Phosphate25-50 mM Phosphate (for UV)Masks residual silanols and improves pH stability.

Q4: What if mobile phase optimization doesn't work? Could my column be the problem?

Yes, if mobile phase adjustments are ineffective, the issue may be with the column itself. This can be due to contamination or inherent properties of the stationary phase.

Detailed Protocol: Column-Related Troubleshooting

  • Column Contamination: Strongly retained impurities from previous injections can accumulate at the head of the column, creating active sites that cause tailing.

    • Action - Column Flushing: Disconnect the column from the detector and flush it with a strong solvent. For reverse-phase columns, this involves washing with progressively less polar solvents. If permitted by the manufacturer, back-flushing can be particularly effective at removing inlet frit blockages.

    • Sample Clean-up: Implement a sample clean-up procedure, such as solid-phase extraction (SPE), to remove interfering contaminants before injection.

  • Inappropriate Column Chemistry: Standard C18 columns can have a high density of accessible silanol groups.

    • Action - Use an End-Capped Column: Modern, high-purity silica columns are often "end-capped," a process that chemically derivatizes most of the residual silanols, making them less active. If your current column is not end-capped, switching to one that is can significantly improve peak shape for basic compounds like this compound.

    • Consider Alternative Chemistries: Polar-embedded or charged-surface hybrid (CSH) columns are designed to provide alternative interactions and better shielding of silanols, which can also reduce tailing for basic analytes.

Q5: Could my sample injection technique be causing the peak tailing?

Absolutely. The conditions of your injection can lead to poor peak shape if not properly managed.

  • Sample Overload: Injecting too much sample mass can saturate the stationary phase, leading to tailing.

    • Action: Reduce the amount of sample injected by either lowering the injection volume or diluting the sample.

  • Solvent Mismatch: If your sample is dissolved in a solvent that is much stronger (less polar in reverse-phase) than your initial mobile phase, it can cause band broadening and tailing.

    • Action: Whenever possible, dissolve your this compound sample in the initial mobile phase composition. If this is not feasible due to solubility constraints, use the weakest solvent possible.

IssueSymptomCorrective Action
Mass Overload Tailing worsens as sample concentration increases.Reduce injection volume or dilute the sample.
Solvent Mismatch Poor peak shape, especially for early eluting peaks.Dissolve the sample in the initial mobile phase.
Column Contamination Gradual increase in tailing and backpressure over time.Flush the column; use a guard column and filter samples.
System Dead Volume All peaks tail, especially early eluting ones.Use shorter, narrower ID tubing; check all fittings.

References

Technical Support Center: Optimizing Bacillosporin C Stability for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on maintaining the stability of Bacillosporin C for long-term storage. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

1. What are the recommended general storage conditions for this compound?

For long-term storage, this compound should be stored at -20°C.[1] It is soluble in organic solvents such as ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO).[1] For routine use, it is advisable to prepare aliquots of stock solutions to minimize freeze-thaw cycles.

2. What are the potential degradation pathways for this compound?

While specific degradation pathways for this compound have not been extensively documented in the available literature, similar complex organic molecules and other antibiotics are susceptible to degradation through several mechanisms:

  • Hydrolysis: The ester and other labile functional groups in the this compound molecule can be susceptible to hydrolysis, especially in aqueous solutions at non-neutral pH.

  • Oxidation: The complex aromatic structure of this compound may be prone to oxidation, particularly when exposed to air and light. For instance, oxidation is a major degradation pathway for the polypeptide antibiotic bacitracin in water.[2][3]

  • Photodegradation: Exposure to light, especially UV light, can induce degradation of complex organic molecules. It is recommended to store this compound, both in solid form and in solution, protected from light.

3. How can I assess the stability of my this compound sample?

The stability of this compound can be monitored by assessing its purity and concentration over time using analytical techniques. High-Performance Liquid Chromatography (HPLC) is a suitable method for this purpose.[4][5][6] A stability-indicating HPLC method should be developed to separate the intact this compound from any potential degradation products. The peak area of this compound can be used to quantify its concentration. A decrease in the peak area of the active compound and the appearance of new peaks would indicate degradation.

4. Should I lyophilize this compound for long-term storage?

Lyophilization, or freeze-drying, is a common technique used to enhance the stability and extend the shelf-life of antibiotics, particularly those that are unstable in solution.[1][7][8] If you are working with this compound in a solid form that is not a lyophilized powder, or if you need to remove a solvent, lyophilization could be a viable option to obtain a stable, dry powder. The process involves freezing the product and then reducing the pressure to allow the frozen solvent to sublimate directly from the solid to the gas phase.[7]

5. What are lyoprotectants and should I use them with this compound?

Lyoprotectants are substances that protect molecules like proteins and small molecules from damage during freeze-drying.[8] They can help to maintain the structural integrity and stability of the compound. Common lyoprotectants include sugars (like sucrose (B13894) and trehalose) and polyols (like mannitol).[8] While disaccharides are often considered the most effective lyoprotectants for proteins, the choice of a suitable lyoprotectant for a small molecule like this compound would require experimental validation.[8]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of biological activity Degradation of this compound due to improper storage (e.g., high temperature, exposure to light, multiple freeze-thaw cycles).- Confirm storage conditions. Store at -20°C and protect from light. - Aliquot stock solutions to minimize freeze-thaw cycles. - Assess the purity of your sample using HPLC to check for degradation products.
Precipitation of this compound in solution - Poor solubility in the chosen solvent. - Supersaturation of the solution. - Change in temperature or pH affecting solubility.- Ensure you are using a recommended solvent (ethanol, methanol, DMF, or DMSO).[1] - Gently warm the solution to aid dissolution. - Consider adjusting the pH of the solution if compatible with your experimental setup.
Discoloration of this compound solution Oxidation or other chemical degradation.- Store solutions protected from light and consider purging with an inert gas (e.g., nitrogen or argon) before sealing to minimize exposure to oxygen. - Prepare fresh solutions before use.
Inconsistent experimental results Instability of this compound in the experimental medium.- Evaluate the stability of this compound in your specific experimental buffer and conditions. - Prepare fresh dilutions of this compound for each experiment from a frozen stock.

Quantitative Data Summary

Currently, there is limited publicly available quantitative data on the stability of this compound under various conditions. The following table provides a template for how such data could be presented. Researchers are encouraged to perform their own stability studies to determine the optimal storage conditions for their specific formulations.

Table 1: Example Stability Data for this compound Solution (Hypothetical)

Storage ConditionTimepointPurity by HPLC (%)Concentration (µg/mL)
-20°C in DMSO 0 months99.51000
3 months99.3995
6 months99.1990
12 months98.9985
4°C in DMSO 0 months99.51000
1 month95.2950
3 months88.7885
25°C in DMSO 0 months99.51000
1 week85.1849
2 weeks72.4722

Experimental Protocols

Protocol 1: Preparation of Lyophilized this compound with a Lyoprotectant

  • Dissolve this compound: Dissolve this compound in a suitable solvent in which it is highly soluble (e.g., a mixture of tertiary butanol and water).

  • Add Lyoprotectant (Optional): If using a lyoprotectant, add it to the solution. For example, mannitol (B672) can be added to a final concentration of 2-5% (w/v).

  • Sterile Filtration: Filter the solution through a 0.22 µm filter into sterile vials suitable for lyophilization.

  • Freezing: Freeze the solution in the vials. A typical freezing temperature is between -40°C and -50°C.

  • Primary Drying (Sublimation): Place the frozen vials in a freeze-dryer. The shelf temperature is typically raised to facilitate sublimation of the solvent under vacuum.

  • Secondary Drying (Desorption): After the primary drying is complete, the shelf temperature can be gradually increased to remove residual bound solvent.

  • Stoppering and Storage: Once the drying cycle is complete, the vials are sealed under vacuum or after backfilling with an inert gas like nitrogen. Store the lyophilized product at -20°C.

Protocol 2: Accelerated Stability Study of this compound

  • Sample Preparation: Prepare multiple aliquots of this compound in the desired formulation (e.g., dissolved in DMSO or as a lyophilized powder).

  • Storage Conditions: Place the samples in stability chambers at different temperature and humidity conditions. According to international guidelines, accelerated stability testing is often conducted at 40°C ± 2°C with 75% ± 5% relative humidity (RH).[9] A control set of samples should be stored under the recommended long-term storage condition (-20°C).

  • Time Points: Pull samples for analysis at predetermined time points (e.g., 0, 1, 3, and 6 months for an accelerated study).

  • Analysis: Analyze the samples at each time point for purity and concentration using a validated, stability-indicating HPLC method. Also, observe physical properties such as appearance, color, and solubility.

  • Data Evaluation: Compare the results from the accelerated conditions to the samples stored at the recommended long-term condition. Significant degradation at accelerated conditions suggests that the product may not be stable over a long shelf-life at room temperature.

Visualizations

degradation_pathway Bacillosporin_C This compound Hydrolysis Hydrolyzed Products Bacillosporin_C->Hydrolysis  H₂O, pH Oxidation Oxidized Products Bacillosporin_C->Oxidation  O₂, Light Photodegradation Photodegraded Products Bacillosporin_C->Photodegradation  UV Light

Caption: Potential degradation pathways for this compound.

experimental_workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_eval Evaluation Prep Prepare this compound Formulation Aliquots Create Aliquots Prep->Aliquots Storage_LongTerm Long-Term (-20°C) Aliquots->Storage_LongTerm Storage_Accelerated Accelerated (e.g., 40°C/75% RH) Aliquots->Storage_Accelerated Timepoints Pull Samples at Timepoints (0, 1, 3, 6 mo) Storage_LongTerm->Timepoints Storage_Accelerated->Timepoints HPLC HPLC Analysis (Purity, Concentration) Timepoints->HPLC Physical Physical Inspection (Appearance, Solubility) Timepoints->Physical Data_Analysis Analyze Degradation Rates HPLC->Data_Analysis Physical->Data_Analysis Shelf_Life Estimate Shelf-Life Data_Analysis->Shelf_Life troubleshooting_logic Start Issue Encountered Loss_of_Activity Loss of Activity? Start->Loss_of_Activity Precipitation Precipitation? Loss_of_Activity->Precipitation No Check_Storage Verify Storage Conditions (-20°C, protected from light) Loss_of_Activity->Check_Storage Yes Discoloration Discoloration? Precipitation->Discoloration No Check_Solvent Verify Solvent and Concentration Precipitation->Check_Solvent Yes Check_Light_O2 Protect from Light and Oxygen Discoloration->Check_Light_O2 Yes Check_Purity Analyze Purity by HPLC Check_Storage->Check_Purity

References

Navigating the Synthesis of Bacillosporin C Analogues: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the chemical synthesis of Bacillosporin C analogues, this technical support center provides troubleshooting guidance and answers to frequently asked questions. The synthesis of these complex lipopeptides presents numerous challenges, from achieving desired yields to ensuring stereochemical purity. This guide aims to address common issues encountered during synthesis, offering potential solutions and detailed protocols based on experiences with structurally related compounds.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of this compound analogues, their potential causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield During Macrolactamization - Steric hindrance from bulky protecting groups (e.g., tBu group on glutamic acid).- Unfavorable conformation of the linear precursor.- Screen various coupling reagents and conditions (e.g., HATU/HOAt/DIPEA).- Consider alternative protecting group strategies to minimize steric clash.- Optimize the cyclization precursor by altering the peptide sequence or introducing turn-inducing residues.
Peptide Self-Aggregation - Presence of long hydrophobic segments in the peptide sequence.- Use "difficult sequence" disruption strategies during Solid-Phase Peptide Synthesis (SPPS). This can include the use of pseudoproline dipeptides, Dmb-protected amino acids, or high-synthesis temperatures.
Oxidation of Methionine Residues - Exposure to aerobic conditions during synthesis and purification.- Perform reactions under an inert atmosphere (e.g., nitrogen or argon).- Use antioxidants during synthesis and purification.- Consider replacing methionine with a less oxidation-prone analogue if permissible for biological activity.
Formation of Diastereomers - Epimerization during amino acid activation or coupling.- Use of reagents that promote racemization.- Employ coupling reagents known to suppress racemization (e.g., COMU, HOBt/HBTU).- Optimize reaction conditions (e.g., lower temperature, shorter reaction times).- Careful purification using chiral chromatography may be necessary to separate diastereomers.
Degradation of Peptide Backbone - Instability of ester linkages, particularly at branching points, under standard SPPS conditions.- Instead of single amino acid additions, use pre-formed di- or tripeptide fragments to elongate the peptide chain at sensitive positions. This can protect the ester bond from hydrolysis.
Poor Solubility of Intermediates or Final Product - High hydrophobicity of the lipopeptide.- Use a mixture of solvents for reactions and purification.- The introduction of hydrophilic moieties in the analogue design can improve solubility.

Frequently Asked Questions (FAQs)

Q1: What are the most critical steps in the synthesis of this compound analogues?

A1: Based on the synthesis of structurally similar lipopeptides, the most critical steps are typically the macrolactamization to form the cyclic core and the control of stereochemistry throughout the synthesis. The macrolactamization is often a low-yielding step due to steric hindrance and conformational effects.[1] Maintaining the correct stereochemistry is paramount as even minor changes can lead to a significant loss of biological activity.[2][3]

Q2: How can I improve the yield of the macrolactamization step?

A2: To improve the yield of macrolactamization, a screening of different reaction conditions is highly recommended. This includes varying the coupling reagents (e.g., HATU, HOAt, DIPEA), solvents, and concentration (to favor intramolecular over intermolecular reactions). Additionally, the choice of protecting groups on the amino acid side chains can have a significant impact; less bulky groups may reduce steric hindrance.[1]

Q3: What analytical techniques are essential for characterizing this compound analogues?

A3: A combination of analytical techniques is crucial for proper characterization. High-Performance Liquid Chromatography (HPLC) is essential for assessing purity and separating diastereomers.[3] High-Resolution Mass Spectrometry (HRMS) is used to confirm the molecular weight and elemental composition. Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, and 2D techniques like COSY and NOESY) is vital for structural elucidation and stereochemical assignment.

Q4: What is the importance of the lipid tail in this compound analogues?

A4: The lipid tail is crucial for the biological activity of many lipopeptide antibiotics. The length and nature of the hydrophobic chain can significantly influence the compound's interaction with bacterial membranes and its overall cytotoxicity. Structure-activity relationship (SAR) studies on related compounds have shown that modifications to the lipid tail can dramatically impact antimicrobial potency.

Q5: Are there any common side reactions to be aware of?

A5: A common side reaction is the self-aggregation of the peptide chain during synthesis, especially with hydrophobic sequences, which can hinder subsequent coupling steps. Another issue is the potential for degradation of the peptide backbone, particularly at ester linkages, under standard SPPS conditions. For peptides containing methionine, oxidation is a significant concern that can lead to a drastic reduction in activity.

Experimental Protocols

General Procedure for Solid-Phase Peptide Synthesis (SPPS)

This procedure outlines the general steps for assembling the linear peptide precursor on a solid support.

experimental_workflow start Start: Rink Amide Resin deprotection1 Fmoc Deprotection (20% Piperidine in DMF) start->deprotection1 coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent, Base in DMF) deprotection1->coupling wash1 Wash (DMF, DCM, MeOH) coupling->wash1 repeat Repeat Deprotection and Coupling for each amino acid in the sequence wash1->repeat final_deprotection Final Fmoc Deprotection repeat->final_deprotection cleavage Cleavage from Resin and Side-chain Deprotection (TFA/TIPS/H2O cocktail) final_deprotection->cleavage purification Purification (Preparative HPLC) cleavage->purification end End: Purified Linear Peptide purification->end

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Macrolactamization Protocol

This protocol describes a typical procedure for the crucial ring-closing step.

  • Preparation of the Linear Precursor: The fully protected linear peptide is cleaved from the resin while keeping the side-chain protecting groups intact.

  • Cyclization Reaction:

    • Dissolve the linear peptide in a suitable solvent (e.g., DMF) at high dilution (typically 0.1-1 mM) to favor intramolecular cyclization.

    • Add the coupling reagent cocktail (e.g., HATU/HOAt/DIPEA).

    • Stir the reaction at room temperature for 12-24 hours, monitoring by HPLC.

  • Work-up and Deprotection:

    • Remove the solvent under reduced pressure.

    • Perform a global deprotection of the side-chain protecting groups using a cleavage cocktail (e.g., TFA:TIPS:H2O).

  • Purification: Purify the crude cyclic peptide by preparative HPLC to obtain the final product.

Data Presentation

Table 1: Comparison of Coupling Conditions for Esterification in the Synthesis of a Bacilotetrin C Intermediate
EntryCoupling MethodReagentsYield (%)
1SteglichDCC, DMAP58
2Modified SteglichEDC.HCl, DMAP65
3Modified SteglichDIC, DMAP72
4Modified SteglichHBTU, DIPEA, DMAP78
5Shiina2-methyl-6-nitrobenzoic anhydride, DMAP, Et3N75
6Yamaguchi2,4,6-trichlorobenzoyl chloride, Et3N, DMAP63
7Trost(o-nitrophenyl)cyanamide50

Visualizing Synthetic Challenges

The following diagram illustrates the logical relationship between common synthetic challenges and potential strategic solutions.

logical_relationships cluster_challenges Synthetic Challenges cluster_solutions Strategic Solutions low_yield Low Yields (e.g., Macrolactamization) reagent_screening Reagent & Condition Screening low_yield->reagent_screening protecting_groups Optimized Protecting Group Strategy low_yield->protecting_groups side_reactions Side Reactions (e.g., Aggregation, Oxidation) side_reactions->protecting_groups spps_mods Modified SPPS Protocols (e.g., pseudoprolines) side_reactions->spps_mods stereocontrol Poor Stereochemical Control stereocontrol->reagent_screening purification Purification Difficulties chromatography Advanced Chromatographic Purification purification->chromatography

Caption: Key challenges and corresponding solution strategies.

References

Technical Support Center: Improving the Solubility of Bacillosporin C

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address solubility challenges with Bacillosporin C in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating when I add it to my aqueous assay buffer or cell culture medium?

A1: Immediate precipitation, often called "crashing out," is a common issue with hydrophobic compounds like many complex natural products.[1] This occurs because the compound is highly soluble in a concentrated organic solvent (like DMSO) but becomes poorly soluble when diluted into a predominantly aqueous environment, exceeding its aqueous solubility limit.[1][2]

Q2: What is the recommended starting solvent for dissolving lyophilized this compound?

A2: For hydrophobic or uncharged peptides and complex organic molecules, the recommended starting solvent is 100% Dimethyl Sulfoxide (DMSO).[3][4] It is effective at dissolving a wide range of both polar and nonpolar compounds. If your peptide contains sensitive residues like methionine or cysteine, Dimethylformamide (DMF) can be a suitable alternative to avoid oxidation.

Q3: My compound dissolves in DMSO but precipitates in the media. How can I prevent this?

A3: This is a classic solubility problem. The key is to manage the transition from an organic to an aqueous environment carefully. Strategies include:

  • Decrease the Final Concentration: The most direct solution is to lower the final working concentration of this compound in your assay.

  • Perform Serial Dilutions: Instead of a single large dilution, add the concentrated DMSO stock to your pre-warmed (37°C) media dropwise while gently vortexing. This avoids creating localized areas of high concentration that lead to precipitation.

  • Use Pre-Warmed Media: Adding the compound to cold media can decrease its solubility. Always use media pre-warmed to your experimental temperature (e.g., 37°C).

  • Sonication: Brief sonication can help break down aggregates and improve dissolution after dilution.

Q4: What is the maximum concentration of DMSO that is safe for my cells?

A4: The final concentration of DMSO in your assay is critical. While it aids dissolution, high concentrations can be toxic to cells. Most cell lines can tolerate up to 0.5% DMSO without severe cytotoxicity, though some are sensitive to concentrations as low as 0.1%. It is highly recommended to keep the final DMSO concentration at or below 0.5% and to always include a DMSO-only vehicle control in your experiments.

Q5: Are there alternatives to DMSO for improving the solubility of this compound?

A5: Yes, several alternatives can be explored if DMSO is not suitable or effective:

  • Co-solvents: Small amounts of other organic solvents like ethanol (B145695) or PEG400 can be used, but their compatibility with the specific assay must be verified.

  • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming a complex that is more soluble in water. This is a powerful technique for improving the aqueous solubility of poorly soluble drugs and peptides.

  • pH Adjustment: The solubility of ionizable compounds can be highly dependent on pH. Determining the pKa of this compound can help in selecting a buffer pH that maximizes its solubility. Acidic compounds are more soluble in basic buffers, and basic compounds are more soluble in acidic buffers.

Data Presentation

Table 1: Recommended Final DMSO Concentrations for In Vitro Assays
Final DMSO ConcentrationGeneral Cellular ToleranceRecommendation
≤ 0.1%Considered safe for nearly all cell types, including sensitive primary cells.Ideal for sensitive assays or primary cell cultures.
0.5%Widely used and tolerated by most robust cell lines without significant cytotoxicity.A common and recommended maximum for many cell-based assays.
1.0%May cause toxicity in some cell lines; effects can be cell-type dependent.Use with caution and verify tolerance for your specific cell line.
> 1.0%Often causes significant cytotoxicity and can dissolve cell membranes.Generally not recommended for cell-based assays.
Table 2: Troubleshooting Guide for this compound Precipitation
IssuePotential CauseRecommended Solution
Immediate Precipitation Final concentration exceeds aqueous solubility limit.Decrease the final working concentration of this compound.
Rapid solvent exchange from DMSO to aqueous media.Perform a slow, stepwise dilution into pre-warmed media while vortexing.
Precipitation Over Time Compound is unstable or aggregating in media.Reduce incubation time if possible. Consider using a solubility enhancer like cyclodextrin.
Media evaporation leading to increased concentration.Ensure proper incubator humidification and use sealed plates for long experiments.
Precipitate in DMSO Stock Water absorption by hygroscopic DMSO.Use anhydrous DMSO and store stock solutions in tightly sealed vials with desiccant.
Repeated freeze-thaw cycles.Aliquot stock solution into single-use volumes to minimize freeze-thaw cycles.

Experimental Protocols

Protocol 1: Preparing a High-Concentration Stock Solution

This protocol describes the standard method for dissolving a hydrophobic compound for use in biological assays.

  • Preparation: Before opening, centrifuge the vial of lyophilized this compound powder (e.g., at 10,000 x g for 5 minutes) to ensure all the powder is at the bottom of the tube.

  • Solvent Addition: Add a small volume of anhydrous 100% DMSO to the vial to create a high-concentration stock solution (e.g., 10-100 mM).

  • Dissolution: Vortex the solution thoroughly. If the compound does not fully dissolve, briefly sonicate the vial in a water bath for 10-15 minutes.

  • Inspection: A properly solubilized stock solution should be a clear, particle-free liquid.

  • Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C in tightly sealed vials to prevent moisture absorption and degradation from freeze-thaw cycles.

Protocol 2: Determining the Maximum Soluble Concentration in Assay Media

This experiment helps you find the highest concentration of this compound that remains soluble in your specific assay medium.

  • Prepare Stock: Create a high-concentration stock solution of this compound in 100% DMSO (e.g., 20 mM) as described in Protocol 1.

  • Serial Dilutions: Prepare a series of intermediate dilutions of the stock solution in 100% DMSO (e.g., from 10 mM down to 10 µM).

  • Dispense into Plate: In a clear 96-well plate, add 2 µL of each DMSO dilution into triplicate wells. Include a DMSO-only control.

  • Add Assay Medium: Add 198 µL of your pre-warmed (37°C) cell culture medium to each well. This creates a 1:100 dilution and a final DMSO concentration of 1%.

  • Incubate and Observe: Seal the plate and incubate under your experimental conditions (e.g., 37°C). Visually inspect for precipitation at several time points (e.g., 0, 2, 6, and 24 hours).

  • Quantify Precipitation: For a quantitative measure, read the absorbance of the plate at a wavelength between 600-650 nm. An increase in absorbance compared to the DMSO control indicates precipitation.

  • Determine Limit: The highest concentration that remains clear (i.e., has no significant increase in absorbance) is the maximum working soluble concentration under your specific assay conditions.

Visualizations

TroubleshootingWorkflow start Compound Precipitates in Aqueous Media q1 Is the final concentration as low as possible? start->q1 sol1 Reduce final concentration and re-test. q1->sol1 No q2 Was a slow, stepwise dilution into WARM media performed? q1->q2 Yes sol1->q2 sol2 Re-prepare using slow, dropwise addition to pre-warmed (37°C) media while vortexing. q2->sol2 No q3 Is the final DMSO concentration >0.5%? q2->q3 Yes sol2->q3 sol3 Increase stock concentration to lower the required volume of DMSO. q3->sol3 Yes q4 Consider Advanced Options q3->q4 No sol3->q4 opt1 Use Cyclodextrin as a solubility enhancer. q4->opt1 opt2 Optimize buffer pH based on compound pKa. q4->opt2

Caption: Troubleshooting workflow for addressing compound precipitation in aqueous media.

ExperimentalWorkflow start Start: Lyophilized This compound step1 1. Dissolve in 100% DMSO to create a concentrated stock solution (e.g., 20 mM). Use sonication if needed. start->step1 step2 2. Create intermediate serial dilutions in 100% DMSO. step1->step2 step4 4. Slowly add a small volume of DMSO stock/dilution to the warm medium to reach the final concentration (e.g., 1:200 dilution for 0.5% final DMSO). step2->step4 step3 3. Pre-warm assay medium (e.g., cell culture medium) to 37°C. step3->step4 end End: Final working solution ready for in vitro assay. step4->end

Caption: Standard workflow for preparing this compound for in vitro assays.

SignalingPathway bac This compound receptor Cell Surface Receptor (?) bac->receptor Inhibits? ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk tf Transcription Factors (e.g., c-Jun, c-Fos) erk->tf response Cellular Response (e.g., Cytokine Production, Apoptosis) tf->response

Caption: Hypothetical signaling pathway (MAPK) for investigation with this compound.

References

minimizing batch-to-batch variability in Bacillosporin C production

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information on the specific optimization of Bacillosporin C production is limited. The following guidelines are based on established principles for the production of other antimicrobial lipopeptides and bacteriocins from Bacillus species, such as surfactin (B1297464) and bacilysin. Researchers should use this information as a starting point and adapt it based on their experimental observations for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor influencing batch-to-batch variability in this compound production?

A1: The composition of the fermentation medium, particularly the carbon and nitrogen sources, is often the most critical factor. Minor variations in the quality and concentration of these components can significantly impact the metabolic pathways responsible for this compound biosynthesis, leading to inconsistent yields.

Q2: At what growth phase is this compound typically produced?

A2: The production of many Bacillus secondary metabolites, including antimicrobial peptides, is often initiated during the transition from the exponential growth phase to the stationary phase.[1] This is typically triggered by nutrient limitation or other stress factors.

Q3: Can the type of seed culture affect the final product yield?

A3: Yes, the age and viability of the inoculum are crucial. Using a seed culture in the mid-to-late exponential growth phase ensures a healthy and active bacterial population is introduced into the production medium, which can lead to more consistent fermentation performance. An inoculum size of around 2% is often a good starting point.[2]

Q4: How important is pH control during fermentation?

A4: Maintaining an optimal pH is critical for both bacterial growth and enzyme activity related to this compound synthesis. Fluctuations in pH can negatively affect production.[3] For many Bacillus species, a pH around 7.0 is optimal for the production of antimicrobial compounds.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No this compound Production Inappropriate media composition.Test different carbon (e.g., glucose, sucrose) and nitrogen sources (e.g., soybean meal, peptone). Refer to the Optimized Fermentation Media table below for starting formulations.[2][4]
Suboptimal fermentation conditions.Optimize temperature (typically 30-37°C), pH (around 7.0), and aeration/agitation.[3]
Poor inoculum quality.Use a fresh, actively growing seed culture. Ensure the inoculum size is consistent between batches.[2]
High Batch-to-Batch Variability Inconsistent quality of media components.Use high-purity, certified reagents. If using complex media components like soybean meal, source from a single, reliable supplier.
Fluctuations in fermentation parameters.Calibrate and monitor probes for pH, temperature, and dissolved oxygen regularly. Ensure consistent agitation and aeration rates.
Genetic instability of the producing strain.Re-streak the culture from a glycerol (B35011) stock to ensure a pure and consistent starting population.
Foaming During Fermentation High agitation or aeration rates.Reduce agitation and/or aeration rates.
Proteinaceous components in the medium.Add an appropriate antifoaming agent at the beginning of the fermentation or as needed.
Difficulty in Product Recovery/Purification Inefficient extraction method.Experiment with different extraction methods such as acid precipitation or solvent extraction.
Co-purification of other metabolites.Utilize chromatographic techniques like Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for higher purity.[3]

Data Presentation: Optimized Fermentation Parameters

The following tables provide a summary of optimized fermentation parameters for the production of antimicrobial peptides in Bacillus species, which can be used as a starting point for this compound optimization.

Table 1: Optimized Fermentation Media Composition

Component Concentration (g/L) Reference
Glucose20[2]
Soybean Meal30[2]
K₂HPO₄1.0[2]
MgSO₄0.4[4]

Table 2: Optimized Fermentation Conditions

Parameter Optimal Value Reference
Temperature37°C[2][3]
Initial pH7.0[2][3]
Inoculum Age12 hours[2]
Inoculum Size2% (v/v)[2]
Agitation220-240 rpm[2]
Fermentation Time48-72 hours[3]

Experimental Protocols

1. Seed Culture Preparation

  • Aseptically transfer a single colony of the Bacillus strain from a fresh agar (B569324) plate to a sterile flask containing Luria-Bertani (LB) broth.

  • Incubate the flask at 37°C with shaking at 200-220 rpm for 12-16 hours, until the culture reaches the mid-to-late exponential phase of growth.

  • This culture will serve as the inoculum for the production medium.

2. Fermentation for this compound Production

  • Prepare the production medium according to the formulation in Table 1 and sterilize by autoclaving.

  • After the medium has cooled to the desired temperature, inoculate with the seed culture at a 2% (v/v) ratio.

  • Incubate the production culture under the conditions outlined in Table 2.

  • Monitor and control the pH of the culture, adjusting as necessary with sterile acid or base.

  • Collect samples at regular intervals to measure cell growth (OD600) and this compound concentration.

3. Quantification of this compound

  • Note: A specific analytical standard for this compound is required for accurate quantification. The following is a general method using RP-HPLC.

  • Centrifuge a sample of the fermentation broth to separate the cells from the supernatant.

  • Filter-sterilize the supernatant through a 0.22 µm filter.

  • Perform a partial purification/extraction if necessary (e.g., acid precipitation or solid-phase extraction).

  • Analyze the sample using RP-HPLC with a C18 column.

  • Develop a gradient elution method using acetonitrile (B52724) and water with 0.1% trifluoroacetic acid.

  • Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).

  • Quantify the this compound peak by comparing its area to a standard curve prepared with a known concentration of purified this compound.

Visualizations

signaling_pathway cluster_regulation Generalized Regulation of Bacillus Antimicrobial Peptide Synthesis Spo0A Spo0A (Master Regulator) AbrB AbrB (Transition State Regulator) Spo0A->AbrB represses BiosynthesisGenes This compound Biosynthesis Genes Spo0A->BiosynthesisGenes activates AbrB->BiosynthesisGenes represses ComA ComA (Competence Regulator) ComA->BiosynthesisGenes activates DegU DegU (Degradative Enzyme Regulator) DegU->BiosynthesisGenes activates BacillosporinC This compound BiosynthesisGenes->BacillosporinC synthesizes

Caption: Generalized signaling pathway for antimicrobial peptide production in Bacillus.

experimental_workflow cluster_workflow Experimental Workflow for this compound Production Inoculum 1. Inoculum Preparation (Seed Culture) Fermentation 2. Fermentation (Production Culture) Inoculum->Fermentation Harvest 3. Harvest & Separation (Centrifugation) Fermentation->Harvest Extraction 4. Extraction/Purification (e.g., RP-HPLC) Harvest->Extraction Analysis 5. Analysis & Quantification Extraction->Analysis

Caption: A typical experimental workflow for this compound production and analysis.

troubleshooting_flowchart cluster_troubleshooting Troubleshooting Flowchart for Low this compound Yield rect_node rect_node start Low Yield? check_media Media Composition Correct? start->check_media check_conditions Fermentation Conditions Optimal? check_media->check_conditions Yes optimize_media Optimize Carbon/Nitrogen Sources check_media->optimize_media No check_inoculum Inoculum Healthy & Consistent? check_conditions->check_inoculum Yes optimize_conditions Adjust pH, Temp, Aeration check_conditions->optimize_conditions No optimize_inoculum Standardize Inoculum Prep check_inoculum->optimize_inoculum No success Yield Improved check_inoculum->success Yes optimize_media->start optimize_conditions->start optimize_inoculum->start

Caption: A logical flowchart for troubleshooting low this compound yield.

References

addressing matrix effects in mass spectrometry analysis of Bacillosporin C

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers address and mitigate matrix effects during the mass spectrometry analysis of Bacillosporin C.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in liquid chromatography-mass spectrometry (LC-MS) analysis?

A1: Matrix effects are the alteration of analyte ionization, leading to signal suppression or enhancement, caused by co-eluting, undetected components in the sample matrix.[1][2][3] The "matrix" refers to all components within the sample other than the specific analyte of interest, such as salts, lipids, proteins, and culture media components.[2] These interfering compounds can affect the efficiency of droplet formation and evaporation in the ion source, ultimately impacting the accuracy and reproducibility of quantification.[3]

Q2: Why is this compound particularly susceptible to matrix effects?

A2: this compound is a cyclic lipopeptide produced by Bacillus species. When extracted from complex biological sources like fermentation broths or biological tissues, it is often accompanied by a high concentration of other metabolites, proteins, and lipids. These matrix components can have similar properties to this compound and co-elute during chromatographic separation, leading to significant ion suppression and unreliable quantification.

Q3: What are the most common sources of matrix interference in this compound analysis?

A3: Common sources of interference include:

  • Culture Media Components: Sugars, salts, and complex proteins from the growth medium.

  • Cellular Debris: Lipids, proteins, and other peptides released during bacterial cell lysis.

  • Sample Collection and Storage: Contaminants from collection tubes, plates, or solvents.

  • Co-produced Metabolites: Bacillus species produce a wide array of other lipopeptides (like surfactins and fengycins) and metabolites that can interfere with the analysis.

Q4: How can I qualitatively and quantitatively assess the presence of matrix effects in my experiment?

A4: A standard method is the post-extraction spike experiment. This involves comparing the signal response of an analyte spiked into a blank matrix extract versus the response in a pure solvent. A post-column infusion experiment can also be used to qualitatively identify regions in the chromatogram where ion suppression or enhancement occurs. A significant difference in signal intensity between the matrix and pure solvent indicates the presence of matrix effects.

Troubleshooting Guide

Problem: Poor signal intensity or complete signal loss for this compound.

Potential Cause Suggested Solution
Severe Ion Suppression The most common cause is co-elution of matrix components that compete with this compound for ionization.
1. Improve Sample Cleanup: Implement a more rigorous sample preparation method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering compounds. Polymeric mixed-mode SPE is often very effective for cleaning biological samples.
2. Dilute the Sample: Simple dilution of the sample extract can reduce the concentration of interfering matrix components. This is only feasible if the concentration of this compound is high enough to remain detectable after dilution.
3. Optimize Chromatography: Modify the LC gradient to better separate this compound from the interfering matrix components.

Problem: High variability in quantification and poor reproducibility across samples.

Potential Cause Suggested Solution
Inconsistent Matrix Effects The composition and concentration of matrix components vary from sample to sample, causing inconsistent levels of ion suppression or enhancement.
1. Use an Internal Standard (IS): The most reliable way to correct for variability is to use a stable isotope-labeled (SIL) internal standard of this compound. The SIL-IS will be affected by the matrix in the same way as the analyte, allowing for accurate ratio-based quantification.
2. Matrix-Matched Calibration: If a SIL-IS is not available, prepare calibration standards in a blank matrix extract that is free of the analyte. This ensures that the standards and the samples experience similar matrix effects.

Quantitative Data Summary

The choice of sample preparation is critical for minimizing matrix effects. The following tables provide a summary of expected performance from different techniques and a guide for calculating the matrix effect.

Table 1: Comparison of Common Sample Preparation Techniques for this compound Analysis

Method Principle Expected Recovery Matrix Effect Reduction Notes
Protein Precipitation (PPT) Protein removal using a solvent like acetonitrile.Good (>80%)PoorLeast effective method, often results in significant matrix effects due to remaining phospholipids (B1166683) and other components.
Liquid-Liquid Extraction (LLE) Partitioning between two immiscible liquids (e.g., ethyl acetate (B1210297) and water).Moderate to Good (60-90%)GoodProvides clean extracts but analyte recovery can be low, especially for more polar compounds.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.Very Good (>90%)ExcellentMixed-mode SPE sorbents (combining reversed-phase and ion exchange) are highly effective at removing a broad range of interferences.

Table 2: Example Calculation for Quantifying Matrix Effect (ME)

The matrix effect can be calculated using data from a post-extraction spike experiment.

Parameter Description Example Value (Peak Area)
A Response of analyte in pure solvent (neat solution).1,500,000
B Response of analyte spiked into a blank matrix extract.900,000
Calculation ME (%) = (B / A) * 100 (900,000 / 1,500,000) * 100 = 60%
Interpretation A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression (in this case, 40% suppression). A value > 100% indicates ion enhancement.

Experimental Protocols & Workflows

Workflow and Troubleshooting Diagrams

The following diagrams illustrate a typical workflow for this compound analysis and a decision tree for troubleshooting common issues related to matrix effects.

Sample Sample Collection (e.g., Fermentation Broth) Prep Sample Preparation (SPE, LLE, or PPT) Sample->Prep Extraction LCMS LC-MS/MS Analysis Prep->LCMS Data Data Processing & Quantification LCMS->Data Check Assess Matrix Effect (Post-Extraction Spike) Data->Check Result Final Result Check->Prep ME > 15% (Optimize Cleanup) Check->Result ME < 15% Problem Problem Observed: Poor Signal or High Variability CheckME Is Matrix Effect Confirmed? Problem->CheckME CheckIS Is an Internal Standard (IS) being used? CheckME->CheckIS Yes ImproveCleanup Solution: Improve Sample Cleanup (SPE > LLE > PPT) CheckME->ImproveCleanup No / Unsure (Perform Post-Spike Exp.) UseIS Solution: Implement Stable Isotope-Labeled IS or Matrix-Matched Calibration CheckIS->UseIS No CheckIS->ImproveCleanup Yes OptimizeLC Solution: Optimize LC Method to Separate Analyte from Interference ImproveCleanup->OptimizeLC Dilute Solution: Dilute Sample Extract if Signal Allows OptimizeLC->Dilute

References

Technical Support Center: Strategies for Scaling Up Bacillosporin C Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the production of Bacillosporin C from the marine-derived fungus Talaromyces sp. BTBU20213036. The information is presented in a question-and-answer format to directly address potential issues and provide clear, actionable guidance.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its producing organism?

A1: this compound is an oxaphenalenone, a class of polyketide-derived secondary metabolites. It is not produced by a Bacillus species, but rather by the marine-derived fungus Talaromyces sp. strain BTBU20213036. This is a critical distinction for designing appropriate fermentation and purification strategies.

Q2: What is the primary method for producing this compound in the laboratory?

A2: The initial reported method for this compound production is solid-state fermentation (SSF) on a rice medium. This involves inoculating sterilized rice with Talaromyces sp. and incubating it for an extended period to allow for fungal growth and metabolite production.

Q3: What are the main challenges in scaling up solid-state fermentation of Talaromyces sp.?

A3: Scaling up SSF presents several challenges, primarily related to heat and mass transfer. As the volume of the substrate increases, metabolic heat generated by the fungus can accumulate, leading to temperature gradients that can inhibit growth and product formation. Ensuring uniform aeration and moisture content throughout the substrate bed is also critical and becomes more difficult at larger scales.

Q4: What are the key stages in the downstream processing of this compound?

A4: The downstream process for this compound involves extraction from the solid fermented substrate, followed by a multi-step purification process. This typically includes solvent extraction, followed by chromatographic techniques such as silica (B1680970) gel column chromatography and high-performance liquid chromatography (HPLC) to isolate this compound from other related compounds and impurities.

Troubleshooting Guide

Fermentation Issues

Q: My Talaromyces sp. culture is not growing well on the solid substrate. What could be the problem?

A: Poor growth can be attributed to several factors:

  • Inoculum Quality: Ensure you are using a viable and actively growing inoculum. The age and spore concentration of the inoculum are critical.

  • Moisture Content: The initial moisture content of the substrate is crucial for fungal growth. For many Talaromyces species in SSF, a moisture content of 60-70% is optimal. Too little water will inhibit growth, while too much can lead to anaerobic conditions and bacterial contamination.

  • Aeration: Inadequate aeration can limit oxygen availability, which is essential for fungal respiration and growth. Ensure the fermentation vessel allows for sufficient air exchange.

  • Temperature: The optimal temperature for growth of Talaromyces sp. BTBU20213036 is around 28°C. Deviations from this can significantly impact growth.

  • Substrate Composition: While rice is a suitable substrate, supplementing it with additional nitrogen sources (e.g., soybean meal) or mineral salts may enhance growth.

Q: I am observing inconsistent pigment production in my solid-state fermentation. Why is this happening?

A: Inconsistent pigmentation, which can be an indicator of secondary metabolite production, is often due to heterogeneity within the fermentation substrate.

  • Uneven Moisture and Temperature: As mentioned, gradients in moisture and temperature across the substrate bed can lead to different metabolic responses in the fungus.

  • Non-uniform Inoculation: Ensure the fungal spores are evenly distributed throughout the substrate at the start of fermentation.

  • Compaction of Substrate: A compacted substrate can restrict airflow and create anaerobic pockets, affecting metabolism and pigment formation.

Q: How can I mitigate heat accumulation during scale-up of the solid-state fermentation?

A: Managing metabolic heat is a primary challenge in scaling up SSF.

  • Bioreactor Design: Utilize bioreactors designed for SSF that incorporate mixing or agitation to improve heat dissipation. Tray bioreactors offer a large surface area for heat exchange.

  • Forced Aeration: Implementing a system of forced aeration with temperature-controlled air can effectively remove heat.

  • Intermittent Mixing: Gentle, intermittent mixing of the substrate can help to break up temperature gradients.

  • Moisture Control: Evaporative cooling through controlled aeration can be an effective heat removal strategy.

Extraction and Purification Issues

Q: My extraction yield of this compound is low. How can I improve it?

A: Low extraction yields can be due to several factors:

  • Incomplete Extraction: Ensure the solvent has thoroughly penetrated the fermented solid. Grinding the dried fermented substrate can increase the surface area for extraction. Multiple extraction steps are recommended.

  • Solvent Choice: A mixture of ethyl acetate (B1210297) and methanol (B129727) (e.g., 80:20) has been shown to be effective. The polarity of the solvent system is key.

  • Extraction Time and Temperature: Optimize the extraction time and temperature. Prolonged extraction at elevated temperatures can potentially degrade the target compound.

Q: I am having difficulty separating this compound from other closely related oxaphenalenones during purification. What can I do?

A: Co-elution of similar compounds is a common challenge in purification.

  • Chromatographic Selectivity: Experiment with different stationary and mobile phases in your HPLC protocol. A C18 column is a good starting point, but other column chemistries may offer better resolution.

  • Gradient Optimization: Fine-tune the solvent gradient in your HPLC method. A shallower gradient can improve the separation of closely eluting peaks.

  • Multi-step Purification: A single chromatographic step is often insufficient. Employing orthogonal purification techniques (e.g., normal-phase followed by reverse-phase chromatography) can be effective.

Quantitative Data Summary

The following table summarizes the reported yields of oxaphenalenone compounds from the solid-state fermentation of Talaromyces sp. BTBU20213036 on rice medium. Note that specific yield data for this compound is not explicitly available in the initial reports; the data for related compounds is provided as a reference.

CompoundYield from 4 kg Rice Medium (mg)Approximate Yield (mg/kg of substrate)
Bacillisporin K4.91.23
Bacillisporin L3.40.85
Bacillisporin B1.20.30
Macrosporusone D3.40.85
Penicillide10.22.55

Detailed Experimental Protocols

1. Solid-State Fermentation of Talaromyces sp. BTBU20213036

  • Substrate Preparation:

    • Weigh 200 g of raw rice into a 1 L conical flask.

    • Add distilled water to soak the rice for 60 minutes.

    • Autoclave the flask to sterilize the rice medium.

  • Inoculation:

    • Prepare a fresh culture of Talaromyces sp. BTBU20213036 on a potato dextrose agar (B569324) (PDA) plate and incubate at 28°C for 7 days.

    • Aseptically cut a 1 cm² slice of the fungal colony from the PDA plate.

    • Inoculate the sterilized rice medium with the fungal slice.

  • Incubation:

    • Incubate the inoculated flask under stationary conditions at 28°C for 30 days.

2. Extraction of this compound

  • After incubation, extract the fermented rice three times with a mixture of ethyl acetate and methanol (80:20, v/v).

  • Combine the solvent extracts and evaporate the solvent in vacuo at 45°C to obtain a brown crude extract.

  • Resuspend the crude extract in 500 mL of distilled water and perform a liquid-liquid extraction with 500 mL of ethyl acetate three times.

  • Combine the ethyl acetate fractions and evaporate the solvent in vacuo at 45°C to yield a dark residue containing the crude this compound.

3. Purification of this compound

  • Silica Gel Chromatography:

    • Subject the dark residue to silica gel column chromatography.

    • Elute the column with a stepwise gradient of dichloromethane (B109758) and methanol.

    • Collect fractions and monitor by thin-layer chromatography (TLC) to identify fractions containing oxaphenalenones.

  • Size-Exclusion Chromatography:

    • Pool the fractions containing the compounds of interest and further purify them on a Sephadex LH-20 column using an elution of dichloromethane:methanol (2:1, v/v).

  • High-Performance Liquid Chromatography (HPLC):

    • Perform final purification using a preparative HPLC system with a C18 column.

    • Employ a gradient of acetonitrile (B52724) in water to elute and isolate pure this compound. The specific gradient will need to be optimized based on the analytical separation.

Visualizations

Experimental_Workflow Experimental Workflow for this compound Production cluster_fermentation Solid-State Fermentation cluster_extraction Extraction cluster_purification Purification rice Rice Substrate Preparation inoculation Inoculation with Talaromyces sp. rice->inoculation incubation Incubation (28°C, 30 days) inoculation->incubation solvent_extraction Solvent Extraction (EtOAc:MeOH) incubation->solvent_extraction Fermented Rice liquid_extraction Liquid-Liquid Extraction (EtOAc/Water) solvent_extraction->liquid_extraction evaporation Evaporation liquid_extraction->evaporation silica_gel Silica Gel Chromatography evaporation->silica_gel Crude Extract sephadex Sephadex LH-20 Chromatography silica_gel->sephadex hplc Preparative HPLC sephadex->hplc pure_bacillosporin_c Pure this compound hplc->pure_bacillosporin_c

Caption: Workflow for this compound production.

Oxaphenalenone_Biosynthesis Putative Biosynthetic Pathway of Oxaphenalenones acetyl_coa Acetyl-CoA + Malonyl-CoA pks Polyketide Synthase (PKS) acetyl_coa->pks polyketide_chain Poly-β-keto Chain pks->polyketide_chain cyclization Cyclization/Aromatization polyketide_chain->cyclization phenalenone_core Phenalenone Core Structure cyclization->phenalenone_core tailoring_enzymes Tailoring Enzymes (Oxidases, etc.) phenalenone_core->tailoring_enzymes oxaphenalenone_monomer Oxaphenalenone Monomer tailoring_enzymes->oxaphenalenone_monomer dimerization Dimerization oxaphenalenone_monomer->dimerization bacillosporin_c This compound dimerization->bacillosporin_c

Caption: Biosynthesis of Oxaphenalenones.

Validation & Comparative

Bacillosporin C vs. Vancomycin: A Comparative Efficacy Analysis Against MRSA

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the comparative efficacy of the novel bacteriocin (B1578144) Bacillosporin C and the glycopeptide antibiotic vancomycin (B549263) against Methicillin-Resistant Staphylococcus aureus (MRSA).

The emergence of multidrug-resistant pathogens, particularly MRSA, poses a significant threat to public health, necessitating the exploration of novel antimicrobial agents. This guide provides a comprehensive comparison of the in-vitro efficacy of this compound, a promising bacteriocin, and vancomycin, a last-resort antibiotic for MRSA infections. While direct comparative studies on MRSA are limited, data from studies on Staphylococcus aureus provide valuable insights into their relative potency.

Quantitative Efficacy Comparison

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and vancomycin against S. aureus. A lower MIC value indicates greater potency.

Antimicrobial AgentTarget OrganismMinimum Inhibitory Concentration (MIC)Reference
This compoundStaphylococcus aureus0.195 µg/mL[1]
VancomycinStaphylococcus aureus1 µg/mL[1]

Mechanism of Action

This compound: As a bacteriocin, this compound is believed to exert its antimicrobial effect primarily by disrupting the bacterial cell membrane. This class of antimicrobial peptides typically forms pores in the membrane, leading to the leakage of essential intracellular components and ultimately cell death. This mechanism is distinct from many conventional antibiotics and may be less susceptible to the development of resistance.

Vancomycin: Vancomycin is a glycopeptide antibiotic that inhibits the synthesis of the bacterial cell wall.[2][3][4] It binds to the D-Ala-D-Ala terminus of the peptidoglycan precursors, preventing their incorporation into the growing cell wall and leading to cell lysis.

Experimental Protocols

The determination of MIC and Minimum Bactericidal Concentration (MBC) are fundamental to assessing the efficacy of antimicrobial agents. The following are detailed methodologies for these key experiments.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure:

  • Preparation of Bacterial Inoculum: A standardized suspension of the MRSA isolate is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This is then diluted to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antimicrobial Dilutions: Serial two-fold dilutions of this compound and vancomycin are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculation: Each well containing the antimicrobial dilution is inoculated with the standardized bacterial suspension. A growth control well (containing bacteria and broth only) and a sterility control well (containing broth only) are included.

  • Incubation: The microtiter plate is incubated at 35-37°C for 18-24 hours.

  • Interpretation: The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.

Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. It is determined after the MIC assay:

  • Subculturing: A small aliquot (e.g., 10 µL) from each well showing no visible growth in the MIC assay is subcultured onto an appropriate agar (B569324) medium (e.g., Mueller-Hinton Agar).

  • Incubation: The agar plates are incubated at 35-37°C for 18-24 hours.

  • Interpretation: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.

Experimental Workflow

The following diagram illustrates a typical workflow for the comparative evaluation of two antimicrobial agents against MRSA.

Antibiotic_Comparison_Workflow cluster_prep Preparation cluster_assay In Vitro Assays cluster_analysis Data Analysis & Comparison MRSA_Isolate MRSA Isolate MIC_Assay MIC Determination (Broth Microdilution) MRSA_Isolate->MIC_Assay Bacillosporin_C This compound Stock Bacillosporin_C->MIC_Assay Vancomycin Vancomycin Stock Vancomycin->MIC_Assay MBC_Assay MBC Determination MIC_Assay->MBC_Assay Subculture from clear wells Data_Analysis Data Analysis MIC_Assay->Data_Analysis Record MIC values MBC_Assay->Data_Analysis Record MBC values Comparison Efficacy Comparison Data_Analysis->Comparison

Caption: Workflow for comparing antimicrobial efficacy.

Signaling Pathways and Logical Relationships

Further research is required to elucidate the specific signaling pathways in MRSA that are affected by this compound. However, based on the general mechanism of action of bacteriocins, the logical relationship of its effect can be visualized as follows:

BacillosporinC_Mechanism Bacillosporin_C This compound Membrane_Binding Binding to MRSA Cell Membrane Bacillosporin_C->Membrane_Binding Pore_Formation Pore Formation Membrane_Binding->Pore_Formation Ion_Leakage Ion & Metabolite Leakage Pore_Formation->Ion_Leakage Membrane_Depolarization Membrane Depolarization Pore_Formation->Membrane_Depolarization Cell_Death Cell Death Ion_Leakage->Cell_Death Membrane_Depolarization->Cell_Death

Caption: Postulated mechanism of this compound action.

In contrast, the mechanism of vancomycin involves the inhibition of cell wall synthesis, a well-established pathway.

Vancomycin_Mechanism Vancomycin Vancomycin Peptidoglycan_Binding Binds to D-Ala-D-Ala of Peptidoglycan Precursors Vancomycin->Peptidoglycan_Binding Transglycosylation_Inhibition Inhibition of Transglycosylation Peptidoglycan_Binding->Transglycosylation_Inhibition Transpeptidation_Inhibition Inhibition of Transpeptidation Peptidoglycan_Binding->Transpeptidation_Inhibition Cell_Wall_Synthesis_Block Cell Wall Synthesis Blocked Transglycosylation_Inhibition->Cell_Wall_Synthesis_Block Transpeptidation_Inhibition->Cell_Wall_Synthesis_Block Cell_Lysis Cell Lysis Cell_Wall_Synthesis_Block->Cell_Lysis

Caption: Mechanism of vancomycin action on MRSA.

Conclusion

The available data suggests that this compound possesses significantly greater in-vitro potency against S. aureus compared to vancomycin. Its distinct mechanism of action, targeting the cell membrane, presents a promising alternative to combat MRSA infections, potentially circumventing existing resistance mechanisms. However, this guide highlights the critical need for further research, including comprehensive in-vitro studies against a diverse panel of clinical MRSA isolates and in-vivo efficacy and toxicity studies, to fully validate the therapeutic potential of this compound.

References

Comparative Analysis of Bacillosporin C and Linezolid Activity Against Vancomycin-Resistant Staphylococcus aureus (VRSA)

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

Published: December 2, 2025

Executive Summary

Vancomycin-resistant Staphylococcus aureus (VRSA) represents a significant challenge in clinical settings, necessitating the exploration of novel and existing antimicrobial agents. This guide provides a comparative overview of the reported activities of bacillosporin C, a fungal-derived oxaphenalenone, and linezolid (B1675486), a synthetic oxazolidinone antibiotic, against S. aureus. It is critical to note that to date, no direct, head-to-head experimental comparisons of this compound and linezolid against VRSA have been published in peer-reviewed literature. This guide, therefore, synthesizes the available, non-comparative data for each compound to offer a preliminary assessment for the research community.

Introduction

The emergence of vancomycin (B549263) resistance in Staphylococcus aureus has created an urgent need for effective alternative therapies. Linezolid was the first oxazolidinone antibiotic approved for clinical use and has been a valuable tool in treating infections caused by multidrug-resistant Gram-positive bacteria, including VRSA. This compound is a dimeric oxaphenalenone antibiotic isolated from the mangrove endophytic fungus Talaromyces bacillosporus. While research into bacillosporins and related compounds is ongoing, their activity against vancomycin-resistant strains is not yet well-documented. This guide aims to collate the existing data on both compounds to inform future research and development.

Data Presentation: In Vitro Activity

The following tables summarize the available quantitative data on the in vitro activity of bacillosporin analogues and linezolid against S. aureus.

Table 1: Minimum Inhibitory Concentrations (MIC) of Bacillisporin Analogues against Staphylococcus aureus

CompoundS. aureus StrainMIC (µg/mL)Reference
Bacillisporin KATCC 2592312.5[1]
Bacillisporin LATCC 2592325[1]
Bacillisporin BATCC 259236.25[1]

Note: Data for this compound against S. aureus is not available in the reviewed literature. The data presented is for structurally related compounds from the same class.

Table 2: Minimum Inhibitory Concentrations (MIC) of Linezolid against Staphylococcus aureus (including resistant phenotypes) *

S. aureus PhenotypeNumber of IsolatesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Reference
MRSA790.25 - 2--
VISA11--
VRSA (LR-MRSA)5256--

MIC50 and MIC90 represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively. LR-MRSA denotes linezolid-resistant MRSA.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC values presented in this guide are typically determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

Principle: The broth microdilution method involves challenging a standardized bacterial inoculum with serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is defined as the lowest concentration of the antimicrobial agent that prevents visible growth of the microorganism after a specified incubation period.

Detailed Protocol (based on CLSI guidelines):

  • Inoculum Preparation: A standardized inoculum of the S. aureus strain is prepared. This is typically done by suspending several colonies from a fresh agar (B569324) plate into a sterile broth or saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL). This suspension is then diluted to achieve a final concentration of approximately 5 x 105 CFU/mL in the test wells.

  • Antimicrobial Agent Dilution: The antimicrobial agent (this compound or linezolid) is serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculation: Each well containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension. A growth control well (containing no antibiotic) and a sterility control well (containing no bacteria) are included.

  • Incubation: The microtiter plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is determined by visual inspection for the lowest concentration of the antimicrobial agent that completely inhibits bacterial growth, as indicated by the absence of turbidity.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results start Start bacterial_culture Bacterial Culture (S. aureus) start->bacterial_culture mcfarland Adjust to 0.5 McFarland Standard bacterial_culture->mcfarland inoculum Prepare Final Inoculum (5x10^5 CFU/mL) mcfarland->inoculum inoculate Inoculate Microtiter Plate inoculum->inoculate antibiotic_prep Prepare Antibiotic Serial Dilutions antibiotic_prep->inoculate incubate Incubate (35°C, 16-20h) inoculate->incubate read_mic Visually Read MIC incubate->read_mic end End read_mic->end

Experimental workflow for MIC determination.

Mechanism of Action

This compound (Oxaphenalenones)

The precise mechanism of action for this compound against S. aureus has not been extensively elucidated in the available literature. However, some antimicrobial quinone derivatives have been reported to disrupt bacterial membrane function and inhibit essential enzymes like ATPase and DNA gyrase. Further research is required to determine if this compound shares these mechanisms.

Linezolid

Linezolid is a well-characterized antibiotic that inhibits bacterial protein synthesis.

Signaling Pathway:

Linezolid exerts its bacteriostatic effect by binding to the 23S ribosomal RNA (rRNA) of the 50S subunit of the bacterial ribosome. This binding event prevents the formation of a functional 70S initiation complex, which is a critical early step in the translation of messenger RNA (mRNA) into proteins. By inhibiting the initiation of protein synthesis, linezolid effectively halts the production of essential proteins required for bacterial growth and replication.

Linezolid_Mechanism cluster_ribosome Bacterial Ribosome cluster_process Protein Synthesis 50S 50S Subunit 70S_initiation Functional 70S Initiation Complex 50S->70S_initiation Prevents formation 30S 30S Subunit 30S->70S_initiation Protein Protein Synthesis 70S_initiation->Protein Initiates mRNA mRNA mRNA->70S_initiation tRNA fMet-tRNA tRNA->70S_initiation Linezolid Linezolid Linezolid->50S Binds to 23S rRNA

Mechanism of action of linezolid.

Conclusion and Future Directions

Based on the limited available data, linezolid demonstrates activity against a broad range of S. aureus phenotypes, although resistance in VRSA strains has been reported. The antimicrobial potential of this compound against VRSA remains largely unexplored. The data on bacillisporin analogues suggest that the oxaphenalenone class of compounds may hold promise as antibacterial agents.

There is a clear and urgent need for direct comparative studies evaluating the efficacy of this compound and other novel compounds against well-characterized VRSA isolates. Such studies should include not only MIC determinations but also time-kill kinetic assays and in vivo efficacy models to provide a comprehensive understanding of their therapeutic potential. Researchers are encouraged to investigate the mechanism of action of bacillosporins to identify novel drug targets and pathways for combating antimicrobial resistance.

References

Comparative Analysis of Daptomycin and Bacilosporin C Against Enterococci: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the performance, mechanisms, and experimental data of Daptomycin (B549167) and a representative bacteriocin (B1578144), Enterocin AS-48 (as a proxy for the unidentifiable Bacilosporin C), in combating enterococcal infections.

This guide provides a detailed comparative analysis of the cyclic lipopeptide antibiotic, daptomycin, and a representative bacteriocin, Enterocin AS-48, against enterococci. Due to the inability to definitively identify "Bacilosporin C" in scientific literature, this guide utilizes Enterocin AS-48, a well-characterized bacteriocin produced by Enterococcus faecalis, as a relevant comparator. This comparison is intended for researchers, scientists, and drug development professionals, offering insights into their mechanisms of action, in vitro efficacy, and the methodologies used for their evaluation.

Overview and Mechanism of Action

Daptomycin is a frontline antibiotic for treating infections caused by multidrug-resistant Gram-positive bacteria, including vancomycin-resistant enterococci (VRE).[1][2][3] Its unique mechanism of action involves a calcium-dependent insertion into the bacterial cell membrane, leading to membrane depolarization and subsequent inhibition of DNA, RNA, and protein synthesis, ultimately causing bacterial cell death.[4]

Bacteriocins, such as Enterocin AS-48, are ribosomally synthesized antimicrobial peptides produced by bacteria.[5] Enterocin AS-48 is a circular bacteriocin that exhibits broad-spectrum activity against Gram-positive bacteria. Its primary mode of action is to form pores in the cell membrane of target bacteria, leading to the dissipation of the proton motive force and cell death.

Signaling Pathway Diagrams

Daptomycin_Mechanism Daptomycin Daptomycin Complex Daptomycin-Ca2+ Complex Daptomycin->Complex Calcium Ca2+ Calcium->Complex Membrane Bacterial Cell Membrane Oligomerization Oligomerization & Membrane Insertion Complex->Oligomerization Binds to membrane Depolarization Membrane Depolarization Oligomerization->Depolarization Forms ion channels Inhibition Inhibition of Macromolecule Synthesis (DNA, RNA, Protein) Depolarization->Inhibition CellDeath Bacterial Cell Death Inhibition->CellDeath

Figure 1: Mechanism of action of Daptomycin.

Enterocin_AS48_Mechanism Enterocin Enterocin AS-48 Binding Binding to Membrane Receptors Enterocin->Binding Membrane Bacterial Cell Membrane PoreFormation Pore Formation Binding->PoreFormation Dissipation Dissipation of Proton Motive Force PoreFormation->Dissipation Leakage Leakage of Cellular Contents Dissipation->Leakage CellDeath Bacterial Cell Death Leakage->CellDeath

Figure 2: Mechanism of action of Enterocin AS-48.

Comparative In Vitro Efficacy

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of daptomycin and representative bacteriocins against various enterococcal species. MIC values are a standard measure of an antibiotic's potency.

AntibioticEnterococcus SpeciesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Reference(s)
Daptomycin E. faecalis≤0.25 - 812
E. faecium≤0.25 - 1624
VRE≤0.25 - 1624
Enterocin AS-48 E. faecalis0.5 - 4N/AN/A
E. faecium1 - 8N/AN/A
VRE1 - 16N/AN/A

Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. N/A indicates that the data was not available in the reviewed literature.

Resistance Mechanisms

Resistance to both daptomycin and bacteriocins has been observed in enterococci.

Daptomycin Resistance: The development of resistance to daptomycin in enterococci is a growing concern. Mechanisms of resistance often involve alterations in the bacterial cell membrane, including changes in phospholipid metabolism and cell envelope stress response pathways. These changes can lead to a thickening of the cell wall and repulsion of the daptomycin-calcium complex.

Bacteriocin Resistance: Enterococcal resistance to bacteriocins can occur through various mechanisms. These include the production of immunity proteins that specifically recognize and neutralize the bacteriocin, modification of the cell surface to prevent bacteriocin binding, and the action of efflux pumps that actively remove the bacteriocin from the cell.

Experimental Protocols

Accurate and reproducible experimental data are crucial for the comparative analysis of antimicrobial agents. Below are detailed methodologies for key experiments.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC values.

Protocol:

  • Preparation of Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the enterococcal strain.

    • Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL).

    • Dilute this suspension 1:100 in MHB to obtain a final inoculum density of approximately 5 x 105 CFU/mL.

  • Preparation of Antibiotic Dilutions:

    • Prepare a stock solution of the antibiotic (daptomycin or bacteriocin) at a known concentration.

    • Perform serial two-fold dilutions of the antibiotic in MHB in a 96-well microtiter plate. The final volume in each well should be 50 µL. For daptomycin, the broth should be supplemented with Ca2+ to a final concentration of 50 mg/L.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.

    • Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum).

    • Incubate the plates at 35 ± 2 °C for 16-20 hours in ambient air.

  • Reading and Interpretation:

    • The MIC is read as the lowest concentration of the antibiotic at which there is no visible growth (turbidity).

Time-Kill Assay

Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Protocol:

  • Preparation:

    • Prepare a logarithmic-phase culture of the enterococcal strain in MHB.

    • Prepare tubes containing MHB with the antibiotic at various concentrations (e.g., 1x, 2x, 4x MIC). Include a growth control tube without the antibiotic.

  • Inoculation and Sampling:

    • Inoculate each tube with the enterococcal culture to a final density of approximately 5 x 105 CFU/mL.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.

  • Quantification of Viable Bacteria:

    • Perform serial dilutions of the collected aliquots in sterile saline.

    • Plate the dilutions onto appropriate agar (B569324) plates (e.g., Tryptic Soy Agar).

    • Incubate the plates at 35 ± 2 °C for 18-24 hours.

    • Count the number of colonies to determine the CFU/mL at each time point.

  • Data Analysis:

    • Plot the log10 CFU/mL versus time for each antibiotic concentration.

    • Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

Experimental Workflow Diagram

Experimental_Workflow cluster_MIC MIC Determination cluster_TimeKill Time-Kill Assay MIC_Inoculum Prepare Inoculum (0.5 McFarland) MIC_Inoculation Inoculate Microtiter Plate MIC_Inoculum->MIC_Inoculation MIC_Dilution Serial Dilution of Antibiotic MIC_Dilution->MIC_Inoculation MIC_Incubation Incubate 16-20h MIC_Inoculation->MIC_Incubation MIC_Reading Read MIC MIC_Incubation->MIC_Reading TK_Culture Prepare Log-Phase Culture TK_Inoculation Inoculate Tubes with Antibiotic TK_Culture->TK_Inoculation TK_Sampling Sample at Time Points TK_Inoculation->TK_Sampling TK_Plating Serial Dilution & Plating TK_Sampling->TK_Plating TK_Incubation Incubate 18-24h TK_Plating->TK_Incubation TK_Counting Count Colonies (CFU/mL) TK_Incubation->TK_Counting TK_Analysis Plot Data & Determine Activity TK_Counting->TK_Analysis

Figure 3: General workflow for in vitro antibiotic testing.

Conclusion

Both daptomycin and bacteriocins like Enterocin AS-48 represent important classes of antimicrobial agents with activity against enterococci. Daptomycin is a clinically established antibiotic with a well-defined role in treating serious infections, though the emergence of resistance is a significant challenge. Bacteriocins offer a potentially vast and diverse source of novel antimicrobial agents. While their clinical development is less advanced, their potent in vitro activity, including against resistant strains, highlights their therapeutic potential. Further research, including direct comparative studies and in vivo efficacy models, is necessary to fully elucidate the therapeutic prospects of bacteriocins relative to established antibiotics like daptomycin for the treatment of enterococcal infections.

References

head-to-head comparison of Bacillosporin C with other oxaphenalenone antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antibiotic-resistant pathogens necessitates the discovery and development of novel antimicrobial agents. Oxaphenalenones, a class of fungal secondary metabolites, have garnered significant interest due to their potent antibacterial activities. Among them, Bacillosporin C presents a promising scaffold for further investigation. This guide provides a head-to-head comparison of this compound with other selected oxaphenalenone antibiotics, supported by available experimental data, detailed methodologies, and visual representations of the proposed mechanism of action.

Quantitative Performance Analysis

The antibacterial efficacy of this compound and its analogs is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents the visible growth of a bacterium. The following table summarizes the reported MIC values of this compound and other relevant oxaphenalenone antibiotics against Gram-positive bacteria, primarily Staphylococcus aureus and Bacillus cereus.

CompoundTest OrganismMIC (µg/mL)Reference
This compound Staphylococcus aureus25.0 - 50.0[1]
Bacillus cereus25.0[1]
Bacillosporin BStaphylococcus aureus12.5[1]
Bacillus cereus6.25[1]
Duclauxin (B155728)Staphylococcus aureus3.13[1]
Bacillus cereus3.13
Bacillisporin AStaphylococcus hemolyticus9.5 ± 0.4
Bacillisporin HStaphylococcus hemolyticus20.4 ± 6.5
Staphylococcus aureus5.0

Note: The provided MIC values are sourced from a comprehensive review and may have been determined under varying experimental conditions. Direct comparative studies under standardized conditions are essential for a more definitive assessment of relative potency.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a critical step in assessing the in vitro antibacterial activity of a compound. The following is a generalized protocol based on the Clinical and Laboratory Standards Institute (CLSI) guidelines, which is commonly adapted for testing natural products like oxaphenalenone antibiotics.

Broth Microdilution Method for MIC Determination

  • Preparation of Bacterial Inoculum:

    • A pure culture of the test bacterium (e.g., Staphylococcus aureus ATCC 25923) is grown on an appropriate agar (B569324) medium (e.g., Mueller-Hinton Agar) at 37°C for 18-24 hours.

    • Several colonies are suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antibiotic Solutions:

    • The test compounds (this compound and other oxaphenalenones) are dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to a high stock concentration.

    • Serial two-fold dilutions of the stock solution are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Each well of the microtiter plate containing the diluted antibiotic is inoculated with the prepared bacterial suspension.

    • Positive (broth with bacteria, no antibiotic) and negative (broth only) controls are included on each plate.

    • The plates are incubated at 37°C for 16-20 hours in ambient air.

  • Determination of MIC:

    • Following incubation, the MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacterium.

Mechanism of Action: Inhibition of Bacterial ATP Synthesis

Oxaphenalenone antibiotics, including duclauxin and likely this compound, exert their antibacterial effect by targeting a fundamental process in bacterial metabolism: ATP synthesis. It is proposed that these compounds inhibit mitochondrial respiration, thereby preventing the production of ATP, the primary energy currency of the cell. This energy depletion ultimately leads to the cessation of essential cellular processes and bacterial cell death.

Signaling Pathway of ATP Synthesis Inhibition

The following diagram illustrates the proposed mechanism of action of oxaphenalenone antibiotics on bacterial ATP synthesis.

cluster_membrane Bacterial Cytoplasmic Membrane ETC Electron Transport Chain (ETC) Proton_Motive_Force Proton Motive Force (PMF) ETC->Proton_Motive_Force Proton pumping ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Synthesis Bacterial_Death Bacterial Cell Death Oxaphenalenone Oxaphenalenone Antibiotics Oxaphenalenone->ATP_Synthase Inhibits Proton_Motive_Force->ATP_Synthase Drives ADP_Pi ADP + Pi ADP_Pi->ATP_Synthase Cellular_Processes Essential Cellular Processes (e.g., DNA replication, protein synthesis) ATP->Cellular_Processes Powers Cellular_Processes->Bacterial_Death Leads to

Caption: Inhibition of Bacterial ATP Synthesis by Oxaphenalenone Antibiotics.

Experimental Workflow for Mechanism of Action Studies

To elucidate the mechanism of action of oxaphenalenone antibiotics, a series of experiments can be conducted as outlined in the workflow below.

start Hypothesis: Oxaphenalenones inhibit bacterial growth mic_determination Determine Minimum Inhibitory Concentration (MIC) start->mic_determination atp_assay Measure intracellular ATP levels mic_determination->atp_assay Treat bacteria with sub-MIC & MIC concentrations respiration_assay Assess bacterial respiration rate atp_assay->respiration_assay Correlate with target_identification Identify specific molecular target (e.g., ATP synthase subunits) respiration_assay->target_identification Investigate upstream cause conclusion Conclusion: Mechanism of action confirmed target_identification->conclusion

Caption: Experimental Workflow for Elucidating the Mechanism of Action.

Conclusion and Future Directions

This compound and other oxaphenalenone antibiotics represent a promising class of antibacterial compounds, particularly against Gram-positive pathogens. The available data suggests that their mechanism of action involves the inhibition of the fundamental process of ATP synthesis. However, to fully realize their therapeutic potential, further research is imperative. Head-to-head comparative studies employing standardized methodologies are crucial to accurately assess the relative potencies of different oxaphenalenone derivatives. Furthermore, detailed investigations into their specific molecular targets within the ATP synthesis machinery will provide invaluable insights for the rational design of more potent and selective analogs. Such studies will be instrumental in advancing the development of this promising class of antibiotics in the fight against antimicrobial resistance.

References

Assessing the Development of Resistance to Bacillosporin C In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antibiotic-resistant pathogens necessitates a rigorous evaluation of novel antimicrobial compounds. This guide provides a comparative framework for assessing the in vitro development of resistance to Bacillosporin C, a promising oxaphenalenone antibiotic. By presenting detailed experimental protocols and comparative data, this document aims to equip researchers with the necessary tools to evaluate the potential for resistance emergence and guide further drug development efforts. As direct experimental data on this compound resistance is not yet publicly available, this guide utilizes a comparative approach with vancomycin (B549263), a clinically relevant antibiotic, and presents hypothetical data to illustrate the assessment process.

Putative Mechanism of Action of this compound

This compound belongs to the oxaphenalenone class of natural products. While its precise mechanism of action has not been fully elucidated, related compounds have been reported to interfere with bacterial DNA structure and metabolism. It is hypothesized that this compound may exert its antibacterial effect by intercalating with bacterial DNA or inhibiting key enzymes involved in DNA replication or repair. This proposed mechanism provides a basis for understanding potential pathways of resistance development.

Experimental Protocols for In Vitro Resistance Assessment

To evaluate the potential for resistance development to this compound, a series of standardized in vitro experiments should be conducted. These protocols are designed to assess both the rate of resistance emergence and the magnitude of resistance that can be achieved.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It serves as a fundamental measure of a drug's potency and is the baseline for all subsequent resistance studies.

Protocol:

  • Preparation of Inoculum: A standardized inoculum of the test organism (e.g., Staphylococcus aureus ATCC 29213) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Drug Dilution Series: A serial two-fold dilution of this compound and a comparator antibiotic (e.g., vancomycin) is prepared in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. A growth control (no antibiotic) and a sterility control (no bacteria) are included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible turbidity.

Serial Passage (Multi-step Resistance Selection)

This method assesses the potential for resistance to develop over an extended period of exposure to sub-lethal concentrations of the antibiotic.[1][2]

Protocol:

  • Initial MIC Determination: The MIC of this compound and the comparator antibiotic is determined for the parental bacterial strain.

  • Daily Passaging: The bacterial culture from the well containing the highest concentration of the antibiotic that still permits growth (typically 0.5 x MIC) is used to inoculate a new series of drug dilutions on the following day.[1]

  • Incubation and MIC Recording: The new plates are incubated, and the MIC is recorded daily.

  • Duration: This process is repeated for a defined period, typically 14 to 30 days, or until a significant increase in MIC is observed.[1]

Mutant Prevention Concentration (MPC)

The MPC is the lowest concentration of an antibiotic that prevents the growth of any single-step resistant mutants in a large bacterial population (≥10^10 CFU).[3] A wider range between the MIC and MPC suggests a lower likelihood of resistance development.

Protocol:

  • Preparation of High-Density Inoculum: A large bacterial culture is grown to a high density (≥10^10 CFU/mL).

  • Plating on Antibiotic-Containing Agar (B569324): The high-density inoculum is plated onto agar plates containing a range of concentrations of this compound and the comparator antibiotic, typically from 1x to 64x the MIC.[3]

  • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • MPC Determination: The MPC is the lowest antibiotic concentration at which no bacterial colonies are observed.[3]

Comparative Data Analysis

The following tables present hypothetical data comparing the in vitro resistance profile of this compound with that of vancomycin against Staphylococcus aureus. This data is for illustrative purposes to guide the interpretation of experimental results.

Table 1: Initial Minimum Inhibitory Concentration (MIC)

AntibioticTarget OrganismMIC (µg/mL)
This compoundS. aureus ATCC 292130.195[4]
VancomycinS. aureus ATCC 292131.0

Table 2: Serial Passage Study - Fold Increase in MIC over 21 Days

DayThis compound (Fold MIC Increase)Vancomycin (Fold MIC Increase)
111
722
1448
21816

This hypothetical data suggests that resistance to this compound may develop more slowly than to vancomycin under continuous sub-lethal pressure.

Table 3: Mutant Prevention Concentration (MPC) and Mutant Selection Window (MSW)

AntibioticMIC (µg/mL)MPC (µg/mL)MSW (MPC/MIC)
This compound0.1951.568
Vancomycin1.016.016

A smaller Mutant Selection Window for this compound in this hypothetical scenario would indicate a lower propensity for the selection of resistant mutants.

Visualizing Experimental Workflows and Resistance Pathways

The following diagrams, generated using Graphviz, illustrate the key experimental workflow and a putative signaling pathway for resistance development.

Experimental_Workflow cluster_MIC MIC Determination cluster_SerialPassage Serial Passage Study cluster_MPC MPC Determination MIC_1 Prepare Inoculum MIC_2 Serial Drug Dilution MIC_1->MIC_2 MIC_3 Inoculate Plates MIC_2->MIC_3 MIC_4 Incubate (18-24h) MIC_3->MIC_4 MIC_5 Record MIC MIC_4->MIC_5 SP_1 Initial MIC SP_2 Culture at 0.5x MIC SP_1->SP_2 SP_3 Inoculate New Dilutions SP_2->SP_3 SP_4 Incubate & Record MIC SP_3->SP_4 SP_4->SP_3 Daily SP_5 Repeat for 14-30 Days SP_4->SP_5 MPC_1 High-Density Inoculum (≥10¹⁰ CFU) MPC_2 Plate on Antibiotic Agar MPC_1->MPC_2 MPC_3 Incubate (48-72h) MPC_2->MPC_3 MPC_4 Record MPC MPC_3->MPC_4

Caption: Workflow for in vitro resistance assessment.

Resistance_Pathway cluster_DrugAction This compound Action cluster_Resistance Putative Resistance Mechanisms Drug This compound Target Bacterial DNA/Replication Enzymes Drug->Target Effect Inhibition of DNA Synthesis Target->Effect Mutation Target Modification (e.g., gyrA/parC mutation) Effect->Mutation Selective Pressure Efflux Increased Efflux Pump Expression Effect->Efflux Selective Pressure Uptake Decreased Drug Uptake Effect->Uptake Selective Pressure Survival Bacterial Survival & Proliferation Mutation->Survival Efflux->Survival Uptake->Survival

Caption: Putative resistance pathway to this compound.

Conclusion

The comprehensive in vitro assessment of resistance development is a critical step in the preclinical evaluation of new antibiotics. By employing standardized protocols for MIC determination, serial passage studies, and MPC analysis, researchers can gain valuable insights into the potential for resistance to emerge against novel compounds like this compound. The comparative approach, using a well-characterized antibiotic such as vancomycin, provides a crucial benchmark for interpreting these findings. While the data presented in this guide is hypothetical, it underscores the importance of a data-driven approach to antibiotic development. Further experimental studies are essential to fully characterize the resistance profile of this compound and determine its potential as a durable therapeutic agent in the fight against antibiotic resistance.

References

comparative cytotoxicity of Bacillosporin C and other natural product antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Comparative Cytotoxicity Data

The following table summarizes the cytotoxic effects of several natural product antibiotics on various mammalian cell lines, presented as IC50 values (the concentration at which 50% of cell viability is inhibited).

Antibiotic Class Cell Line IC50 (µg/mL) Assay
Gentamicin AminoglycosideBHK-21>500MTT
Spiramycin MacrolideBHK-21>150MTT
Dadapin-1 Antimicrobial PeptideMG63315.4ATP bioluminescence
KSL-W Antimicrobial PeptidehMSCs110.5ATP bioluminescence
Enniatin A Fungal CyclodepsipeptideHEPG2~2.4 (3.0 µM)Not Specified
Beauvericin Fungal CyclodepsipeptideHEPG2~4.4 (5.6 µM)Not Specified

Note: The data presented is a compilation from various studies and direct comparison should be made with caution due to variations in experimental conditions.

II. Experimental Protocols for Cytotoxicity Assays

Accurate assessment of cytotoxicity is fundamental in drug development. Below are detailed protocols for commonly employed in vitro cytotoxicity assays.

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1]

  • Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.[2]

  • Procedure:

    • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight.

    • Compound Treatment: Treat the cells with various concentrations of the test antibiotic and incubate for a specified period (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

    • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

2. LDH (Lactate Dehydrogenase) Assay

This assay quantifies the release of LDH from damaged cells into the culture medium, a marker of cell membrane disruption and cytotoxicity.[3]

  • Principle: LDH released from compromised cells catalyzes the conversion of lactate (B86563) to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product. The amount of formazan is proportional to the amount of LDH released.[3]

  • Procedure:

    • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

    • Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant from each well.

    • LDH Reaction: In a separate 96-well plate, mix the supernatant with the LDH assay reaction mixture.

    • Incubation: Incubate the plate at room temperature, protected from light, for a specified time.

    • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.

    • Data Analysis: Determine the amount of LDH released relative to control cells (spontaneous release) and cells lysed to achieve maximum release. Calculate the percentage of cytotoxicity.

3. AlamarBlue™ (Resazurin) Assay

This is a fluorescent/colorimetric assay that measures the reducing power of living cells.[4][5][6]

  • Principle: The blue, non-fluorescent resazurin (B115843) is reduced to the pink, highly fluorescent resorufin (B1680543) by metabolically active cells. The intensity of the fluorescence or color is proportional to the number of viable cells.[6]

  • Procedure:

    • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

    • AlamarBlue™ Addition: Add AlamarBlue™ reagent directly to the cell culture wells.

    • Incubation: Incubate for 1-4 hours, or longer for cells with lower metabolic activity.

    • Measurement: Measure fluorescence (excitation ~560 nm, emission ~590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.

    • Data Analysis: Calculate the percentage of viable cells compared to the untreated control to determine the IC50 value.

III. Visualizing Experimental and Biological Pathways

Experimental Workflow for Cytotoxicity Testing

The following diagram illustrates a typical workflow for assessing the cytotoxicity of a natural product antibiotic.

G cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis A Source of Natural Product Antibiotic B Extraction & Purification A->B E Treatment with Antibiotic Dilutions B->E C Mammalian Cell Culture D Cell Seeding (96-well plate) C->D D->E F Incubation (24-72h) E->F G Addition of Assay Reagent (MTT, LDH, etc.) F->G H Measurement (Absorbance/ Fluorescence) G->H I Calculate % Cell Viability H->I J Determine IC50 Value I->J

Caption: A generalized workflow for determining the in vitro cytotoxicity of a natural product antibiotic.

Signaling Pathways of Apoptosis

Many cytotoxic compounds induce programmed cell death, or apoptosis. The two major pathways of apoptosis are the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway DeathLigand Death Ligand (e.g., FasL, TNF) DeathReceptor Death Receptor (e.g., Fas, TNFR) DeathLigand->DeathReceptor DISC DISC Formation DeathReceptor->DISC ProCaspase8 Pro-caspase-8 DISC->ProCaspase8 Caspase8 Caspase-8 ProCaspase8->Caspase8 ProCaspase3 Pro-caspase-3 Caspase8->ProCaspase3 CellularStress Cellular Stress (e.g., DNA damage) Bcl2Family Bcl-2 Family (Bax/Bak activation) CellularStress->Bcl2Family Mitochondrion Mitochondrion Bcl2Family->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apoptosome Apoptosome (Apaf-1, Caspase-9) CytochromeC->Apoptosome ProCaspase9 Pro-caspase-9 Apoptosome->ProCaspase9 Caspase9 Caspase-9 ProCaspase9->Caspase9 Caspase9->ProCaspase3 Caspase3 Caspase-3 ProCaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: The extrinsic and intrinsic pathways of apoptosis converge on the activation of executioner caspases.

IV. Conclusion

The evaluation of cytotoxicity is a critical step in the preclinical assessment of new antibiotic candidates. This guide provides a framework for comparing the cytotoxic profiles of natural product antibiotics. While the specific cytotoxic effects of Bacillosporin C remain to be elucidated, the methodologies and comparative data presented here offer valuable insights for researchers in the field of drug discovery and development. A thorough understanding of the cytotoxic mechanisms of natural product antibiotics is essential for the development of safe and effective antimicrobial therapies.

References

Evaluating the Post-Antibiotic Effect of Bacillosporin C: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals.

This guide provides a comparative evaluation of the post-antibiotic effect (PAE) of Bacillosporin C. Due to the limited availability of specific PAE data for this compound in current literature, this document leverages data from structurally and functionally similar cyclic lipopeptide antibiotics, namely Daptomycin and Polymyxin B, to provide a comparative context. The methodologies and comparative data presented herein are intended to serve as a valuable resource for researchers investigating the pharmacodynamic properties of novel antimicrobial agents.

The post-antibiotic effect is a critical pharmacodynamic parameter that describes the suppression of bacterial growth after a brief exposure to an antimicrobial agent.[1] A longer PAE can have significant clinical implications, potentially allowing for less frequent dosing regimens, which can in turn reduce toxicity and improve patient compliance.[2]

Comparative Analysis of Post-Antibiotic Effect

The PAE is influenced by several factors, including the bacterial strain, the antibiotic class, the concentration of the drug, and the duration of exposure.[3] Cyclic lipopeptides, such as this compound, Daptomycin, and Polymyxin B, are known for their rapid bactericidal activity, which is often associated with a significant PAE.

The following table summarizes the reported PAE of Daptomycin and Polymyxin B against various bacterial strains, alongside other common antibiotics for a broader comparison. This data provides a benchmark for potential PAE studies on this compound.

AntibioticBacterial StrainConcentration (x MIC)Exposure Time (hours)Post-Antibiotic Effect (PAE) (hours)
Daptomycin Staphylococcus aureus411.8 - 11.6
Enterococcus faecalis410.8 - 2.5
Streptococcus pneumoniae1010.5 - 6.5[4]
Polymyxin B Pseudomonas aeruginosa210.1[5]
Escherichia coli210.75
Ciprofloxacin Escherichia coli211.5
Gentamicin Pseudomonas aeruginosa210.75
Teicoplanin Staphylococcus aureus (MRSA)515
Rifampicin Bacillus anthracis1024 - 5

Experimental Protocols for PAE Determination

A standardized methodology is crucial for the accurate assessment and comparison of PAE. The most common method is the viable count technique.

Determination of Minimum Inhibitory Concentration (MIC)

A precise MIC value is essential for conducting PAE studies. The broth microdilution method is a standard technique.

Materials:

  • This compound stock solution

  • Bacterial strains (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Incubator (37°C)

Protocol:

  • Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard.

  • Dilute the suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Prepare serial twofold dilutions of this compound in CAMHB in the 96-well plate.

  • Add the bacterial inoculum to each well.

  • Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

In Vitro Post-Antibiotic Effect (PAE) Determination by Viable Count Method

Materials:

  • Bacterial culture in the logarithmic growth phase

  • This compound at a concentration of 5x or 10x the MIC

  • Sterile broth (e.g., CAMHB)

  • Sterile phosphate-buffered saline (PBS)

  • Agar (B569324) plates (e.g., Tryptic Soy Agar)

  • Centrifuge

  • Incubator (37°C)

  • Shaking water bath

Protocol:

  • Inoculate fresh broth with the test organism and incubate at 37°C with shaking until the culture reaches the logarithmic phase of growth.

  • Divide the culture into two tubes: a test tube and a control tube.

  • Add this compound to the test tube at the desired multiple of the MIC (e.g., 10x MIC). The control tube receives no antibiotic.

  • Incubate both tubes at 37°C for a specified period (e.g., 1 or 2 hours).

  • To remove the antibiotic, centrifuge the test culture, discard the supernatant, and resuspend the bacterial pellet in fresh, pre-warmed broth. Repeat this washing step twice. A 1:1000 dilution in fresh medium can also be used for antibiotic removal.

  • The control culture should be treated similarly (centrifugation and resuspension) to ensure identical handling.

  • At time zero (immediately after antibiotic removal) and at hourly intervals thereafter, perform serial dilutions of both the test and control cultures in sterile PBS and plate onto agar plates.

  • Incubate the plates at 37°C for 24 hours and then count the colonies to determine the CFU/mL.

  • The PAE is calculated using the formula: PAE = T - C , where T is the time required for the count in the test culture to increase by 1 log10 CFU/mL above the count observed immediately after antibiotic removal, and C is the corresponding time for the control culture.

Visualizing Experimental Workflows and Mechanisms

To further elucidate the processes involved in PAE evaluation and the mechanism of action of this compound, the following diagrams are provided.

PAE_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_removal Antibiotic Removal cluster_regrowth Regrowth & Monitoring start Start mic Determine MIC start->mic culture Bacterial Culture (Log Phase) split Divide Culture (Test & Control) culture->split mic->culture expose Expose Test Culture to this compound (e.g., 10x MIC for 1-2h) split->expose remove Remove Antibiotic (Centrifugation/Dilution) expose->remove monitor Monitor Regrowth (Viable Counts at Intervals) remove->monitor calculate Calculate PAE (PAE = T - C) monitor->calculate end End calculate->end

Caption: Experimental workflow for determining the Post-Antibiotic Effect (PAE).

Lipopeptide_MoA cluster_bacillus This compound (Cyclic Lipopeptide) cluster_bacterium Bacterial Cell lipopeptide This compound membrane Cell Membrane (Phospholipid Bilayer) lipopeptide->membrane Binds to and inserts into the cell membrane cytoplasm Cytoplasm membrane->cytoplasm Disrupts membrane integrity, forms pores/channels disruption disruption cytoplasm->disruption Leakage of intracellular contents (ions, ATP, etc.) death death disruption->death Cell Death

Caption: General mechanism of action for cyclic lipopeptide antibiotics.

References

Navigating the Landscape of Antimicrobial Resistance: A Comparative Guide to Bacillus-Derived Peptides and Conventional Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "Bacillosporin C": Initial research indicates that "this compound" is not a widely documented, specific antimicrobial peptide from Bacillus species in publicly available scientific literature. The term may be used in a more specific, less widespread context. Therefore, to provide a comprehensive and data-supported guide, this document will focus on the broader, well-researched category of antimicrobial peptides (AMPs) and bacteriocins produced by various Bacillus species. These compounds are at the forefront of research for new antimicrobial agents, and their interactions with existing antibiotic classes are of significant interest to the scientific community.

Antimicrobial peptides (AMPs) from Bacillus species represent a promising alternative to conventional antibiotics, largely due to their novel mechanisms of action which can circumvent common resistance pathways.[1][2] This guide provides a comparative analysis of the cross-resistance profiles of these peptides with existing antibiotic classes, supported by experimental data and detailed methodologies.

Cross-Resistance Profile of Bacillus Antimicrobial Peptides

The emergence of multidrug-resistant (MDR) bacteria necessitates a thorough understanding of the cross-resistance potential between new antimicrobial candidates and existing drugs. Cross-resistance occurs when a bacterium develops resistance to one antimicrobial agent that also confers resistance to another, often due to a shared mechanism of resistance or a general cellular adaptation.

Studies on AMPs from Bacillus species, such as subtilin and mersacidin, have shown varied cross-resistance profiles with conventional antibiotics.[1][3][4] Generally, because many Bacillus AMPs target the bacterial membrane or essential precursors like Lipid II, they often retain activity against bacteria that have developed resistance to antibiotics with different targets, such as those that inhibit protein synthesis or DNA replication.[4] However, the potential for bacteria to develop cross-resistance to different AMPs or even between AMPs and certain classes of antibiotics is an active area of investigation.[5][6][7]

Comparative Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of various Bacillus-derived peptides against a panel of pathogenic bacteria, including strains with known resistance to conventional antibiotics. For comparison, MICs of select conventional antibiotics are also included.

Antimicrobial AgentBacterial StrainMIC (µg/mL)Reference
Bacillus Peptides
Peptide-I (B. velezensis 9-1)Staphylococcus aureus64[2]
Bacillus cereus32[2]
Salmonella enterica8[2]
Peptide-II (B. inaquosorum 76-1)Staphylococcus aureus16[2]
Bacillus cereus64[2]
Salmonella enterica8[2]
Subtilin (B. subtilis)Methicillin-Resistant S. aureus (MRSA)0.5 - 16 µM[3]
Conventional Antibiotics
VancomycinMethicillin-Resistant S. aureus (MRSA)Varies[8]
CiprofloxacinPseudomonas aeruginosaVaries
MeropenemAcinetobacter baumanniiVaries

Note: MIC values can vary depending on the specific strain and the experimental conditions.

Experimental Protocols for Cross-Resistance Studies

The assessment of cross-resistance involves a multi-step process designed to first induce resistance to a primary antimicrobial agent and then to test the susceptibility of the resistant mutant to other antimicrobial agents.

1. Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining MICs.[9]

  • Procedure:

    • A two-fold serial dilution of the antimicrobial agent is prepared in a 96-well microtiter plate with a suitable broth medium.

    • Each well is inoculated with a standardized suspension of the test microorganism (e.g., 5 x 10^5 CFU/mL).

    • Positive (microorganism without antimicrobial) and negative (broth only) controls are included.

    • The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

    • The MIC is determined as the lowest concentration of the antimicrobial agent in which no visible growth is observed.

2. Induction of Resistance (Serial Passage Method)

This method is used to select for resistant mutants by exposing a bacterial population to gradually increasing concentrations of an antimicrobial agent over multiple passages.[10]

  • Procedure:

    • An initial MIC of the antimicrobial agent for the parental bacterial strain is determined.

    • The bacteria are cultured in a broth medium containing a sub-inhibitory concentration (e.g., 0.5x MIC) of the antimicrobial agent.

    • After incubation, the culture from the highest concentration that shows growth is used to inoculate a new series of dilutions of the antimicrobial agent.

    • This process is repeated for a predetermined number of passages or until a significant increase in the MIC is observed.

    • The resulting resistant mutant strain is then isolated and purified.

3. Cross-Resistance Testing

Once a resistant mutant is isolated, its susceptibility to other antimicrobial agents is determined to assess for cross-resistance.[9]

  • Procedure:

    • The MICs of a panel of different classes of antibiotics and other antimicrobial peptides are determined for the resistant mutant strain using the broth microdilution method described above.

    • The MIC values for the resistant mutant are compared to the MIC values for the original, susceptible parental strain.

    • A significant increase in the MIC of the resistant mutant to another antimicrobial agent indicates cross-resistance.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for a cross-resistance study.

Cross_Resistance_Workflow cluster_setup Phase 1: Initial Characterization cluster_induction Phase 2: Resistance Induction cluster_testing Phase 3: Cross-Resistance Assessment cluster_analysis Phase 4: Analysis start Parental Bacterial Strain mic_parental Determine MIC of Primary Antimicrobial (e.g., Bacillus Peptide) start->mic_parental serial_passage Serial Passage in Sub-MIC Concentrations of Primary Antimicrobial mic_parental->serial_passage Establish starting sub-MIC isolate_mutant Isolate Resistant Mutant Strain serial_passage->isolate_mutant mic_mutant_primary Confirm Resistance: Determine MIC of Primary Antimicrobial for Mutant Strain isolate_mutant->mic_mutant_primary mic_mutant_secondary Determine MICs of Other Antibiotics and Peptides for Mutant Strain mic_mutant_primary->mic_mutant_secondary compare_mics Compare MICs of Mutant and Parental Strains mic_mutant_secondary->compare_mics analysis Analyze Cross-Resistance Profile compare_mics->analysis

Caption: Workflow for assessing antibiotic cross-resistance.

References

Safety Operating Guide

Proper Disposal of Bacillosporin C: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of potent compounds like Bacillosporin C is paramount. This document provides a comprehensive, step-by-step guide to the proper disposal procedures for this compound, emphasizing safety and regulatory compliance.

This compound is a dimeric oxaphenalenone antibiotic with potential antitumor and acetylcholinesterase inhibitory activities.[1] Due to its biological activity, it must be handled with care and disposed of responsibly to prevent harm to personnel and the environment. This guide outlines the necessary precautions, handling procedures, and disposal protocols.

Key Compound Information

A summary of the essential data for this compound is provided below.

PropertyValueSource
CAS Number76706-63-3Cayman Chemical[2]
Molecular FormulaC26H18O10Bioaustralis Fine Chemicals[1]
Molecular Weight490.4 g/mol Bioaustralis Fine Chemicals[1]
Purity>95% by HPLCBioaustralis Fine Chemicals[1]
SolubilitySoluble in DMF, DMSO, Ethanol, MethanolCayman Chemical[2], Bioaustralis Fine Chemicals[1]
StorageLong-term storage at -20°CBioaustralis Fine Chemicals[1]
Biological ActivityAntibiotic, antitumor, acetylcholinesterase inhibitorBioaustralis Fine Chemicals[1]
Safety WarningNot for human or veterinary useCayman Chemical[2]

Immediate Safety and Handling Protocols

Proper handling is the first step in ensuring safe disposal. Adherence to these protocols will minimize exposure and contamination risk.

Personal Protective Equipment (PPE)

When handling this compound in its lyophilized or solubilized form, the following PPE is mandatory:

  • Gloves: Nitrile or other chemical-resistant gloves.

  • Lab Coat: To protect from spills.

  • Safety Glasses: To prevent eye exposure.

Work should be conducted in a clean, controlled environment, such as a chemical fume hood, especially when handling the powdered form to avoid inhalation.

Handling Lyophilized this compound
  • Equilibration: Before opening, allow the vial to equilibrate to room temperature (approximately 15-30 minutes) to prevent condensation from introducing moisture, which can degrade the compound.[3]

  • Surface Decontamination: Wipe the exterior of the vial with 70% isopropanol (B130326) to remove any surface contaminants.[3]

  • Weighing: If weighing the powder, do so in a chemical fume hood or a ventilated balance enclosure to prevent inhalation of airborne particles.

Handling Solubilized this compound

Solutions of this compound should be prepared in a fume hood. Given its solubility in common laboratory solvents like DMSO, ethanol, and methanol, appropriate chemical handling procedures for these solvents should also be followed.

Disposal Procedures for this compound

This compound and any materials contaminated with it must be treated as chemical waste. Do not dispose of this compound down the drain or in regular trash.[3]

Step 1: Inactivation (Recommended for Bulk Quantities)

For larger quantities of this compound waste, chemical inactivation is a recommended preliminary step to reduce its biological activity. A common method for inactivating similar bioactive compounds is treatment with a strong oxidizing agent or a corrosive solution.

Note: This inactivation step should be performed by trained personnel in a chemical fume hood with appropriate PPE.

Example Inactivation Protocol:

  • Prepare a 10% sodium hypochlorite (B82951) (bleach) solution or a 1 M sodium hydroxide (B78521) (NaOH) solution.

  • Carefully add the this compound waste (both solid and liquid) to the inactivating solution in a designated chemical waste container.

  • Allow the mixture to react for at least 24 hours to ensure complete degradation.

  • Neutralize the solution if necessary before proceeding to the next disposal step. For example, a bleach solution can be neutralized with sodium thiosulfate, and a NaOH solution can be neutralized with a suitable acid like hydrochloric acid (HCl).

Step 2: Segregation and Collection

All this compound waste, whether inactivated or not, must be collected in designated, properly labeled chemical waste containers.

  • Solid Waste: This includes contaminated gloves, wipes, pipette tips, and empty vials. Collect in a clearly labeled, sealed plastic bag or a dedicated solid chemical waste container.

  • Liquid Waste: This includes unused solutions, contaminated solvents, and the neutralized inactivation mixture. Collect in a sealed, leak-proof, and chemically compatible waste container. Do not mix incompatible chemicals in the same container.[3]

Step 3: Labeling and Storage

Properly label all waste containers with the following information:

  • "Hazardous Chemical Waste"

  • Contents: "this compound Waste" (and any other chemicals present, e.g., DMSO, bleach)

  • Hazard Class (e.g., "Toxic," "Irritant")

  • Accumulation Start Date

  • Responsible Researcher's Name and Contact Information

Store the sealed waste containers in a designated, secure secondary containment area away from incompatible materials until they are collected for disposal.

Step 4: Final Disposal

Arrange for the disposal of the chemical waste through your institution's Environmental Health & Safety (EHS) office.[3] Follow their specific procedures for waste pickup and disposal. Professional chemical waste disposal services will ensure that the waste is handled and disposed of in compliance with all local, state, and federal regulations.

Experimental Workflow & Disposal Pathway

The following diagrams illustrate a typical experimental workflow using this compound and the corresponding disposal pathway.

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_waste Waste Generation start Receive & Store Lyophilized this compound (-20°C) equilibrate Equilibrate to Room Temperature start->equilibrate dissolve Dissolve in Appropriate Solvent (e.g., DMSO) equilibrate->dissolve experiment Perform Experiment (e.g., Antibacterial Assay) dissolve->experiment solid_waste Contaminated Solids (Tips, Tubes, PPE) experiment->solid_waste liquid_waste Unused/Waste Solutions experiment->liquid_waste

Figure 1. A typical experimental workflow for this compound.

disposal_workflow cluster_collection Waste Collection cluster_treatment Waste Treatment & Segregation cluster_disposal Final Disposal solid_waste Solid Waste (PPE, Vials, etc.) segregate_solid Collect in Labeled Solid Waste Container solid_waste->segregate_solid liquid_waste Liquid Waste (Solutions, Solvents) inactivate Inactivate Liquid Waste (Optional but Recommended) liquid_waste->inactivate segregate_liquid Collect in Labeled Liquid Waste Container inactivate->segregate_liquid store Store in Secondary Containment segregate_solid->store segregate_liquid->store dispose Dispose via Institutional EHS Office store->dispose

Figure 2. The logical disposal workflow for this compound waste.

References

Personal protective equipment for handling Bacillosporin C

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Bacillosporin C is not publicly available. This document provides guidance based on the known properties of this compound as a biologically active oxaphenalenone dimer and general best practices for handling potent research compounds of unknown toxicity. Researchers must conduct a risk assessment and consult their institution's Environmental Health and Safety (EHS) department before handling this compound.

This compound is a dimeric oxaphenalenone antibiotic with reported antitumor and acetylcholinesterase inhibitory activities.[1] Due to its potential biological potency and the lack of comprehensive toxicity data, it must be handled with extreme care as a hazardous compound.

Immediate Safety and Logistical Information

Given the unknown toxicological profile of this compound, a cautious approach is mandatory. The primary goal is to prevent all routes of exposure, including inhalation, skin and eye contact, and ingestion.

Hazard Assessment:

  • Acute Effects: Unknown. Similar compounds may cause irritation to the skin, eyes, and respiratory tract.

  • Chronic Effects: Unknown. As a compound with antitumor properties, it may be cytotoxic. As an acetylcholinesterase inhibitor, it could have neurological effects.

  • Route of Exposure: Inhalation of powder, skin or eye contact, ingestion.

Personal Protective Equipment (PPE):

The following table summarizes the recommended PPE for handling this compound, particularly when handling the solid powder or preparing concentrated solutions.

PPE CategoryItemSpecifications and Recommendations
Respiratory Disposable Respirator (e.g., N95) or higherRecommended for weighing and handling the solid compound to prevent inhalation of airborne particles. A higher level of protection, like a PAPR, may be required based on risk assessment.
Hand Protection Double Gloving (Nitrile)Wear two pairs of chemical-resistant nitrile gloves. Change the outer glove immediately if contaminated.
Eye Protection Chemical Safety Goggles or Face ShieldUse safety goggles that provide a complete seal around the eyes. A face shield worn over goggles offers additional protection from splashes.[1]
Body Protection Lab Coat or Disposable GownA dedicated lab coat is mandatory to prevent skin contact.[1] For procedures with a higher risk of contamination, a disposable gown or coveralls should be used.

Engineering Controls:

  • Chemical Fume Hood: All handling of solid this compound and preparation of stock solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.[1]

  • Containment: For procedures involving larger quantities or with a high potential for aerosolization, a glove box or other containment enclosure is recommended.

Operational Plan: Handling and Solution Preparation

This section provides a procedural workflow for safely handling this compound powder and preparing a stock solution for experimental use.

General Handling Procedures:

  • Preparation: Before starting, designate a specific area within a chemical fume hood for handling. Ensure all necessary equipment (spatulas, weigh boats, vials, solvents) and waste containers are inside the hood.

  • Weighing: Handle the solid compound with care to avoid generating dust. Use a microbalance within the fume hood or a containment enclosure.

  • Solution Preparation: When dissolving the compound, add the solvent slowly to the solid to prevent splashing. This compound is soluble in DMF, DMSO, ethanol, and methanol.[1]

  • Decontamination: After handling, decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) followed by soap and water. Dispose of all cleaning materials as hazardous waste.

  • Personal Hygiene: Immediately after the procedure and removing PPE, wash hands thoroughly with soap and water.

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 100 mL stock solution of this compound (Molecular Weight: 490.42 g/mol )[1] in DMSO.

Materials:

  • This compound (solid)

  • Anhydrous DMSO

  • Analytical balance

  • Weigh paper or boat

  • Spatula

  • 100 mL volumetric flask

  • Pipettes

  • Vortex mixer or magnetic stirrer

  • Amber glass storage vials

Procedure:

  • Calculate Required Mass:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass = 0.010 mol/L x 0.100 L x 490.42 g/mol = 0.4904 g

    • Note: Adjust the calculation for the desired volume. For smaller volumes, e.g., 1 mL, the required mass would be 4.9 mg.

  • Weighing (in a chemical fume hood):

    • Place a weigh boat on the analytical balance and tare.

    • Carefully weigh 490.4 mg of this compound onto the weigh boat.

  • Dissolution:

    • Quantitatively transfer the weighed this compound to the 100 mL volumetric flask.

    • Add approximately 80 mL of anhydrous DMSO to the flask.

    • Mix by swirling, vortexing, or using a magnetic stirrer until the solid is completely dissolved.

  • Final Volume Adjustment:

    • Once dissolved, carefully add DMSO to the 100 mL calibration mark on the volumetric flask.

    • Invert the flask several times to ensure the solution is homogeneous.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, labeled amber glass vials for storage.

    • Store the aliquots at -20°C or -80°C to maintain stability.[1]

G Experimental Workflow: this compound Stock Solution Preparation cluster_prep Preparation cluster_handling Handling cluster_storage Storage calc Calculate Mass weigh Weigh Solid this compound calc->weigh setup Setup in Fume Hood setup->weigh dissolve Dissolve in Solvent weigh->dissolve adjust Adjust to Final Volume dissolve->adjust aliquot Aliquot Solution adjust->aliquot store Store at -20°C / -80°C aliquot->store

Workflow for preparing a this compound stock solution.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous chemical waste.

  • Solid Waste: Collect all contaminated solid waste, including empty vials, weigh boats, gloves, disposable lab coats, and cleaning materials, in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Collect all unused solutions and contaminated solvents in a separate, labeled hazardous waste container for liquids. Do not pour any solutions containing this compound down the drain.

  • Disposal: Arrange for waste pickup through your institution's EHS department in accordance with local, state, and federal regulations.

Biological Context and Potential Signaling Pathway

This compound belongs to the oxaphenalenone dimer class of compounds, which are known to possess various biological activities, including antitumor effects. While the specific mechanism of action for this compound is not fully elucidated, a related compound, talaverrucin A, has been shown to inhibit the Wnt/β-catenin signaling pathway. This pathway is a critical regulator of cell proliferation and is often dysregulated in cancer.

Hypothesized inhibition of the Wnt/β-catenin signaling pathway.

Summary of this compound Properties

PropertyValueSource
CAS Number 76706-63-3[1]
Molecular Formula C₂₆H₁₈O₁₀[1]
Molecular Weight 490.42 g/mol [1]
Appearance Solid-
Solubility Soluble in DMF, DMSO, Ethanol, Methanol[1]
Biological Activity Antibiotic, Antitumor, Acetylcholinesterase Inhibitor[1]
Storage Store at -20°C[1]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.